molecular formula C19H21NO B10761459 Doxepin CAS No. 3607-34-9

Doxepin

カタログ番号: B10761459
CAS番号: 3607-34-9
分子量: 279.4 g/mol
InChIキー: ODQWQRRAPPTVAG-GZTJUZNOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Doxepin is a tricyclic compound of significant interest in pharmacological and neurobiological research, primarily known for its potent dual activity. Its principal mechanism of action involves the high-affinity inhibition of the reuptake of monoamine neurotransmitters, specifically serotonin and norepinephrine, in the presynaptic cleft, which underlies its classical characterization as an antidepressant. A key and distinguishing feature of this compound is its exceptionally potent antagonism of histamine H1 and H2 receptors, making it one of the most potent H1 antagonists known. This unique profile renders it an invaluable tool for scientists investigating pathways related to mood disorders, sleep-wake cycles, and allergic responses.

Structure

3D Structure

Interactive Chemical Structure Model





特性

Key on ui mechanism of action

Doxepin exact mechanism of action is not very clear. However, doxepin is known to be a selective histamine H1 receptor blocker. This effect on histamine receptors indicates effectiveness in skin conditions. Breaking its function according to the different effect, doxepin's antidepressive action is primarily associated with the inhibition of the central nervous system biogenic amine reuptake;  more specifically, norepinephrine and serotonin at synaptic nerve terminals. This effect increases the level of monoamines in the synaptic site which in order increases the activity at the post-synaptic neuron receptor sites. It has been suggested that doxepin also desensitizes both serotonin 1A receptors and beta-adrenergic receptors. It is known that the lack of dopamine transporters in the frontal cortex and the transmission of dopamine in this region is largely inactivated by the effect of norepinephrine reuptake. Hence, doxepin action on the frontal cortex is suggested to increase dopamine neurotransmission in this area.
ACTION OF TRICYCLIC ANTIDEPRESSANTS ON CATECHOLAMINES & INDOLEAMINES IN BRAIN...BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /TRICYCLIC ANTIDEPRESSANTS/

CAS番号

3607-34-9

分子式

C19H21NO

分子量

279.4 g/mol

IUPAC名

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+

InChIキー

ODQWQRRAPPTVAG-GZTJUZNOSA-N

異性体SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31

正規SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

沸点

154-157 ºC at 0.03 mmHg
154-157 °C @ 0.03 MM HG

Color/Form

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS

melting_point

185-191 ºC
Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/
Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/
Melting point 192 to 193 °C /trans-HYDROCHLORIDE/
Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/

物理的記述

Solid

溶解性

WHITE CRYSTALLINE SUBSTANCE;  1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/
In water, 31.57 mg/l at 25 °C.

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Low-Dose Doxepin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Doxepin, a tricyclic compound historically utilized at high doses (75-300 mg) for the treatment of depression, exhibits a distinct and highly selective pharmacological profile at low doses (1-6 mg).[1][2] At this low dosage range, this compound functions as a potent and selective antagonist of the histamine (B1213489) H1 receptor, a mechanism that underpins its efficacy in the treatment of insomnia, particularly for sleep maintenance.[3][4][5] This technical guide provides an in-depth review of the molecular mechanisms, pharmacodynamics, relevant signaling pathways, and key experimental evidence that elucidate the action of low-dose this compound. Quantitative data are summarized for clarity, and detailed experimental protocols are provided alongside visualizations of critical pathways and workflows.

Pharmacodynamics: High-Affinity and Selective H1 Receptor Antagonism

The therapeutic effect of low-dose this compound for insomnia is rooted in its potent and selective antagonism of the histamine H1 receptor.[6][7] Unlike its action at higher, antidepressant doses, which involve non-selective inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake and antagonism of various other receptors, low doses achieve a highly targeted blockade of H1 receptors.[3][8][9] This selectivity minimizes the anticholinergic, antiadrenergic, and other side effects associated with higher doses.[1][8][10]

This compound's affinity for the H1 receptor is in the sub-nanomolar range, making it one of the most potent H1 antagonists known.[4][11] This high-affinity interaction is significantly greater than its affinity for other neuroreceptors, as detailed in Table 1. This pharmacological profile explains why doses as low as 3 mg and 6 mg can effectively improve sleep maintenance without causing significant next-day residual sedation or the side effects common to tricyclic antidepressants.[10][12]

Structurally, this compound binds deep within the H1 receptor's ligand-binding pocket.[13][14] Crystallography studies have revealed that it directly interacts with Trp4286.48, a highly conserved tryptophan residue that is a critical molecular switch in the activation mechanism of G protein-coupled receptors (GPCRs).[13][14] By binding to this site, this compound acts as an inverse agonist, stabilizing the receptor in its inactive conformation and reducing its constitutive activity.[13][15]

Data Presentation: Receptor Binding Profile

The selectivity of this compound at low concentrations is best illustrated by comparing its binding affinities (Ki or KD) across various neuroreceptors.

Receptor/TransporterBinding Affinity (Ki / KD, nM)Reference(s)
Histamine H1 0.24 - 0.31 [16][17][18]
Norepinephrine Transporter (NET)29.5[16]
Serotonin Transporter (SERT)68[16]
Adrenergic α124[16]
Muscarinic Acetylcholine (M1-M5)83[16]

Table 1: Comparative Receptor Binding Affinities of this compound. The data highlights the significantly higher affinity for the Histamine H1 receptor compared to other targets, forming the basis of its selective action at low doses.

Signaling Pathways and Physiological Effects

Histamine is a key excitatory neurotransmitter that promotes wakefulness, primarily through the activation of H1 receptors in the central nervous system, particularly in the tuberomammillary nucleus (TMN) of the hypothalamus.[3] By antagonizing these receptors, this compound suppresses the arousal-promoting signal of histamine.[3]

The H1 receptor is a Gq/11 protein-coupled receptor. Upon activation by histamine, it initiates an intracellular signaling cascade involving Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C, ultimately resulting in neuronal excitation. Low-dose this compound blocks this pathway at its origin.[19]

G This compound Low-Dose this compound H1R H1 Receptor (Inactive State) This compound->H1R Binds & Stabilizes (Inverse Agonist) Histamine Histamine Histamine->H1R Blocked Gq11 Gq/11 Protein H1R->Gq11 Inhibition of Constitutive Activity PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Arousal Neuronal Excitation (Wakefulness) DAG->Arousal Activates PKC Ca->Arousal

Diagram 1. Signaling pathway of H1 receptor antagonism by low-dose this compound.

Key Experimental Protocols and Evidence

The high-affinity binding and in-vivo effects of low-dose this compound have been characterized through rigorous experimental methodologies.

Protocol: Radioligand Binding Assay for Receptor Affinity

Radioligand binding assays are fundamental for determining the affinity (KD) and density (Bmax) of this compound for H1 receptors.[11][18][20]

Methodology:

  • Tissue Preparation: Brain tissue (e.g., rat cerebral cortex or human post-mortem samples) is homogenized in a buffered solution (e.g., 50 mM sodium-potassium phosphate (B84403) buffer, pH 7.4).

  • Membrane Isolation: The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in fresh buffer to create a membrane preparation.

  • Incubation: Aliquots of the membrane preparation are incubated with increasing concentrations of a radiolabeled ligand, such as [3H]this compound.

  • Competition Assay: To determine the affinity of unlabeled this compound, assays are run with a fixed concentration of [3H]this compound and varying concentrations of unlabeled this compound or other competing drugs.

  • Defining Non-Specific Binding: Parallel incubations are performed in the presence of a high concentration of a competing H1 antagonist (e.g., pyrilamine) to determine non-specific binding.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound ligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Scatchard analysis or non-linear regression is used to calculate the KD and Bmax values.[18]

G start Brain Tissue (e.g., Cerebral Cortex) homogenize Homogenization in Buffer start->homogenize centrifuge1 High-Speed Centrifugation (e.g., 48,000 x g) homogenize->centrifuge1 pellet Isolate & Resuspend Membrane Pellet centrifuge1->pellet incubate Incubate Membranes with [³H]this compound +/- Competitors pellet->incubate filter Rapid Vacuum Filtration (Separates Bound/Free Ligand) incubate->filter count Liquid Scintillation Counting (Measures Radioactivity) filter->count analyze Data Analysis (Scatchard / Non-linear Regression) count->analyze end Determine Kᴅ and Bₘₐₓ analyze->end

Diagram 2. Experimental workflow for a radioligand binding assay.
Protocol: Positron Emission Tomography (PET) for In-Vivo Receptor Occupancy

PET imaging allows for the direct, non-invasive quantification of H1 receptor occupancy by this compound in the living human brain.[21] The radiotracer [11C]this compound is often used for this purpose.[21][22]

Methodology:

  • Subject Recruitment: Healthy volunteers are recruited and undergo baseline assessments.

  • Radiotracer Synthesis: [11C]this compound is synthesized in a cyclotron shortly before the scan due to the short half-life of Carbon-11.

  • Baseline Scan (Placebo): A subject receives a placebo, followed by an intravenous injection of [11C]this compound. A dynamic PET scan is acquired over 60-90 minutes to measure the baseline binding potential of the tracer to H1 receptors in various brain regions (e.g., frontal cortex).

  • Drug Administration: On a separate day, the same subject is administered a single oral dose of the drug being studied (e.g., an antihistamine).

  • Post-Drug Scan: At the time of expected peak plasma concentration of the drug, a second PET scan is performed following another injection of [11C]this compound.

  • Image Analysis: PET images are co-registered with the subject's MRI for anatomical reference. Time-activity curves are generated for different brain regions.

  • Occupancy Calculation: H1 receptor occupancy (H1RO) is calculated for each region using the following formula: H1RO (%) = [(BPNDBaseline - BPNDPost-drug) / BPNDBaseline] x 100 where BPND is the binding potential of the radiotracer.[22]

G start Healthy Volunteer Recruitment scan1 Baseline PET Scan: Inject [¹¹C]this compound after Placebo start->scan1 drug Administer Single Oral Dose of Test Drug start->drug data1 Measure Baseline Binding Potential (BP_ND) scan1->data1 data1->drug calc Calculate H1 Receptor Occupancy (%) data1->calc scan2 Post-Drug PET Scan: Inject [¹¹C]this compound at T_max drug->scan2 data2 Measure Post-Drug Binding Potential (BP_ND) scan2->data2 data2->calc end Correlate Occupancy with Pharmacokinetics & Pharmacodynamics calc->end

Diagram 3. Experimental workflow for a PET receptor occupancy study.

Contrasting Mechanisms: H1 Antagonism vs. GABAergic Modulation

The mechanism of low-dose this compound is distinct from the majority of hypnotic agents, such as benzodiazepines and "Z-drugs," which act as positive allosteric modulators (PAMs) of the GABAA receptor.[23][24][25]

  • This compound: Promotes sleep by blocking the wake-promoting (arousogenic) signal of histamine. It does not directly enhance the primary inhibitory neurotransmitter system in the brain.[3]

  • GABAA PAMs: Enhance the effect of GABA, the brain's main inhibitory neurotransmitter, at the GABAA receptor. This leads to a widespread increase in neuronal inhibition, causing sedation.[26]

This fundamental difference in mechanism contributes to the distinct clinical profile of low-dose this compound, which includes a lack of abuse potential and no evidence of physical dependence or rebound insomnia upon discontinuation.[3][5]

G cluster_this compound Low-Dose this compound Mechanism cluster_GABA GABAergic Modulator Mechanism dox This compound h1 H1 Receptor dox->h1 Antagonizes hist Histamine Signal (Wakefulness) h1->hist Blocks sleep1 Sleep Promotion hist->sleep1 Reduces bzd Benzodiazepine / Z-Drug gaba_r GABAₐ Receptor bzd->gaba_r Positively Modulates gaba_s GABA Signal (Inhibition) gaba_r->gaba_s Enhances sleep2 Sleep Promotion (Sedation) gaba_s->sleep2 Increases

References

Doxepin's High-Affinity Antagonism of the Histamine H1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxepin, a dibenzoxepine-derivative tricyclic compound, is well-established for its antidepressant and anxiolytic properties at higher doses. However, at lower concentrations, it exhibits exceptionally potent antagonist activity at the histamine (B1213489) H1 receptor (H1R). This high-affinity interaction is the cornerstone of its efficacy in treating conditions such as insomnia and pruritus. This technical guide provides an in-depth exploration of this compound's H1 receptor antagonist activity, detailing its binding affinity, the associated signaling pathway, and the experimental protocols used for its characterization.

Quantitative Analysis of this compound's H1 Receptor Binding Affinity

This compound is distinguished by its subnanomolar affinity for the H1 receptor, making it one of the most potent H1 antagonists known.[1][2] The binding affinity of this compound for the H1 receptor has been quantified in numerous studies, primarily through radioligand binding assays. The key parameters used to express this affinity are the equilibrium dissociation constant (Kd) and the inhibitor constant (Ki), with lower values indicating higher affinity.

A summary of reported binding affinity values for this compound at the H1 receptor is presented in Table 1.

ParameterValue (nM)Species/TissueRadioligandReference
Kd0.31 ± 0.03Human Brain[3H]this compound[3][4][5]
Kd0.020Rat Brain[3H]this compound[6][7]
Kd0.26Guinea Pig & Rat Brain[3H]this compound[8]
Ki2.3 - 2.4Recombinant Human H1RNot Specified[9]

Table 1: this compound H1 Receptor Binding Affinity Data

It is noteworthy that studies have also indicated stereoselectivity in this compound's interaction with the H1 receptor, with the Z-isomer demonstrating a 5.2-fold higher affinity than the E-isomer.[3] While extensive data exists for this compound's binding affinity, specific IC50 values from functional antagonism assays are not as readily available in the public literature. The experimental protocols outlined below describe the methodologies for determining such functional potency.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[10][11] Upon activation by histamine, the Gαq/11 subunit activates phospholipase C (PLC), initiating a cascade of intracellular events. This compound, as an antagonist, blocks the initial binding of histamine, thereby inhibiting this signaling pathway.

H1R_Signaling_Pathway Figure 1: Histamine H1 Receptor Signaling Pathway cluster_membrane Plasma Membrane Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks Gq_protein Gq/11 Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Radioligand_Binding_Workflow Figure 2: Workflow for H1R Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_sep_count Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (H1R-expressing cells/tissue) Total_Binding Total Binding: Membranes + [³H]Mepyramine Membrane_Prep->Total_Binding NSB Non-Specific Binding: Membranes + [³H]Mepyramine + Excess Unlabeled Antagonist Membrane_Prep->NSB Competition Competition Binding: Membranes + [³H]Mepyramine + this compound (serial dilutions) Membrane_Prep->Competition Reagent_Prep Reagent Preparation ([³H]Mepyramine, this compound, Buffers) Reagent_Prep->Total_Binding Reagent_Prep->NSB Reagent_Prep->Competition Filtration Rapid Filtration (separate bound from free radioligand) Total_Binding->Filtration NSB->Filtration Competition->Filtration Washing Filter Washing Filtration->Washing Scintillation Scintillation Counting (quantify radioactivity) Washing->Scintillation Specific_Binding Calculate Specific Binding Scintillation->Specific_Binding Curve_Fitting Generate Competition Curve Specific_Binding->Curve_Fitting Ki_Calc Determine IC₅₀ and Calculate Ki Curve_Fitting->Ki_Calc

References

Doxepin for Sleep Maintenance Insomnia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the research and clinical data surrounding the use of low-dose doxepin for the treatment of sleep maintenance insomnia. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, clinical efficacy, safety profile, and the experimental protocols used in its evaluation.

Core Mechanism of Action

Low-dose this compound's primary mechanism of action in promoting sleep maintenance is its potent and selective antagonism of the histamine (B1213489) H1 receptor.[1][2][3] Unlike its antidepressant effects at higher doses (≥25 mg), which involve the reuptake inhibition of norepinephrine (B1679862) and serotonin, the hypnotic effects of low-dose this compound (1 mg, 3 mg, and 6 mg) are attributed to the blockade of H1 receptors in the central nervous system.[1][4][5] This action suppresses the wake-promoting effects of histamine, thereby facilitating sleep maintenance.[1] this compound exhibits a high affinity for the H1 receptor, with a dissociation constant (KD) reported to be approximately 0.26 nM.[6][7] At low doses, its activity at other receptors, such as muscarinic, adrenergic, and serotonergic receptors, is minimal, which contributes to its favorable side-effect profile.[2][8]

Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Wake-Promoting) Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase H1R H1 Receptor Histamine->H1R Binds to Arousal Increased Neuronal Firing (Wakefulness) H1R->Arousal Activation This compound Low-Dose this compound This compound->H1R Antagonizes

Figure 1: Mechanism of Action of Low-Dose this compound.

Clinical Efficacy

Numerous randomized, placebo-controlled clinical trials have demonstrated the efficacy of low-dose this compound in treating sleep maintenance insomnia in both adult and elderly populations.[9][10][11] The primary endpoints in these studies typically include objective measures from polysomnography (PSG) and subjective patient-reported outcomes.

Objective Efficacy Data (Polysomnography)

The following tables summarize the key objective efficacy findings from pivotal clinical trials.

Table 1: Change from Baseline in Wake After Sleep Onset (WASO) in minutes

Study/PopulationDoseNight 1Night 15Night 29Night 85
Adults (18-64 y)[12]1 mg----
3 mg↓ (p<0.05)---
6 mg↓ (p<0.05)---
Adults (Chronic Insomnia)[13]3 mg↓ (p<0.0001)↓ (p=0.0025)↓ (p=0.0248)-
6 mg↓ (p<0.0001)↓ (p=0.0009)↓ (p=0.0009)-
Elderly (Chronic Insomnia)[14]1 mg↓ (p<0.05)↓ (p<0.05)↓ (p<0.05)↓ (p<0.05)
3 mg↓ (p<0.0001)↓ (p<0.0001)↓ (p<0.0001)↓ (p<0.0001)

Table 2: Change from Baseline in Total Sleep Time (TST) in minutes

Study/PopulationDoseNight 1Night 15Night 29Night 85
Adults (18-64 y)[12]1 mg↑ (p≤0.0005)---
3 mg↑ (p≤0.0005)---
6 mg↑ (p≤0.0005)---
Adults (Chronic Insomnia)[13]3 mg↑ (p<0.0001)NS↑ (p=0.0261)-
6 mg↑ (p<0.0001)↑ (p=0.0035)↑ (p<0.0001)-
Elderly (Chronic Insomnia)[14]1 mg↑ (p<0.05)↑ (p<0.05)↑ (p<0.05)↑ (p<0.05)
3 mg↑ (p<0.0001)↑ (p<0.0001)↑ (p<0.0001)↑ (p<0.0001)

Table 3: Change from Baseline in Sleep Efficiency (SE) in percentage

Study/PopulationDoseNight 1Night 15Night 29Night 85
Adults (18-64 y)[12]1 mg↑ (p≤0.0005)---
3 mg↑ (p≤0.0005)---
6 mg↑ (p≤0.0005)---
Adults (Chronic Insomnia)[15]3 mg↑ (p<0.0001)NS↑ (p=0.0262)-
6 mg↑ (p<0.0001)↑ (p=0.0157)↑ (p=0.0003)-
Elderly (Chronic Insomnia)[14]1 mg↑ (p<0.05)↑ (p<0.05)↑ (p<0.05)↑ (p<0.05)
3 mg↑ (p<0.0001)↑ (p<0.0001)↑ (p<0.0001)↑ (p<0.0001)

NS: Not Statistically Significant

Subjective Efficacy Data

Patient-reported outcomes generally align with the objective PSG data, showing significant improvements in subjective TST and sleep quality.[14][15] The 6 mg dose has also been shown to significantly reduce subjective latency to sleep onset.[12]

Pharmacokinetics

ParameterValue
Absorption Well-absorbed, but undergoes significant first-pass metabolism.[8]
Bioavailability Approximately 29%.[8]
Tmax (fasted) 3.5 hours for a 6 mg dose.[16][17]
Tmax (with high-fat meal) Delayed by approximately 3 hours.[16][17]
Protein Binding Approximately 80%.[16]
Metabolism Primarily hepatic via CYP2C19 and CYP2D6.[16][18]
Primary Metabolite N-desmethylthis compound (northis compound).[16]
Elimination Half-life This compound: 8-24 hours (mean 17 hours); Northis compound: 28-31 hours.[8]

Safety and Tolerability

Low-dose this compound is generally well-tolerated, with a safety profile comparable to placebo in clinical trials.[12][14] The most common adverse events reported are headache and somnolence/sedation, both with an incidence of less than 5%.[3][8] Importantly, at doses of 1 mg, 3 mg, and 6 mg, there are no significant next-day residual effects, anticholinergic effects, or evidence of rebound insomnia upon discontinuation.[12][19][20]

Experimental Protocols

The clinical evaluation of low-dose this compound for sleep maintenance insomnia has been conducted through rigorous, well-controlled studies.

Study Design

A typical experimental workflow for a pivotal clinical trial is depicted below.

cluster_screening Screening Phase cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up Assessments InclusionCriteria Inclusion Criteria Met (DSM-IV Primary Insomnia) PSG_Baseline Baseline Polysomnography (PSG) (2 consecutive nights) InclusionCriteria->PSG_Baseline ExclusionCriteria Exclusion Criteria Applied (e.g., other sleep disorders) ExclusionCriteria->PSG_Baseline Randomize Randomization (Double-blind, Placebo-controlled) PSG_Baseline->Randomize Doxepin_1mg This compound 1mg Randomize->Doxepin_1mg Doxepin_3mg This compound 3mg Randomize->Doxepin_3mg Doxepin_6mg This compound 6mg Randomize->Doxepin_6mg Placebo Placebo Randomize->Placebo PSG_Followup Follow-up PSG (e.g., Night 1, 15, 29, 85) Doxepin_1mg->PSG_Followup Doxepin_3mg->PSG_Followup Doxepin_6mg->PSG_Followup Placebo->PSG_Followup Subjective_Followup Subjective Assessments (Daily Sleep Diaries) PSG_Followup->Subjective_Followup Safety_Followup Safety Assessments (Adverse Events, Vital Signs) Subjective_Followup->Safety_Followup

Figure 2: Typical Experimental Workflow for this compound Clinical Trials.

Key Methodologies
  • Patient Population: Studies typically enroll adult and elderly patients meeting the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition (DSM-IV) criteria for primary insomnia.[12][14][21]

  • Inclusion/Exclusion Criteria: Common inclusion criteria involve specific thresholds for WASO and TST as measured by PSG during a screening period.[11][12] Exclusion criteria often include other sleep disorders (e.g., sleep apnea, periodic limb movement disorder), other psychiatric conditions, and the use of other medications that may affect sleep.[12]

  • Polysomnography (PSG): Objective sleep parameters are recorded in a sleep laboratory. Key PSG measures include:

    • Wake After Sleep Onset (WASO): The primary endpoint in many studies, measuring the total time spent awake after sleep has been initiated.[12][13][14]

    • Total Sleep Time (TST): The total duration of sleep.[12][13][14]

    • Sleep Efficiency (SE): The ratio of total sleep time to time in bed.[12][13][14]

    • Latency to Persistent Sleep (LPS): The time from lights out to the first 10 consecutive minutes of sleep.[22]

    • Sleep Architecture: Analysis of the percentages and durations of different sleep stages (e.g., Stage 1, 2, 3/4, and REM sleep).[12][20]

  • Subjective Assessments: Patients typically complete daily sleep diaries to report on:

    • Subjective Total Sleep Time (sTST) [15]

    • Subjective Wake After Sleep Onset (sWASO) [15]

    • Latency to Sleep Onset (LSO) [15]

    • Sleep Quality [15]

  • Safety Assessments: These include monitoring of adverse events, vital signs, and, in some studies, next-day residual effects using tests like the Digit Symbol Substitution Test (DSST) and the Symbol Copying Test (SCT).[15][20]

Conclusion

Low-dose this compound (1 mg, 3 mg, and 6 mg) is a well-established, efficacious, and safe treatment for sleep maintenance insomnia. Its selective antagonism of the H1 receptor provides a targeted mechanism of action that avoids the broader receptor activity and associated side effects seen with higher doses of this compound and other sedative-hypnotics. The robust body of evidence from well-controlled clinical trials supports its use in both adult and elderly populations, demonstrating consistent improvements in objective and subjective measures of sleep maintenance without significant next-day impairment or withdrawal effects. This positions low-dose this compound as a valuable therapeutic option for individuals with difficulty staying asleep.

References

Neuroprotective Effects of Doxepin In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of the tricyclic antidepressant, Doxepin. It summarizes key findings from preclinical research, detailing the experimental protocols used to demonstrate its efficacy and exploring the underlying molecular mechanisms. The quantitative data from these studies are presented in a clear, tabular format to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to provide a comprehensive understanding of this compound's neuroprotective actions at the cellular level.

Core Neuroprotective Actions Against Oxidative Stress

This compound has demonstrated significant protective effects against neuronal injury induced by oxidative stress in vitro. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a key pathological feature in various neurodegenerative diseases.

A primary study illustrating this effect utilized primary cultured neurons from the cerebral cortex of Sprague-Dawley rats.[1][2] In this model, neuronal injury was induced by exposure to various oxidative stressors, including glutamate (B1630785), sodium dithionite (B78146), and hemoglobin.[1][2] this compound, at nanomolar concentrations, was shown to significantly mitigate the neurotoxic effects of these agents.[1][2]

Quantitative Data on Neuroprotection Against Oxidative Stress

The neuroprotective efficacy of this compound was quantified by measuring several key indicators of cell health and damage. These include cell viability (MTT assay), cell membrane integrity (LDH leakage), lipid peroxidation (MDA content), and the activity of endogenous antioxidant enzymes (SOD). Furthermore, the role of intracellular calcium, a critical mediator of excitotoxicity and cell death, was assessed.

Parameter MeasuredStressorThis compound ConcentrationProtective EffectReference
Cell Viability (MTT Assay)Glutamate, Sodium Dithionite, Hemoglobin1-100 nmol/LSignificantly inhibited the decrease in cell viability[1][2]
LDH LeakageGlutamate, Sodium Dithionite, Hemoglobin1-100 nmol/LSignificantly inhibited the increase in LDH leakage[1][2]
MDA ContentGlutamate, Sodium Dithionite, Hemoglobin1-100 nmol/LSignificantly inhibited the increase in MDA content[1][2]
SOD ActivityGlutamate, Sodium Dithionite, Hemoglobin1-100 nmol/LSignificantly inhibited the decrease in SOD activity[1][2]
Intracellular Ca2+ AccumulationGlutamate, Sodium Dithionite, Hemoglobin1-100 nmol/LSignificantly suppressed the increase in intracellular Ca2+[1][2]
Experimental Protocol: Induction and Assessment of Oxidative Stress in Primary Neuronal Cultures

Cell Culture:

  • Primary cerebral cortical neurons were prepared from embryonic Sprague-Dawley rats.

  • Cortical tissues were dissected, minced, and dissociated into a single-cell suspension.

  • Cells were plated on poly-L-lysine-coated culture plates and maintained in a suitable culture medium supplemented with serum and growth factors.

  • Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Induction of Oxidative Stress:

  • Glutamate Excitotoxicity: Neurons were exposed to 0.5 mmol/L glutamate for 15 minutes.

  • Chemical Hypoxia: Neurons were treated with 0.5 mmol/L sodium dithionite for 24 hours.

  • Heme-Induced Oxidative Stress: Neurons were exposed to 100 mg/L hemoglobin for 24 hours.

This compound Treatment:

  • This compound was added to the culture medium at concentrations ranging from 1 to 100 nmol/L.

  • The drug was typically added concurrently with or shortly before the application of the oxidative stressor.

Assessment of Neuroprotection:

  • MTT Assay: Cell viability was assessed by measuring the conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan (B1609692) by mitochondrial dehydrogenases.

  • LDH Assay: Lactate dehydrogenase (LDH) leakage into the culture medium, an indicator of cell membrane damage, was quantified using a colorimetric assay.

  • MDA Assay: Malondialdehyde (MDA) levels, a marker of lipid peroxidation, were measured in cell lysates.

  • SOD Assay: The activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme, was determined in cell lysates.

  • Intracellular Calcium Imaging: Intracellular calcium concentration ([Ca2+]i) was measured using fluorescent calcium indicators like Fura-2/AM.

Signaling Pathway: this compound's Mechanism Against Oxidative Stress

The neuroprotective effects of this compound against oxidative stress are attributed to its ability to suppress intracellular calcium accumulation, decrease lipid peroxide generation, and stimulate antioxidant enzymes.[1][2]

G stress Oxidative Stressors (Glutamate, Na2S2O4, Hb) ros ↑ Reactive Oxygen Species (ROS) stress->ros ca_influx ↑ Intracellular Ca2+ stress->ca_influx lipid_peroxidation ↑ Lipid Peroxidation (MDA) ros->lipid_peroxidation sod_decrease ↓ SOD Activity ros->sod_decrease neuronal_injury Neuronal Injury & Death lipid_peroxidation->neuronal_injury ca_influx->neuronal_injury sod_decrease->neuronal_injury This compound This compound (1-100 nmol/L) This compound->lipid_peroxidation Inhibits This compound->ca_influx Inhibits This compound->sod_decrease Stimulates SOD

Caption: this compound's mechanism against oxidative stress.

Protection Against Amyloid-β Induced Neurotoxicity

This compound has also been shown to protect against the neurotoxic effects of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. In vitro studies using the human neuroblastoma cell line SH-SY5Y have demonstrated that this compound can reverse the detrimental effects of Aβ1-42 on neuronal cells.[3][4]

Quantitative Data on Neuroprotection Against Aβ1-42

The protective effects of this compound in this context were evaluated by measuring the expression of key synaptic proteins and the activation of a critical cell survival signaling pathway.

Parameter MeasuredStressorThis compound ConcentrationProtective EffectReference
PSD-95 Protein ExpressionAβ1-42Low doses (e.g., 1 mg/kg in vivo equivalent)Significantly reversed the Aβ1-42-induced decrease[3][4]
Synapsin 1 Protein ExpressionAβ1-42Low doses (e.g., 1 mg/kg in vivo equivalent)Significantly reversed the Aβ1-42-induced decrease[3][4]
p-AKT Protein ExpressionAβ1-42Low dosesSignificantly reversed the Aβ1-42-induced decrease[3][4]
p-mTOR Protein ExpressionAβ1-42Aβ1-42Low dosesSignificantly reversed the Aβ1-42-induced decrease
Experimental Protocol: Aβ1-42-Induced Neurotoxicity in SH-SY5Y Cells

Cell Culture:

  • SH-SY5Y human neuroblastoma cells were cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Induction of Neurotoxicity:

  • Cells were treated with aggregated Aβ1-42 peptide to induce neuronal damage and synaptic dysfunction.

This compound Treatment:

  • This compound was administered to the cell cultures at various concentrations.

  • In some experiments, a PI3K inhibitor (LY294002) was used to confirm the involvement of the PI3K/AKT/mTOR pathway.[3][4]

Assessment of Neuroprotection:

  • Western Blotting: The protein expression levels of PSD-95, synapsin 1, phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR) were determined by Western blot analysis of cell lysates.

Signaling Pathway: this compound's Modulation of the PI3K/AKT/mTOR Pathway

The neuroprotective effect of this compound against Aβ1-42-induced toxicity is mediated through the activation of the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell survival, growth, and synaptic plasticity.[3][4]

G abeta Aβ1-42 pi3k_akt_mTOR ↓ PI3K/AKT/mTOR Pathway abeta->pi3k_akt_mTOR synaptic_proteins ↓ PSD-95 & Synapsin 1 pi3k_akt_mTOR->synaptic_proteins neuronal_toxicity Neuronal Toxicity & Synaptic Dysfunction synaptic_proteins->neuronal_toxicity This compound This compound This compound->pi3k_akt_mTOR Activates ly294002 LY294002 (PI3K Inhibitor) ly294002->pi3k_akt_mTOR Inhibits

Caption: this compound's activation of the PI3K/AKT/mTOR pathway.

Anti-Inflammatory and Anti-Apoptotic Effects

Beyond its direct effects on oxidative stress and Aβ toxicity, this compound exhibits anti-inflammatory and anti-apoptotic properties that contribute to its neuroprotective profile. While much of the data on these effects come from in vivo studies, the underlying molecular mechanisms are relevant to in vitro models of neuroinflammation and apoptosis.

Modulation of Apoptotic Gene Expression

In response to stress, this compound has been shown to modulate the expression of genes from the Bcl-2 family, which are critical regulators of apoptosis. Specifically, this compound can decrease the expression of pro-apoptotic proteins like Bax and Bad.[5]

Experimental Workflow: General In Vitro Neuroprotection Assay

The following diagram outlines a general workflow for assessing the neuroprotective effects of a compound like this compound in vitro.

G start Start cell_culture Neuronal Cell Culture (e.g., Primary Neurons, SH-SY5Y) start->cell_culture treatment Treatment Groups cell_culture->treatment control Control treatment->control stressor Stressor Only (e.g., Glutamate, Aβ1-42) treatment->stressor doxepin_stressor This compound + Stressor treatment->doxepin_stressor doxepin_only This compound Only treatment->doxepin_only incubation Incubation control->incubation stressor->incubation doxepin_stressor->incubation doxepin_only->incubation assays Assessment of Neuroprotection incubation->assays viability Cell Viability Assays (MTT, LDH) assays->viability biochemical Biochemical Assays (MDA, SOD) assays->biochemical molecular Molecular Biology (Western Blot, RT-PCR) assays->molecular imaging Imaging (Calcium Imaging) assays->imaging data_analysis Data Analysis & Interpretation viability->data_analysis biochemical->data_analysis molecular->data_analysis imaging->data_analysis end End data_analysis->end

Caption: General workflow for in vitro neuroprotection assays.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant neuroprotective properties. Its multifaceted mechanism of action, encompassing the mitigation of oxidative stress, protection against Aβ-induced toxicity through the PI3K/AKT/mTOR pathway, and potential anti-inflammatory and anti-apoptotic effects, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret future studies aimed at elucidating the full therapeutic potential of this compound in the central nervous system.

References

Unveiling the Anti-Inflammatory Potential of Doxepin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxepin, a tricyclic antidepressant, has long been recognized for its efficacy in treating depression and anxiety. However, a growing body of evidence reveals its significant anti-inflammatory properties, positioning it as a potential therapeutic agent for a range of inflammatory conditions, including dermatological and neuroinflammatory diseases. This technical guide provides an in-depth exploration of the mechanisms underpinning this compound's anti-inflammatory effects, supported by a comprehensive review of preclinical and clinical data. Detailed experimental protocols and visualized signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a host of diseases. This compound, a dibenzoxepine derivative, has demonstrated therapeutic benefits beyond its primary psychiatric indications.[1][2][3] Its potent antihistaminic activity, particularly its high affinity for H1 and H2 receptors, is a key contributor to its anti-inflammatory and antipruritic effects.[4][5][6][7][8] This guide delves into the multifaceted anti-inflammatory actions of this compound, focusing on its molecular targets and signaling pathways.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through several distinct yet interconnected mechanisms:

  • Histamine (B1213489) Receptor Antagonism: this compound is a potent antagonist of histamine H1 and H2 receptors.[4][5][6][7][8] By blocking these receptors, it effectively mitigates histamine-mediated pro-inflammatory responses, such as vasodilation, increased vascular permeability, and the sensation of itch.[9][10][11] This is particularly relevant in allergic and inflammatory skin conditions like atopic dermatitis and urticaria.[6][7][12][13][14]

  • Modulation of Pro-Inflammatory Cytokines: Studies have shown that this compound can significantly reduce the levels of key pro-inflammatory cytokines. In various experimental models, this compound has been observed to decrease the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][4] This cytokine-modulating effect suggests a broader impact on the inflammatory cascade.

  • Inhibition of Mast Cell Degranulation: this compound has been shown to stabilize mast cells, thereby reducing the release of histamine and other inflammatory mediators.[5] This action is crucial in attenuating the early phases of allergic inflammatory responses.

  • PI3K/Akt Signaling Pathway: Research indicates that this compound can exert its anti-inflammatory effects by activating the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[1][2] This pathway is known to play a critical role in cell survival and the regulation of inflammatory responses.

  • NF-κB Signaling Pathway: this compound's anti-inflammatory properties are also linked to its ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, this compound can suppress the production of a wide array of inflammatory molecules.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative findings from key studies investigating the anti-inflammatory properties of this compound.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels in LPS-Stimulated C6-Glioma Cells

Treatment GroupTNF-α Level (pg/mL)IL-1β Level (pg/mL)
ControlBaselineBaseline
LPS (1 µg/mL)Significantly IncreasedSignificantly Increased
This compound (10 µM) + LPSSignificantly Reduced vs. LPSSignificantly Reduced vs. LPS

Data adapted from a study on the glio-protective mechanism of this compound.[1]

Table 2: Effect of Intraperitoneal this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupPaw Volume Reduction (%)MPO Activity Reduction (%)TNF-α Level Reduction (%)IL-1β Level Reduction (%)IL-6 Level Reduction (%)
This compound (15 mg/kg)SignificantSignificantSignificantSignificantSignificant
This compound (30 mg/kg)SignificantSignificantSignificantSignificantSignificant
This compound (60 mg/kg)72%Significant73%~70%Significant
Dexamethasone (B1670325) (2 mg/kg)SignificantSignificantLess than this compoundSimilar to this compoundSignificant

MPO: Myeloperoxidase. Data adapted from a study on the central and peripheral effects of this compound on inflammation.[4]

Table 3: Effect of Topical this compound on Acetylcholine-Induced Cutaneous Reactions in Atopic Eczema Patients

Measured ParameterReduction with this compound (5%)
Flare Size>53% (P<0.005)
Wheal Size~48% (P<0.005)

Data adapted from a clinical study on this compound's effects on cutaneous reactions.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

In Vitro Anti-Inflammatory Assay in C6-Glioma Cells
  • Cell Culture: Rat C6-glioma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours).

  • This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for a period (e.g., 1 hour) before the addition of LPS.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Western Blot Analysis: To investigate signaling pathways, cell lysates are prepared and subjected to SDS-PAGE. Proteins of interest (e.g., phosphorylated Akt, total Akt, IκBα, NF-κB p65) are detected by Western blotting using specific primary and secondary antibodies.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (200-250 g) are used for the study.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Drug Administration: this compound (at doses of 15, 30, and 60 mg/kg) or a reference drug like dexamethasone (2 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the carrageenan injection. A control group receives saline.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage of edema inhibition is calculated.

  • Biochemical Analysis: After 4 hours, the animals are euthanized, and the paw tissue is collected. The tissue is homogenized for the measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (TNF-α, IL-1β, IL-6) using ELISA.

  • Histopathological Examination: A portion of the paw tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of inflammation.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound's anti-inflammatory action and a typical experimental workflow.

PI3K_Akt_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (active) PIP3->pAkt Activates Akt Akt (inactive) Inflammation Inflammatory Response (e.g., Cytokine Production) pAkt->Inflammation Inhibits

Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.

NFkB_Signaling_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->IKK Activates pIkB p-IκBα IKK->pIkB Phosphorylates IkB IκBα NFkB NF-κB NFkB_IkB NF-κB-IκBα Complex (inactive) NFkB_active Active NF-κB NFkB_IkB->NFkB_active Releases Proteasome Proteasomal Degradation pIkB->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Initiates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., C6-Glioma) Induction Inflammatory Stimulus (LPS) Cell_Culture->Induction Treatment_IV This compound Treatment Induction->Treatment_IV Analysis_IV Biochemical Analysis (ELISA, Western Blot) Treatment_IV->Analysis_IV Animal_Model Animal Model (e.g., Rat Paw Edema) Treatment_V This compound Administration Animal_Model->Treatment_V Measurement Physiological Measurement (Paw Volume) Treatment_V->Measurement Analysis_V Tissue Analysis (MPO, Cytokines, Histopathology) Measurement->Analysis_V

Caption: General experimental workflow for investigating this compound's anti-inflammatory properties.

Conclusion and Future Directions

The evidence strongly supports the significant anti-inflammatory properties of this compound, which are mediated through a combination of histamine receptor antagonism, modulation of pro-inflammatory cytokines, and interference with key intracellular signaling pathways such as PI3K/Akt and NF-κB. These mechanisms provide a solid rationale for its use in inflammatory skin disorders and suggest its potential for broader applications in other inflammatory diseases.

Future research should focus on elucidating the precise molecular interactions of this compound with components of these signaling pathways. Further clinical trials are warranted to explore the efficacy and safety of both topical and systemic this compound in a wider range of inflammatory conditions. The development of novel this compound analogues with enhanced anti-inflammatory activity and an improved side-effect profile represents a promising avenue for drug development professionals. This technical guide serves as a foundational resource to stimulate and support these future endeavors.

References

An In-depth Technical Guide to the (E) and (Z) Isomers of Doxepin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxepin hydrochloride, a tricyclic antidepressant (TCA) and antihistamine, exists as a mixture of (E) and (Z) geometric isomers. Commercially available formulations typically contain these isomers in an approximate 85:15 ratio of (E) to (Z)-doxepin.[1][2] The spatial arrangement of the dimethylaminopropylidene group relative to the dibenz[b,e]oxepin ring system results in significant differences in the pharmacological profiles of the two isomers. This technical guide provides a comprehensive overview of the stereochemistry, pharmacology, analysis, and metabolism of the (E) and (Z) isomers of this compound hydrochloride, intended for professionals in pharmaceutical research and development.

Chemical Structure and Stereochemistry

This compound, chemically named (E/Z)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine, possesses a double bond that gives rise to geometric isomerism.[1] The two isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double bond. The (Z)-isomer is also referred to as cithis compound (B1200157) or cis-doxepin.[1]

Table 1: Chemical and Physical Properties of this compound Hydrochloride Isomers

Property(E)-Doxepin Hydrochloride(Z)-Doxepin Hydrochloride
CAS Number 4698-39-9[1]25127-31-5[1]
Molecular Formula C₁₉H₂₂ClNO[3]C₁₉H₂₂ClNO
Molecular Weight 315.84 g/mol 315.84 g/mol
Appearance White crystalline powder-
Solubility Freely soluble in water, methanol (B129727), and dichloromethane-

Pharmacological Profile

The differential orientation of the side chain in the (E) and (Z) isomers leads to distinct interactions with various receptors and transporters, resulting in different pharmacological activities.

Pharmacodynamics

The primary mechanism of action for this compound's antidepressant effects involves the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake.[4][5] Additionally, this compound is a potent antagonist at several other receptors, contributing to both its therapeutic effects and side-effect profile.[4][6]

Table 2: Comparative Receptor Binding Affinities and Transporter Inhibition of (E)- and (Z)-Doxepin

Target(E)-Isomer Activity(Z)-Isomer ActivityReference
Serotonin Transporter (SERT) Less activeMore potent inhibitor of serotonin reuptake[2][6]
Norepinephrine Transporter (NET) More selective as a norepinephrine reuptake inhibitorLess active[7][8]
Histamine (B1213489) H1 Receptor (H1R) Lower affinityHigher affinity (approximately 5.2-fold higher than the E-isomer)[7][9][10]
Histamine H2 Receptor (H2R) Potent antagonistPotent antagonist[2][4]
α1-Adrenergic Receptors AntagonistAntagonist[2][6]
Muscarinic Acetylcholine Receptors AntagonistAntagonist[2][6]

The higher potency of the (Z)-isomer at the serotonin transporter contributes to the overall antidepressant effect of the isomeric mixture.[6] Conversely, the (E)-isomer's greater selectivity for the norepinephrine transporter also plays a significant role in its therapeutic action.[7][8] The sedative properties of this compound, particularly at lower doses used for insomnia, are primarily attributed to its potent histamine H1 receptor antagonism, with the (Z)-isomer exhibiting significantly higher affinity for this receptor.[2][9][10]

Pharmacokinetics and Metabolism

This compound is metabolized in the liver, primarily by cytochrome P450 enzymes.[6] The main metabolic pathway is demethylation to form the active metabolite, N-desmethylthis compound (northis compound).[2]

Both isomers of this compound undergo N-demethylation to northis compound, a process primarily mediated by CYP2C19, with minor contributions from CYP1A2, CYP3A4, and CYP2C9.[2] Interestingly, while the plasma concentration of this compound isomers typically reflects the administered 15:85 (Z:E) ratio, the ratio of the N-desmethylthis compound isomers is closer to 1:1.[11] Hydroxylation of this compound is another metabolic pathway, with CYP2D6 showing specificity for the (E)-isomer.[2][8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

The quantitative determination of (E) and (Z)-doxepin isomers is crucial for quality control and pharmacokinetic studies. Several HPLC methods have been developed for this purpose.

Method 1: USP Monograph Method [12]

  • Objective: To assay and determine the isomeric ratio of this compound Hydrochloride.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Purospher® STAR RP-8e (125 x 4 mm I.D., 5 µm) or equivalent L7 packing.

  • Mobile Phase: A mixture of monobasic sodium phosphate (B84403) buffer (27.6 g/L) and methanol (70:30), with the pH adjusted to 2.5 using phosphoric acid. The elution is isocratic.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 50 °C.

  • Detection: UV at 295 nm.[13]

  • System Suitability:

    • Resolution between (E)- and (Z)-isomers: Not less than 1.5.[12]

    • Tailing factor for each isomer peak: Not more than 2.0.[12]

    • Relative standard deviation for replicate injections: Not more than 2.0%.[12]

  • Procedure:

    • Prepare a standard solution of USP this compound Hydrochloride RS in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

    • Prepare the sample solution by dissolving the this compound hydrochloride substance or tablet powder in the mobile phase to a similar concentration.

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas for the (E) and (Z) isomers.

    • Calculate the percentage of each isomer in the sample by comparing the peak areas to those of the standard.

Method 2: Gradient HPLC Method [13]

  • Objective: To determine and separate the (Z)- and (E)-isomers of this compound hydrochloride in raw materials and tablets.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Shimpack C18 (150 x 6 mm, 5 µm).[13]

  • Mobile Phase:

    • A: 0.2 mol/L Potassium dihydrogen phosphate-methanol (65:35).[13]

    • B: 0.02 mol/L Potassium dihydrogen phosphate-methanol (40:60).[13]

  • Gradient: 0 to 30 minutes, 100% A to 25% A.[13]

  • Flow Rate: 1 mL/min.[13]

  • Detection: UV at 295 nm.[13]

  • Procedure:

    • Prepare standard solutions of known concentrations for both (Z) and (E)-isomers.

    • Prepare the sample solution.

    • Inject the solutions and record the chromatograms.

    • Quantify the isomers based on the calibration curves generated from the standard solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy has been utilized for the chemical shift assignments of (Z)- and (E)-doxepin hydrochloride, providing structural confirmation of the isomers.[14] Techniques such as 2D NMR (COSY, HSQC), selective INEPT, and off-resonance decoupling can be employed for detailed structural elucidation.[14] Capillary isotachophoresis (cITP) coupled with online microcoil NMR has also been explored for the separation and analysis of this compound isomers.[15][16]

Visualizations

This compound Signaling Pathways

Doxepin_Signaling_Pathways This compound This compound ((E) and (Z) Isomers) SERT Serotonin Transporter (SERT) This compound->SERT (Z)-Isomer > (E)-Isomer NET Norepinephrine Transporter (NET) This compound->NET (E)-Isomer > (Z)-Isomer H1R Histamine H1 Receptor This compound->H1R (Z)-Isomer >> (E)-Isomer Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Muscarinic Muscarinic Receptor This compound->Muscarinic Serotonin_Reuptake Inhibition of Serotonin Reuptake SERT->Serotonin_Reuptake Norepinephrine_Reuptake Inhibition of Norepinephrine Reuptake NET->Norepinephrine_Reuptake Antihistamine_Effect Antihistamine Effect (Sedation) H1R->Antihistamine_Effect Antiadrenergic_Effect Antiadrenergic Effect (e.g., Hypotension) Alpha1->Antiadrenergic_Effect Anticholinergic_Effect Anticholinergic Effect (e.g., Dry Mouth) Muscarinic->Anticholinergic_Effect

Caption: this compound's primary mechanisms of action and isomer selectivity.

Experimental Workflow for HPLC Isomer Analysis

HPLC_Workflow start Start prep_sample Sample Preparation (Dissolve in Mobile Phase) start->prep_sample prep_standard Standard Preparation (USP this compound RS) start->prep_standard hplc_injection HPLC Injection prep_sample->hplc_injection prep_standard->hplc_injection chrom_separation Chromatographic Separation (RP-C8 or C18 column) hplc_injection->chrom_separation detection UV Detection (295 nm) chrom_separation->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis quantification Isomer Quantification (% (E) and % (Z)) data_analysis->quantification report Report Results quantification->report

Caption: Workflow for the HPLC analysis of this compound isomers.

Conclusion

The (E) and (Z) isomers of this compound hydrochloride exhibit distinct pharmacological profiles that collectively contribute to the drug's overall therapeutic efficacy and side-effect profile. The (Z)-isomer is a more potent serotonin reuptake inhibitor and histamine H1 receptor antagonist, while the (E)-isomer is more selective for norepinephrine reuptake. A thorough understanding and characterization of these isomers are critical for drug development, quality control, and clinical application. The analytical methods outlined in this guide provide a framework for the accurate quantification and study of these geometric isomers. Future research may focus on the development of isomer-specific formulations to optimize therapeutic outcomes and minimize adverse effects.

References

Doxepin Hydrochloride: An In-depth Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of doxepin hydrochloride, a tricyclic antidepressant. The information presented herein is intended to support research, development, and formulation activities by providing key physicochemical data, detailed experimental protocols, and visual representations of important pathways and workflows.

Physicochemical Properties

This compound hydrochloride is a white crystalline solid that is readily soluble in water and lower alcohols. It is an isomeric mixture of (E)- and (Z)-geometric isomers.

Solubility Profile

This compound hydrochloride exhibits high solubility in a range of solvents, a critical factor for formulation development and in vitro/in vivo studies. Its solubility is influenced by the solvent system, pH, and temperature.

Solubility in Various Solvents

The solubility of this compound hydrochloride in commonly used pharmaceutical solvents is summarized in Table 1. This data is essential for selecting appropriate solvent systems for analytical method development, formulation, and manufacturing processes.

Table 1: Solubility of this compound Hydrochloride in Common Solvents

SolventSolubilityRemarks
Water100 mM[1][2][3]Readily soluble[4], Freely soluble
Ethanol~30 mg/mL[5]Soluble (1:1)[2][3]
MethanolSoluble[2][3]Freely soluble
ChloroformSoluble (1:2)[2][3]Readily soluble[4]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL, ~25 mg/mL[5]Soluble[1][6][2][3]
Dimethylformamide (DMF)~20 mg/mL[5]Soluble[5]
Phosphate Buffered Saline (PBS), pH 7.2~10 mg/mL[5]-
1 M Hydrochloric Acid50 mg/mL[6][3]-
pH-Dependent Solubility

This compound hydrochloride is a weakly basic drug with a pKa of 8.96[7][8]. Its solubility is pH-dependent, and it is highly soluble across the physiological pH range[9][10]. This high solubility is a key characteristic of Biopharmaceutics Classification System (BCS) Class I drugs[9].

Stability Profile

The stability of this compound hydrochloride is a critical attribute that can affect its safety, efficacy, and shelf-life. Degradation can be induced by various factors, including pH, light, heat, and oxidizing agents.

Summary of Stability Data

Table 2 provides a summary of the stability of this compound hydrochloride under various conditions, including degradation pathways and the formation of impurities.

Table 2: Stability of this compound Hydrochloride under Various Conditions

ConditionObservationKey Degradation Products/Impurities
pH Stable in acidic conditions. Degradation observed under basic conditions.Not specified in snippets.
Light (Photostability) Decomposes slowly in light[7]. Forced degradation studies show susceptibility to photolysis[11][12].OH-doxepin, this compound N-oxide[13]
Heat (Thermal Stability) Relatively stable to heat[7]. Forced degradation studies show degradation at elevated temperatures.Not specified in snippets.
Oxidation Susceptible to oxidative degradation.N-Nitroso Desmethyl (E)- Doxepine[14]
Aqueous Solution Solution stability is reported to be between 5.5 hours[15] and 48 hours[9].Not specified in snippets.
Degradation Pathway

The degradation of this compound hydrochloride can proceed through several pathways, with oxidation being a significant route leading to the formation of impurities. The formation of the nitrosamine (B1359907) impurity, N-Nitroso Desmethyl (E)- Doxepine, is of particular concern due to the potential carcinogenicity of this class of compounds[14].

G This compound This compound Hydrochloride Oxidation Oxidative Stress (e.g., Nitrite Salts) This compound->Oxidation reacts with Photodegradation Light Exposure (UV Radiation) This compound->Photodegradation exposed to Hydrolysis Basic Conditions This compound->Hydrolysis under N_Nitroso N-Nitroso Desmethyl (E)-Doxepine Oxidation->N_Nitroso leads to N_Oxide This compound N-oxide Photodegradation->N_Oxide can form OH_this compound OH-Doxepin Photodegradation->OH_this compound can form Other_Degradants Other Degradants Hydrolysis->Other_Degradants leads to

Figure 1: this compound Hydrochloride Degradation Pathways (Max Width: 760px)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data.

Solubility Determination: Shake-Flask Method

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) for phase-solubility analysis[16][17][18].

Objective: To determine the equilibrium solubility of this compound hydrochloride in a specific solvent.

Materials:

  • This compound hydrochloride powder

  • Selected solvent of known purity (e.g., water, ethanol)

  • Scrupulously cleaned vials with airtight seals (e.g., screw-cap vials)

  • Constant temperature bath or shaker capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Analytical balance

  • Filtration device (e.g., syringe filters with a pore size of 0.45 µm or less)

  • A validated analytical method for the quantification of this compound hydrochloride (e.g., HPLC-UV)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound hydrochloride powder to a series of vials containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and an excess of solid remains at equilibrium.

  • Equilibration: Seal the vials tightly and place them in a constant temperature bath or shaker. Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be established experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. The filtration step should be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted solution using a validated analytical method to determine the concentration of this compound hydrochloride.

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound HCl to solvent in vials B Agitate at constant temperature (e.g., 24-48h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtrate D->E F Quantify using validated analytical method (e.g., HPLC) E->F

Figure 2: Shake-Flask Solubility Determination Workflow (Max Width: 760px)
Stability-Indicating HPLC Method

This protocol describes a typical stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound hydrochloride and its degradation products, based on published methods[11][12][19].

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound hydrochloride from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., 40:30:30, v/v/v). The buffer composition and pH should be optimized for separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection Wavelength: 254 nm or another suitable wavelength based on the UV spectrum of this compound hydrochloride.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound hydrochloride reference standard in the mobile phase or a suitable diluent. Prepare working standard solutions by diluting the stock solution to known concentrations.

    • Sample Solution: For stability studies, subject the this compound hydrochloride bulk drug or formulated product to stress conditions (e.g., acid, base, oxidation, heat, light) as per ICH guidelines[20][21][22][23][24]. Dissolve and dilute the stressed samples in the mobile phase to a suitable concentration.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to establish a calibration curve.

    • Inject the stressed sample solutions.

  • Data Analysis:

    • Identify and quantify the this compound hydrochloride peak and any degradation product peaks in the chromatograms from the stressed samples.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound hydrochloride peak and from each other. Peak purity analysis of the this compound hydrochloride peak should be performed to confirm that it is free from co-eluting impurities.

    • Calculate the percentage of degradation by comparing the peak area of this compound hydrochloride in the stressed samples to that in an unstressed control sample.

Conclusion

This technical guide provides a consolidated resource on the solubility and stability of this compound hydrochloride. The data and protocols presented are intended to be a valuable tool for scientists and researchers involved in the development of drug products containing this active pharmaceutical ingredient. Understanding these fundamental physicochemical properties is essential for ensuring the quality, safety, and efficacy of this compound hydrochloride formulations.

References

Doxepin's Interaction with Serotonin and Norepinephrine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxepin, a tricyclic antidepressant (TCA), exerts its therapeutic effects in the treatment of depression and anxiety primarily through the modulation of serotonergic and noradrenergic systems.[1][2][3] This technical guide provides an in-depth analysis of this compound's interaction with the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). It summarizes the quantitative binding affinities, details the experimental protocols for their determination, and visually represents the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of psychopharmacology and the development of novel therapeutics targeting monoamine transporters.

Introduction

This compound is a well-established tricyclic antidepressant with a complex pharmacological profile.[2] Its primary mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by binding to their respective transporters, SERT and NET.[1][3] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[1][2] Understanding the quantitative aspects of this compound's interaction with these transporters is crucial for elucidating its therapeutic efficacy and side-effect profile. This guide presents a compilation of binding affinity data and detailed methodologies for the experimental determination of these parameters.

Quantitative Analysis of this compound's Affinity for SERT and NET

The affinity of this compound for the serotonin and norepinephrine transporters is typically quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporters in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

TransporterThis compound Ki (nM)Reference
Serotonin Transporter (SERT)68[4]
Norepinephrine Transporter (NET)29.5[4]
Serotonin Transporter (SERT)~200[5]

Note: The variability in Ki values can be attributed to different experimental conditions, such as the source of the transporter (e.g., human-cloned, native tissue) and the radioligand used in the assay.

Experimental Protocols

The determination of this compound's binding affinity for SERT and NET involves sophisticated in vitro techniques. The following are detailed protocols for the key experiments cited in the quantitative data summary.

Radioligand Competition Binding Assay for Ki Determination

This assay determines the affinity of an unlabeled drug (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target transporter.

3.1.1. Materials

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human SERT or NET.

  • Radioligands: [³H]-Citalopram for SERT or [³H]-Nisoxetine for NET.

  • Unlabeled Competitor: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • 96-well Plates.

  • Filtration Apparatus.

  • Scintillation Counter.

3.1.2. Cell Culture and Membrane Preparation

  • Culture HEK293 cells expressing either hSERT or hNET in appropriate media until they reach 80-90% confluency.

  • Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Store the membrane aliquots at -80°C until use.

3.1.3. Assay Procedure

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of membrane preparation.

    • Non-specific Binding (NSB): 25 µL of a high concentration of a known non-radioactive inhibitor (e.g., 10 µM fluoxetine (B1211875) for SERT, 10 µM desipramine (B1205290) for NET), 25 µL of radioligand, and 50 µL of membrane preparation.

    • This compound Competition: 25 µL of each this compound dilution, 25 µL of radioligand, and 50 µL of membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

  • Measure the radioactivity in a scintillation counter.

3.1.4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation:[5]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Functional Synaptosomal Uptake Assay for IC50 Determination

This assay measures the ability of this compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

3.2.1. Materials

  • Animal Tissue: Rat brain (e.g., striatum for serotonin uptake, hypothalamus for norepinephrine uptake).

  • Radiolabeled Neurotransmitters: [³H]-Serotonin (5-HT) or [³H]-Norepinephrine (NE).

  • Inhibitor: this compound hydrochloride.

  • Sucrose (B13894) Buffer: 0.32 M Sucrose, 10 mM HEPES, pH 7.4.

  • Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well Plates.

  • Filtration Apparatus.

  • Scintillation Counter.

3.2.2. Synaptosome Preparation

  • Dissect the desired brain region (e.g., striatum, hypothalamus) in ice-cold sucrose buffer.

  • Homogenize the tissue in 10 volumes of ice-cold sucrose buffer using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

  • Resuspend the synaptosomal pellet in KRH buffer.

  • Determine the protein concentration.

3.2.3. Uptake Assay Procedure

  • Prepare serial dilutions of this compound in KRH buffer.

  • Pre-incubate aliquots of the synaptosomal preparation with the different concentrations of this compound or vehicle for 10-15 minutes at 37°C.

  • Initiate the uptake by adding a fixed concentration of [³H]-5-HT or [³H]-NE.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold KRH buffer.

  • Measure the radioactivity as described for the binding assay.

3.2.4. Data Analysis

  • Determine the non-specific uptake in the presence of a high concentration of a selective uptake inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Visualization of Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action at the Synapse

Doxepin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin/Norepinephrine) Serotonin 5-HT Vesicle->Serotonin Release Norepinephrine NE Vesicle->Norepinephrine Release SERT SERT NET NET Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Receptors Serotonin->Postsynaptic_Receptor Binding Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptor Binding Signal\nTransduction Signal Transduction Postsynaptic_Receptor->Signal\nTransduction Activates This compound This compound This compound->SERT Inhibition This compound->NET Inhibition

Caption: this compound's inhibition of SERT and NET at the synapse.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell Culture (hSERT/hNET expressing cells) B Membrane Preparation (Homogenization & Centrifugation) A->B C Protein Quantification B->C D Prepare Reagents (this compound dilutions, Radioligand) E Incubate Membranes with Radioligand & this compound D->E F Separate Bound/Free Ligand (Filtration) E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate Specific Binding G->H I Determine IC50 H->I J Calculate Ki (Cheng-Prusoff Equation) I->J

Caption: Workflow for determining Ki via radioligand binding.

Conclusion

This compound demonstrates significant affinity for both the serotonin and norepinephrine transporters, with a slightly higher affinity for NET. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and the development of novel compounds targeting these critical monoamine transporters. The visualization of the signaling pathway and experimental workflow further aids in the conceptual understanding of these complex processes. This comprehensive resource is intended to support the advancement of research in the field of neuropharmacology.

References

Preclinical Profile of Doxepin in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on doxepin for the treatment of neuropathic pain. It summarizes key quantitative findings, details common experimental protocols, and visualizes the implicated signaling pathways to support further research and development in this area.

Core Findings in Preclinical Models

This compound, a tricyclic antidepressant, has demonstrated analgesic properties in various preclinical models of neuropathic pain. Its mechanism of action is multifactorial, extending beyond its well-known effects on serotonin (B10506) and norepinephrine (B1679862) reuptake.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in animal models of neuropathic pain.

Table 1: Efficacy of this compound in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice

Treatment GroupMechanical Allodynia (Paw Withdrawal Threshold in g)Spinal IL-6 mRNA Levels (Relative Expression)Spinal IL-1β mRNA Levels (Relative Expression)Reference
Sham + VehicleBaseline-likeNormalNormal[1]
CCI + VehicleSignificantly ReducedSignificantly IncreasedSignificantly Increased[1]
CCI + this compoundSignificantly Increased vs. CCI + VehicleSignificantly Reduced vs. CCI + VehicleSignificantly Reduced vs. CCI + Vehicle[1]

Chronic administration of this compound was shown to attenuate mechanical allodynia and reduce the CCI-induced increase in spinal IL-6 and IL-1β mRNA levels in mice.[1]

Table 2: Efficacy of this compound in the Paclitaxel-Induced Neuropathic Pain Model in Mice

Treatment GroupCold Allodynia (Response Latency in s)Mechanical Allodynia (Paw Withdrawal Threshold in g)Reference
Control + VehicleBaseline-likeBaseline-like[2]
Paclitaxel (B517696) + VehicleSignificantly ReducedSignificantly Reduced[2]
Paclitaxel + this compound (Chronic)Significantly Increased vs. Paclitaxel + VehicleSignificantly Increased vs. Paclitaxel + Vehicle[2]

Chronic administration of this compound was found to significantly inhibit the development of both cold and mechanical allodynia in a mouse model of paclitaxel-induced neuropathy.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are protocols for key experiments cited in the studies of this compound for neuropathic pain.

Chronic Constriction Injury (CCI) of the Sciatic Nerve

The CCI model is a widely used method to induce neuropathic pain that mimics symptoms of peripheral nerve injury in humans.[3]

Objective: To create a partial nerve injury that results in persistent pain behaviors.

Procedure:

  • Anesthesia: Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Exposure: Make an incision on the lateral side of the thigh to expose the sciatic nerve.

  • Ligation: Carefully place loose ligatures (e.g., 4-0 chromic gut sutures) around the sciatic nerve. The degree of constriction should be sufficient to cause a slight twitch in the corresponding hind limb without arresting circulation.

  • Closure: Close the muscle and skin layers with sutures.

  • Post-operative Care: Administer analgesics for post-operative pain and monitor the animal for signs of infection or distress.

  • Behavioral Testing: Pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop within a few days and can be assessed for several weeks post-surgery.

Paclitaxel-Induced Neuropathic Pain Model

This model is used to study chemotherapy-induced peripheral neuropathy (CIPN), a common and debilitating side effect of certain anticancer drugs.[2]

Objective: To induce neuropathic pain symptoms through the administration of paclitaxel.

Procedure:

  • Animal Handling: Acclimatize the animals (e.g., mice) to the experimental environment.

  • Paclitaxel Administration: Administer paclitaxel (e.g., 2 mg/kg, intraperitoneally) once daily for a set period (e.g., five consecutive days).[2]

  • Behavioral Assessment: Monitor the animals for the development of pain behaviors, such as mechanical and cold allodynia, which typically manifest after the paclitaxel administration period.

  • Drug Treatment: Administer the test compound (e.g., this compound) according to the study design (e.g., concurrently with paclitaxel to assess prevention or after the development of neuropathy to assess treatment).

Behavioral Assays for Pain Assessment

Objective: To measure the sensitivity to a non-painful mechanical stimulus.

Procedure:

  • Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.

  • Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • Response: A positive response is defined as a brisk withdrawal or flinching of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.

Objective: To assess the sensitivity to a cold stimulus.

Procedure:

  • Apparatus: Use a cold plate apparatus set to a specific temperature (e.g., 4°C).

  • Acclimation: Place the animal in a restraining cylinder on a neutral surface before transferring to the cold plate.

  • Testing: Place the animal on the cold plate and start a timer.

  • Response Latency: Record the time until the animal exhibits a pain response (e.g., lifting or licking the paw). A cut-off time is used to prevent tissue damage.

Biochemical Analyses

Objective: To quantify the expression levels of specific mRNAs (e.g., for cytokines like IL-6 and IL-1β) in tissue samples.

Procedure:

  • Tissue Collection: Euthanize the animal and dissect the relevant tissue (e.g., spinal cord).

  • RNA Extraction: Isolate total RNA from the tissue sample using a suitable RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Real-Time PCR: Perform PCR using the synthesized cDNA, specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green) to monitor the amplification in real-time.

  • Quantification: Determine the relative expression of the target genes by normalizing to a reference gene (e.g., GAPDH).

Objective: To detect and quantify the levels of specific proteins in a tissue sample.

Procedure:

  • Tissue Homogenization: Homogenize the tissue sample in a lysis buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Incubate the membrane with primary antibodies specific to the target protein, followed by incubation with enzyme-linked secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity.

Signaling Pathways and Mechanisms of Action

The analgesic effect of this compound in neuropathic pain is attributed to its interaction with multiple signaling pathways.

Proposed Signaling Pathway for this compound's Analgesic Effect in Neuropathic Pain

Doxepin_Analgesic_Pathway cluster_this compound This compound cluster_Central Central Nervous System cluster_Spinal Spinal Cord cluster_Peripheral Peripheral Nociceptor This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibition SERT Serotonin Transporter (SERT) This compound->SERT Inhibition H1R Histamine (B1213489) H1 Receptor This compound->H1R Antagonism Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Antagonism Glial Activated Glia (Microglia, Astrocytes) This compound->Glial Inhibition PI3K_Akt PI3K-Akt Pathway This compound->PI3K_Akt Activation NaV Voltage-gated Sodium Channels This compound->NaV Blockade Analgesia Analgesia NET->Analgesia ↑ Norepinephrine SERT->Analgesia ↑ Serotonin H1R->Analgesia ↓ Neuronal Excitation Alpha1->Analgesia ↓ Nociceptive Transmission Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) Glial->Cytokines Release Cytokines->Analgesia ↓ Central Sensitization PI3K_Akt->Cytokines Inhibition NaV->Analgesia ↓ Ectopic Discharges

Caption: Proposed mechanisms of this compound's analgesic action in neuropathic pain.

This compound's primary mechanism involves the inhibition of serotonin and norepinephrine reuptake, which enhances descending inhibitory pain pathways.[4] It also exhibits potent antagonism at histamine H1 and α1-adrenergic receptors, contributing to its analgesic and sedative effects.[4] Furthermore, preclinical evidence suggests that this compound can modulate neuroinflammation by inhibiting the activation of glial cells and the subsequent release of pro-inflammatory cytokines such as IL-6 and IL-1β in the spinal cord.[1][5] This anti-inflammatory action may be mediated, in part, through the activation of the PI3K-Akt signaling pathway.[6] At the peripheral level, this compound may also act by blocking voltage-gated sodium channels on nociceptors, thereby reducing ectopic discharges.[7]

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_Model Neuropathic Pain Model Induction cluster_Treatment Treatment Administration cluster_Behavior Behavioral Assessment cluster_Biochem Biochemical Analysis cluster_Analysis Data Analysis and Interpretation Model Induce Neuropathic Pain (e.g., CCI or Paclitaxel) Treatment Administer this compound or Vehicle (e.g., i.p., oral, topical) Model->Treatment Behavior Assess Pain Behaviors (von Frey, Cold Plate) Treatment->Behavior Biochem Collect Tissues (Spinal Cord, DRG) Perform qRT-PCR, Western Blot Behavior->Biochem Analysis Analyze Data (Statistics) Interpret Results Biochem->Analysis

Caption: A typical experimental workflow for evaluating this compound in preclinical models of neuropathic pain.

This workflow outlines the key stages of a preclinical study, from the induction of a neuropathic pain model to the final data analysis. Each stage requires careful planning and execution to ensure the validity and reproducibility of the results.

Conclusion

Preclinical studies provide compelling evidence for the therapeutic potential of this compound in managing neuropathic pain. Its multifaceted mechanism of action, involving neurotransmitter modulation, anti-inflammatory effects, and ion channel blockade, makes it a promising candidate for further investigation. This technical guide serves as a resource for researchers to build upon the existing knowledge and to design future studies aimed at translating these preclinical findings into clinical applications.

References

Doxepin's Modulatory Role on Hippocampal TNF-α Levels: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of doxepin's effects on tumor necrosis factor-alpha (TNF-α) levels within the hippocampus. It aims to provide a comprehensive resource for researchers and professionals in drug development by summarizing key quantitative findings, detailing experimental methodologies, and illustrating the underlying biological processes. The modulation of neuroinflammation is a critical area of investigation for various neurological and psychiatric disorders, and understanding the impact of existing therapeutics like this compound can pave the way for novel treatment strategies.

Introduction: this compound and Neuroinflammation

This compound, a tricyclic antidepressant, is primarily known for its efficacy in treating depression and anxiety by inhibiting the reuptake of serotonin (B10506) and norepinephrine.[1][2] Beyond its classical neurotransmitter-modulating effects, emerging evidence suggests that this compound possesses anti-inflammatory, anti-oxidative, and anti-apoptotic properties.[3][4] Chronic stress and neurodegenerative diseases are often associated with elevated levels of pro-inflammatory cytokines, such as TNF-α, in the brain, particularly in the hippocampus—a region crucial for learning and memory.[3][4][5] Elevated TNF-α can contribute to neuronal dysfunction and cognitive deficits.[3][4] This guide focuses on the specific role of this compound in modulating these TNF-α levels in the hippocampus, a key aspect of its potential neuroprotective effects.

Quantitative Effects of this compound on Hippocampal TNF-α

Several preclinical studies have investigated the impact of this compound administration on TNF-α levels in the rat hippocampus, particularly in models of chronic stress. The findings consistently demonstrate a dose-dependent effect, with low-dose this compound appearing to be most effective in reducing stress-induced increases in this pro-inflammatory cytokine.

Table 1: Effect of this compound on TNF-α Protein Levels in the Hippocampus of Chronically Stressed Rats
Treatment GroupThis compound Dosage (mg/kg, i.p.)Mean TNF-α/Total Protein Ratio (%)P-value vs. Stress Group
ControlSaline~1.5< 0.05
StressSaline~3.0-
Stress + this compound1~1.7< 0.05
Stress + this compound5~2.8> 0.05
Stress + this compound10~2.9> 0.05

Data synthesized from Azadbakht et al. (2015). The values are approximate representations based on the graphical data presented in the study. The study reported a significant increase in TNF-α in the stress group compared to the control group (P<0.05) and a significant decrease in the 1 mg/kg this compound group compared to the stress group (P<0.05).[3][4][5]

Table 2: Effect of this compound on TNF-α Gene Expression in the Hippocampus of Stressed Rats
Treatment GroupThis compound Dosage (mg/kg, i.p.)Fold Change in TNF-α mRNA vs. ControlP-value vs. Stress Group
ControlSaline1.00-
StressSalineNot significantly different from control-
Stress + this compound10.48 (decrease)0.21
Stress + this compound5Not reportedNot reported

Data from Radahmadi et al. (2016). This study found no significant effect of stress or this compound on the gene expression of TNF-α after a 21-day period, although a decreasing trend was observed with 1 mg/kg this compound.[6]

Experimental Protocols

The following methodologies are based on the key studies investigating this compound's effect on hippocampal TNF-α.

Animal Model and Stress Induction
  • Animal Model: Male Wistar rats (200-250g) are typically used.[3][6] Animals are housed under standard laboratory conditions with controlled temperature (22 ± 2°C), a 12-hour light-dark cycle, and ad libitum access to food and water.[6]

  • Chronic Stress Protocol: To induce a state of chronic stress, rats are placed in adjustable restraint chambers for 6 hours per day for 21 consecutive days.[3][4][6]

This compound Administration
  • Drug Preparation: this compound hydrochloride is dissolved in normal saline.

  • Administration Route and Dosage: this compound is administered via intraperitoneal (i.p.) injection.[3][4][6] In the stress model, injections are given daily for 21 days, prior to the induction of restraint stress.[3][4][6] Commonly studied doses include 1, 5, and 10 mg/kg.[3][4] Control and stress-only groups receive an equivalent volume of normal saline.[3][4]

Measurement of Hippocampal TNF-α
  • Tissue Collection: Following the 21-day experimental period, rats are euthanized, and their brains are rapidly removed. The hippocampi are dissected on an ice-cold surface and immediately frozen in liquid nitrogen and stored at -80°C until analysis.[6]

  • Protein Level Measurement (ELISA):

    • Hippocampal tissue is homogenized in an appropriate lysis buffer.

    • The total protein concentration of the homogenate is determined using a standard assay (e.g., Bradford assay).

    • TNF-α protein levels are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

    • The final TNF-α level is typically expressed as a ratio of the total protein content (e.g., pg/mg of protein).[3][4][5]

  • Gene Expression Analysis (RT-PCR):

    • Total RNA is extracted from the hippocampal tissue using a suitable kit (e.g., TRIzol).

    • The quality and quantity of the extracted RNA are assessed.

    • Reverse transcription is performed to synthesize complementary DNA (cDNA).

    • Quantitative real-time polymerase chain reaction (qRT-PCR) is carried out using specific primers for TNF-α and a reference gene (e.g., Beta-actin).

    • The relative expression of the TNF-α gene is calculated using the comparative Ct (ΔΔCt) method.

Visualizing Experimental and Signaling Pathways

To aid in the conceptualization of the experimental design and the potential mechanisms of action, the following diagrams are provided.

Experimental Workflow

experimental_workflow Experimental Workflow for this compound and TNF-α Study cluster_animals Animal Preparation cluster_treatment 21-Day Treatment and Stress Protocol cluster_analysis Post-Treatment Analysis animal_model Male Wistar Rats acclimatization Acclimatization Period animal_model->acclimatization group_division Division into Experimental Groups acclimatization->group_division doxepin_admin Daily this compound (1, 5, 10 mg/kg) or Saline (i.p.) group_division->doxepin_admin stress_induction Daily Restraint Stress (6h) doxepin_admin->stress_induction 30 min prior euthanasia Euthanasia and Brain Extraction hippocampus_dissection Hippocampus Dissection euthanasia->hippocampus_dissection data_analysis Data Analysis and Comparison elisa TNF-α Protein Measurement (ELISA) hippocampus_dissection->elisa rt_pcr TNF-α Gene Expression (RT-PCR) hippocampus_dissection->rt_pcr elisa->data_analysis rt_pcr->data_analysis

Caption: Experimental workflow for studying this compound's effect on hippocampal TNF-α.

Hypothesized Signaling Pathway

While the precise molecular pathway for this compound's modulation of TNF-α in the hippocampus is not fully elucidated, a potential mechanism involves its influence on the stress response and general anti-inflammatory properties. One hypothesis is that low-dose this compound may attenuate the stress-induced activation of the hypothalamus-pituitary-adrenal (HPA) axis, thereby reducing the downstream inflammatory cascade in the hippocampus.

signaling_pathway Hypothesized Signaling Pathway of this compound's Anti-inflammatory Effect stress Chronic Stress hpa_axis HPA Axis Activation stress->hpa_axis microglia Microglia/Astrocyte Activation stress->microglia direct effect glucocorticoids Increased Glucocorticoids hpa_axis->glucocorticoids glucocorticoids->microglia modulates This compound Low-Dose this compound This compound->hpa_axis Inhibits This compound->microglia Inhibits tnf_alpha Increased Hippocampal TNF-α microglia->tnf_alpha neuroinflammation Neuroinflammation & Neuronal Dysfunction tnf_alpha->neuroinflammation

References

Methodological & Application

Application Note: Quantification of Doxepin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doxepin is a tricyclic antidepressant (TCA) used for the treatment of major depressive disorder, anxiety, and insomnia.[1] Accurate and sensitive quantification of this compound and its active metabolite, northis compound, in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and northis compound in human plasma. The method utilizes liquid-liquid extraction for sample preparation and offers high selectivity and sensitivity for routine analysis.

Experimental

Materials and Reagents
  • This compound hydrochloride (99.8% purity)

  • Northis compound (99.2% purity)

  • Propranolol (Internal Standard, IS)

  • Desipramine (Internal Standard, IS)

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) formate (B1220265)

  • Ammonium acetate (B1210297)

  • Formic acid

  • Deionized water

  • Human plasma (blank)

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with a Turbo Ion Spray® source[1][2]

  • Hypurity C8 column (100 mm × 4.6 mm, 5 µm)[1][3][4]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Sample Preparation

A liquid-liquid extraction (LLE) procedure was employed for the extraction of this compound, northis compound, and the internal standards from human plasma.[1][3][4]

  • Thaw plasma samples to room temperature and vortex to ensure homogeneity.

  • To 500 µL of plasma in a centrifuge tube, add the internal standard solution.

  • Add 200 µL of 100 mM ammonium acetate solution (pH 8).[1]

  • Add 4.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for an extended period.

  • Centrifuge the samples for 5 minutes at 1811g.[1]

  • Freeze the aqueous layer in a dry ice bath and transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness at 40 °C under a gentle stream of nitrogen.

  • Reconstitute the dried residue with 300 µL of the mobile phase.[1]

  • Inject 15 µL of the reconstituted sample into the LC-MS/MS system.[1][2]

LC-MS/MS Conditions

Chromatographic Conditions:

ParameterValue
Column Hypurity C8 (100 mm × 4.6 mm, 5 µm)[1][3][4]
Mobile Phase A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio[1][3][4]
Flow Rate Not specified in the provided context
Injection Volume 15 µL[1][2]
Autosampler Temp. 4 °C[2]
Run Time Not specified in the provided context

Mass Spectrometric Conditions:

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer[1][2]
Ionization Mode Positive Ionization[1][2]
Acquisition Mode Multiple Reaction Monitoring (MRM)[1][2]
MRM Transitions This compound: m/z 280.1 → 107.0[1][2][3][4][5][6]
Northis compound: m/z 266.0 → 107.0[1][2][3][4][5][6]
Propranolol (IS): m/z 260.1 → 116.1[1][2][3][4][5][6]
Desipramine (IS): m/z 267.1 → 72.1[1][2][3][4][5][6]
Dwell Time 300 ms[1]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, selectivity, and robustness for the quantification of this compound and northis compound in human plasma.

Linearity and Sensitivity

The method was found to be linear over the concentration range of 15.0–3900 pg/mL for this compound and 5.00–1300 pg/mL for northis compound.[2][3][5] The mean correlation coefficients (r²) were 0.9991 for this compound and 0.9993 for northis compound, indicating excellent linearity.[2][3][5]

Precision and Accuracy

The intra-batch and inter-batch precision (% CV) for both analytes were ≤ 8.3% across all quality control levels.[3][5] The accuracy results were also within acceptable limits, demonstrating the reliability of the method.

Recovery

The liquid-liquid extraction procedure yielded high and consistent recoveries for both analytes. The extraction recovery ranged from 86.6% to 90.4% for this compound and 88.0% to 99.1% for northis compound.[1][2][3][5]

Quantitative Data Summary
ParameterThis compoundNorthis compound
Linearity Range (pg/mL) 15.0 - 3900[2][3][5]5.00 - 1300[2][3][5]
Correlation Coefficient (r²) 0.9991[2][3][5]0.9993[2][3][5]
Intra-batch Precision (% CV) ≤ 8.3[3][5]≤ 8.3[3][5]
Inter-batch Precision (% CV) ≤ 8.3[3][5]≤ 8.3[3][5]
Extraction Recovery (%) 86.6 - 90.4[1][2][3][5]88.0 - 99.1[1][2][3][5]

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and reliable quantification of this compound and northis compound in human plasma. The method is suitable for use in clinical and research settings for pharmacokinetic and bioequivalence studies.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is add_buffer Add Ammonium Acetate (pH 8) add_is->add_buffer lle Liquid-Liquid Extraction (Methyl tert-butyl ether) add_buffer->lle vortex Vortex lle->vortex centrifuge Centrifuge (1811g, 5 min) vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness (40°C, N2) separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep Chromatographic Separation (Hypurity C8 Column) inject->lc_sep ms_detect Mass Spectrometric Detection (MRM Mode) lc_sep->ms_detect quant Quantification ms_detect->quant

Caption: Workflow for this compound Quantification in Plasma.

This compound Fragmentation Pathway

G This compound This compound (Precursor Ion) m/z 280.1 fragment Product Ion m/z 107.0 This compound->fragment Fragmentation

Caption: this compound MRM Fragmentation.

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Assay of Doxepin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxepin is a tricyclic antidepressant used to treat a range of psych depressive disorders.[1] Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility.[1] This document provides detailed protocols for two distinct HPLC methods for the assay of this compound, including a method compliant with the United States Pharmacopeia (USP) monograph and a stability-indicating reversed-phase HPLC (RP-HPLC) method.

Method 1: USP Monograph HPLC Method for this compound Hydrochloride Assay

This method follows the guidelines specified by the United States Pharmacopeia for the assay of this compound Hydrochloride, ensuring compliance with regulatory standards. It is a robust and reproducible isocratic method suitable for routine quality control analysis.

Experimental Protocol

1. Materials and Reagents:

  • This compound Hydrochloride Reference Standard (USP)

  • Methanol (HPLC grade)

  • Monobasic sodium phosphate (B84403) (NaH2PO4)

  • Phosphoric acid

  • Water (HPLC grade)

2. Chromatographic Conditions:

ParameterCondition
Column Purospher® STAR RP-8 endcapped (125 x 4.0 mm, 5 µm), USP L7
Mobile Phase 70:30 mixture of Buffer and Methanol, adjusted to pH 2.5 with phosphoric acid
Buffer: 27.6 g/L monobasic sodium phosphate (NaH2PO4) in water
Flow Rate 1.0 mL/min[1]
Column Temperature 50 °C
Detection Wavelength Not specified in the provided text, but typically in the UV range for this compound.
Injection Volume Not specified, typically 10-20 µL

3. Solution Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of USP this compound Hydrochloride Reference Standard in the mobile phase to obtain a concentration of 0.1 mg/mL.[1]

  • Sample Solution: Prepare the sample solution from the drug product to achieve a nominal concentration of 0.1 mg/mL of this compound Hydrochloride in the mobile phase.

4. System Suitability: As per USP guidelines, the system suitability must be verified. The resolution between the (E)- and (Z)-isomers of this compound should be not less than 1.5, the symmetry factor for each isomer should not be more than 2.0, and the relative standard deviation (RSD) for replicate injections should be not more than 2.0%.[1]

Experimental Workflow

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Buffer:Methanol 70:30, pH 2.5) hplc_system Equilibrate HPLC System (RP-8e Column, 50°C, 1 mL/min) prep_mobile->hplc_system prep_std Prepare Standard Solution (0.1 mg/mL this compound HCl) inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Sample Solution (0.1 mg/mL this compound HCl) inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_std hplc_system->inject_sample system_suitability Verify System Suitability (Resolution, Tailing, RSD) inject_std->system_suitability quantification Quantify this compound (Compare peak areas) inject_sample->quantification system_suitability->quantification

Caption: Workflow for the USP Monograph HPLC Assay of this compound.

Method 2: Stability-Indicating RP-HPLC Method

This method is designed to separate this compound from its degradation products, making it suitable for stability studies of the drug substance and formulations.[2][3][4]

Experimental Protocol

1. Materials and Reagents:

  • This compound Hydrochloride

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Buffer solution (specific composition to be optimized, e.g., phosphate or acetate (B1210297) buffer)

  • Water (HPLC grade)

2. Chromatographic Conditions:

ParameterCondition
Column Phenomenex C18 Luna (250 mm × 4.6 mm, 5 µm)[2][3][4]
Mobile Phase Methanol:Acetonitrile:Buffer (40:30:30, v/v/v)[2][3][4]
Flow Rate 0.5 mL/min[2][3][4]
Column Temperature Ambient (or controlled, e.g., 40°C)[5]
Detection Wavelength 254 nm[2][3][4]
Injection Volume Not specified, typically 10-20 µL

3. Solution Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound Hydrochloride in a suitable diluent (e.g., mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 10 to 50 µg/mL).[2][3][4]

  • Sample Solution: Prepare the sample solution from the bulk drug or pharmaceutical dosage form in the diluent to obtain a concentration within the linear range of the method.

4. Forced Degradation Studies (for method validation): To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the this compound sample to various stress conditions:

  • Acid Hydrolysis: Treat with an acid (e.g., 0.1N HCl) at an elevated temperature.

  • Base Hydrolysis: Treat with a base (e.g., 0.1N NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H2O2).

  • Thermal Degradation: Expose the solid drug to dry heat.

  • Photolytic Degradation: Expose the drug solution to UV light.

Logical Relationship of Stability-Indicating Method Development

cluster_method_dev Method Development cluster_stress Forced Degradation cluster_validation Method Validation method_dev Initial HPLC Method (C18, MeCN:MeOH:Buffer) stress_acid Acid Hydrolysis method_dev->stress_acid stress_base Base Hydrolysis method_dev->stress_base stress_oxidation Oxidation method_dev->stress_oxidation stress_thermal Thermal method_dev->stress_thermal stress_photo Photolysis method_dev->stress_photo validation Validate Method (Specificity, Linearity, Accuracy, Precision) stress_acid->validation stress_base->validation stress_oxidation->validation stress_thermal->validation stress_photo->validation

Caption: Logical flow for developing a stability-indicating HPLC method.

Data Summary

The following table summarizes the quantitative data from the validated stability-indicating RP-HPLC method.

ParameterResult
Linearity Range 10 - 50 µg/mL[2][3][4]
Correlation Coefficient (R²) 0.9974[2][3][4]
Retention Time (tR) 2.92 minutes[2][3]
Recovery 97.67% - 101%[2][3][4]
Limit of Detection (LOD) 0.40 µg/mL[2][3]
Limit of Quantification (LOQ) 0.50 µg/mL (value derived from a range of 0.40-0.50 µg/ml)[2][3]

Conclusion

The HPLC methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of this compound. The USP monograph method is ideal for routine quality control, while the stability-indicating RP-HPLC method is essential for assessing the stability of this compound in various pharmaceutical preparations. The choice of method will depend on the specific application and regulatory requirements. Proper validation of the chosen method is critical to ensure accurate and precise results.

References

Protocol for Doxepin Analysis in Biological Samples: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the quantitative analysis of doxepin in various biological samples. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings.

Introduction

This compound is a tricyclic antidepressant (TCA) used in the treatment of depression and anxiety. Accurate and reliable quantification of this compound and its primary active metabolite, northis compound, in biological matrices is crucial for understanding its pharmacology and ensuring patient safety. This document outlines validated methods for this compound analysis using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Methods Overview

A variety of analytical techniques are available for the determination of this compound in biological samples, each with its own advantages in terms of sensitivity, selectivity, and throughput. LC-MS/MS is often preferred for its high sensitivity and specificity, making it suitable for pharmacokinetic studies where low concentrations are expected.[1][2] GC-MS provides robust and reliable quantification, often employed in forensic toxicology.[3] HPLC with UV detection offers a more accessible and cost-effective option for routine analysis. ELISA provides a rapid screening method, though it may have limitations in specificity compared to chromatographic techniques.[4]

The following sections provide detailed protocols and quantitative data for these methods.

Data Presentation: Quantitative Method Comparison

The following tables summarize key quantitative parameters for various this compound analysis methods found in the literature.

Table 1: Liquid Chromatography-Based Methods

Biological MatrixExtraction MethodAnalytical TechniqueLimit of Quantification (LOQ)Recovery (%)Reference
Human PlasmaLiquid-Liquid Extraction (LLE)LC-MS/MS15.0 pg/mL86.6 - 90.4[1]
Human PlasmaSolid-Phase Extraction (SPE)LC-MS/MS4.0 pg/mLNot Reported[5]
Human PlasmaProtein Precipitation (PPT)LC-MS/MS0.320 ng/mL90[2]
Human PlasmaLLEHPLC-UV1 ng/mLNot Reported
Human UrineSPEUPLC-MS/MSNot ReportedNot Reported[6]

Table 2: Gas Chromatography-Based Methods

Biological MatrixExtraction MethodAnalytical TechniqueLimit of Quantification (LOQ)Recovery (%)Reference
Human UrineLLEGC-MS5 - 100 ng/mLNot Reported[3]
HairSolid-Phase Extraction (SPE)GC-MS0.25 ng/mgNot Reported[7]
Post-mortem BloodLLEGC-MSNot ReportedNot Reported[3]

Table 3: Immunoassay Methods

Biological MatrixExtraction MethodAnalytical TechniqueSensitivityCross-Reactivity (this compound)Reference
Whole Blood, Serum, Plasma, UrineNone (Direct)ELISA2 ng/mLNot Specified[4]
Human Urine, Blood, Oral FluidNone (Direct)ELISAI-50 (Inhibition at 50%)Not Specified[8]
SerumNot SpecifiedRadioimmunoassay9 nmol/LNot Applicable

Experimental Protocols

This section provides detailed, step-by-step protocols for the analysis of this compound in biological samples using various techniques.

LC-MS/MS Method for this compound in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of this compound and northis compound in human plasma.[1]

4.1.1. Materials and Reagents

4.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.

  • Pipette 500 µL of plasma into a clean glass tube.

  • Add 25 µL of the working solution of this compound and northis compound and 50 µL of the internal standard working solution.

  • Add 200 µL of 100 mM ammonium acetate solution (pH 8.0).

  • Vortex the sample for 30 seconds.

  • Add 4.0 mL of MTBE and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 300 µL of the mobile phase.

  • Inject 15 µL into the LC-MS/MS system.[1]

4.1.3. Chromatographic and Mass Spectrometric Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: Hypurity C8 (100 mm x 4.6 mm, 5 µm) or equivalent[1]

  • Mobile Phase: Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 15 µL[1]

  • Autosampler Temperature: 4°C[1]

  • Mass Spectrometer: API-5500 triple quadrupole or equivalent[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 280.1 → 107.0[1]

    • Northis compound: m/z 266.0 → 107.0[1]

    • Propranolol (IS): m/z 260.1 → 116.1[1]

    • Desipramine (IS): m/z 267.1 → 72.1[1]

4.1.4. Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[1]

GC-MS Method for this compound in Hair

This protocol is based on a method for the detection of this compound and desmethylthis compound in hair samples.[7]

4.2.1. Materials and Reagents

  • This compound and Desmethylthis compound reference standards

  • Internal Standard (IS) (e.g., this compound-d3)

  • Methanol, Acetonitrile (GC grade)

  • Methylene (B1212753) chloride, Isopropanol

  • Ammonium hydroxide (B78521)

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Solid-Phase Extraction (SPE) cartridges (e.g., HCX)

4.2.2. Sample Preparation

  • Wash hair samples with methanol and deionized water to remove external contamination and then dry.

  • Weigh approximately 20 mg of hair and cut it into small pieces.

  • Add internal standard solution.

  • Incubate the hair samples in an appropriate buffer or solvent to release the drug (e.g., acid hydrolysis).

  • Proceed with Solid-Phase Extraction (SPE).

4.2.3. Solid-Phase Extraction (SPE) Procedure

  • Condition the SPE cartridge with methanol, deionized water, and an acidic solution (e.g., 1.93M acetic acid).

  • Load the sample onto the cartridge.

  • Wash the cartridge with deionized water, 0.1M HCl, and methanol.

  • Elute the analytes with a mixture of methylene chloride/isopropanol/ammonium hydroxide (e.g., 78:20:2, v/v/v).

  • Evaporate the eluate to dryness.

4.2.4. Derivatization and GC-MS Analysis

  • Reconstitute the dried residue in 40 µL of acetonitrile.

  • Add 40 µL of BSTFA with 1% TMCS.

  • Incubate at 60°C for 15 minutes.

  • Inject 2 µL into the GC-MS system.

4.2.5. GC-MS Conditions

  • GC System: Agilent 7890A or equivalent

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium

  • Oven Temperature Program: Initial temperature of 100°C for 1 min, ramp at 20°C/min to 280°C, and hold for 4 min.

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Ionization Mode: Electron Ionization (EI)

  • Detection Mode: Selected Ion Monitoring (SIM)

ELISA Method for Tricyclic Antidepressants (Including this compound)

This protocol is a general representation based on commercially available ELISA kits for tricyclic antidepressants.[4][8] Users should always follow the specific instructions provided with their kit.

4.3.1. Principle

This is a competitive immunoassay. This compound in the sample competes with a drug-enzyme conjugate for binding sites on a polyclonal antibody coated onto a microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample.

4.3.2. Materials

  • Tricyclic Antidepressant ELISA Kit (containing antibody-coated microplate, drug-enzyme conjugate, calibrators, controls, wash buffer, substrate, and stop solution)

  • Microplate reader with a 450 nm filter

  • Precision pipettes

4.3.3. Assay Procedure

  • Bring all reagents and samples to room temperature.

  • Add 25 µL of calibrators, controls, and samples to the appropriate wells of the antibody-coated microplate.

  • Add 100 µL of the drug-enzyme conjugate to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Wash the wells three times with the provided wash buffer.

  • Add 100 µL of the substrate solution to each well.

  • Incubate for 30 minutes at room temperature.

  • Add 100 µL of the stop solution to each well.

  • Read the absorbance at 450 nm within 10 minutes.

4.3.4. Data Analysis

Calculate the average absorbance for each set of calibrators, controls, and samples. A standard curve is generated by plotting the absorbance of the calibrators against their concentrations. The concentration of this compound in the samples is determined by interpolating their absorbance values from the standard curve.

Visualizations

Experimental Workflow: LC-MS/MS Analysis of this compound in Plasma

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Collection\n(Plasma) Sample Collection (Plasma) Thawing and Vortexing Thawing and Vortexing Sample Collection\n(Plasma)->Thawing and Vortexing Addition of IS\nand Reagents Addition of IS and Reagents Thawing and Vortexing->Addition of IS\nand Reagents Liquid-Liquid\nExtraction Liquid-Liquid Extraction Addition of IS\nand Reagents->Liquid-Liquid\nExtraction Evaporation Evaporation Liquid-Liquid\nExtraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatographic\nSeparation Chromatographic Separation Injection->Chromatographic\nSeparation Mass Spectrometric\nDetection Mass Spectrometric Detection Chromatographic\nSeparation->Mass Spectrometric\nDetection Peak Integration Peak Integration Mass Spectrometric\nDetection->Peak Integration Quantification Quantification Peak Integration->Quantification This compound This compound Serotonin Transporter\n(SERT) Serotonin Transporter (SERT) This compound->Serotonin Transporter\n(SERT) Inhibits Norepinephrine Transporter\n(NET) Norepinephrine Transporter (NET) This compound->Norepinephrine Transporter\n(NET) Inhibits Increased Serotonin\nin Synapse Increased Serotonin in Synapse Serotonin Transporter\n(SERT)->Increased Serotonin\nin Synapse Leads to Increased Norepinephrine\nin Synapse Increased Norepinephrine in Synapse Norepinephrine Transporter\n(NET)->Increased Norepinephrine\nin Synapse Leads to Synaptic Cleft Synaptic Cleft Postsynaptic Neuron Postsynaptic Neuron Therapeutic Effect Therapeutic Effect Increased Serotonin\nin Synapse->Therapeutic Effect Increased Norepinephrine\nin Synapse->Therapeutic Effect

References

Application Note: Spectrofluorimetric Determination of Doxepin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxepin hydrochloride, a tricyclic antidepressant, is a non-fluorescent compound. However, its quantification in pharmaceutical formulations is crucial for ensuring therapeutic efficacy and safety.[1] This application note describes sensitive and validated spectrofluorimetric methods for the determination of this compound hydrochloride. These methods are based on the formation of fluorescent ion-pair complexes between the drug and specific reagents, which can then be measured to determine the drug concentration. The described protocols are advantageous due to their simplicity, speed, and high sensitivity.[1][2][3]

Principle of the Methods

The fundamental principle behind these spectrofluorimetric methods is the reaction of this compound hydrochloride with a fluorogenic reagent to form a stable, fluorescent ion-pair complex. This compound hydrochloride, which possesses a tertiary amine group, is protonated in an acidic buffer solution. This protonated form then electrostatically interacts with an anionic fluorescent dye to create a neutral ion-pair complex. This complex is subsequently extracted into an organic solvent, and its fluorescence intensity is measured at specific excitation and emission wavelengths. The measured fluorescence is directly proportional to the concentration of this compound hydrochloride.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for two validated spectrofluorimetric methods for the determination of this compound hydrochloride.

Table 1: Method Parameters and Performance Characteristics

ParameterMethod 1: Eosin YMethod 2: Alizarin (B75676) Red S
Fluorogenic Reagent Eosin YAlizarin Red S
pH (Buffer) 4.52 (Sodium Acetate-Acetic Acid)3.09
Extraction Solvent Dichloromethane (B109758)Dichloromethane
Excitation Wavelength (λex) 464 nm490 nm
Emission Wavelength (λem) 567 nm560 nm
Linearity Range 0.1 - 0.8 µg/mL[1][4]2 - 14 µg/mL[3]
Correlation Coefficient (r) 0.9999[1]Not specified
Limit of Detection (LOD) 2.95 ng/mL[1][4]0.55 µg/mL[3]
Limit of Quantitation (LOQ) 8.93 ng/mL[1]Not specified

Table 2: Validation Summary

Validation ParameterMethod 1: Eosin YMethod 2: Alizarin Red S
Specificity No significant interference from common excipients (glucose, fructose, lactose, starch).[1]No interference observed from common pharmaceutical adjuvants.[3]
Accuracy (Recovery) Mean percent recovery ± RSD of 99.99 ± 0.23%.[1]Not specified
Precision Validated for precision as per ICH guidelines.[1]Validated for precision.[3]
Robustness The method is robust against small variations in experimental conditions.[1]The method is robust against variations in reagent volume.[5]
Solution Stability This compound hydrochloride solution in distilled water is stable for 5 hours and 30 minutes.[1]Not specified

Experimental Protocols

Method 1: Determination of this compound Hydrochloride using Eosin Y

This protocol is based on the formation of an ion-pair complex between this compound hydrochloride and Eosin Y.

1. Materials and Reagents:

  • This compound hydrochloride reference standard

  • Eosin Y

  • Sodium acetate (B1210297)

  • Acetic acid

  • Dichloromethane

  • Distilled water

  • Pharmaceutical dosage forms of this compound hydrochloride (e.g., capsules)

2. Preparation of Solutions:

  • Standard this compound Hydrochloride Solution (10 µg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride in 100 mL of distilled water to get a 100 µg/mL stock solution. Dilute 10 mL of this stock solution to 100 mL with distilled water to obtain a working standard of 10 µg/mL.

  • Eosin Y Solution (0.2% w/v): Dissolve 200 mg of Eosin Y in 100 mL of distilled water.

  • Sodium Acetate-Acetic Acid Buffer (pH 4.52): Prepare by mixing appropriate volumes of sodium acetate and acetic acid solutions.

3. Experimental Workflow Diagram

Spectrofluorimetric_Determination_Doxepin_EosinY cluster_prep Solution Preparation cluster_reaction Ion-Pair Complex Formation & Extraction cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare this compound HCl Standard/Sample Solution step1 Pipette this compound HCl aliquot into separating funnel prep1->step1 prep2 Prepare 0.2% Eosin Y Solution step2 Add Eosin Y solution and Acetate Buffer prep2->step2 prep3 Prepare Acetate Buffer (pH 4.52) prep3->step2 step1->step2 step3 Mix well step2->step3 step4 Add Dichloromethane step3->step4 step5 Shake vigorously for 2.5 min step4->step5 step6 Allow layers to separate step5->step6 measure1 Collect the organic (Dichloromethane) layer step6->measure1 measure2 Measure Fluorescence Intensity measure1->measure2 measure3 λex = 464 nm λem = 567 nm measure2->measure3 analysis1 Plot Calibration Curve (Fluorescence Intensity vs. Concentration) measure2->analysis1 analysis2 Determine this compound HCl concentration in the sample analysis1->analysis2

Caption: Workflow for this compound Determination with Eosin Y.

4. Procedure for Calibration Curve:

  • Into a series of 50-mL separating funnels, pipette aliquots of the standard this compound hydrochloride solution (10 µg/mL) to obtain final concentrations ranging from 0.1 to 0.8 µg/mL.[1]

  • To each funnel, add 3.2 mL of the 0.2% Eosin Y solution and 2.5 mL of the sodium acetate-acetic acid buffer (pH 4.52).[1]

  • Mix the contents well.

  • Add 5 mL of dichloromethane to each funnel and shake vigorously for 2.5 minutes.[1]

  • Allow the two layers to separate.

  • Carefully collect the organic (lower) layer.

  • Measure the fluorescence intensity of the organic layer at an emission wavelength of 567 nm after excitation at 464 nm.[1][4]

  • Plot a calibration curve of fluorescence intensity versus the concentration of this compound hydrochloride.

5. Procedure for Pharmaceutical Formulations:

  • Accurately weigh the contents of several capsules and calculate the average weight.

  • Weigh a quantity of the powdered capsule contents equivalent to a known amount of this compound hydrochloride and dissolve it in distilled water.

  • Filter the solution to remove any insoluble excipients.

  • Dilute the filtrate with distilled water to obtain a concentration within the calibration range.

  • Follow steps 2-7 of the calibration procedure.

  • Determine the concentration of this compound hydrochloride in the sample solution from the calibration curve.

Method 2: Determination of this compound Hydrochloride using Alizarin Red S

This protocol details the formation of an ion-pair complex between this compound hydrochloride and Alizarin Red S.

1. Materials and Reagents:

  • This compound hydrochloride reference standard

  • Alizarin Red S

  • Buffer solution (pH 3.09)

  • Dichloromethane

  • Distilled water

  • Pharmaceutical dosage forms of this compound hydrochloride

2. Preparation of Solutions:

  • Standard this compound Hydrochloride Solution: Prepare a stock solution and working standards in distilled water as described in Method 1.

  • Alizarin Red S Solution (2.74 x 10⁻³ M): Prepare by dissolving the appropriate amount of Alizarin Red S in distilled water.[5]

  • Buffer Solution (pH 3.09): Prepare a suitable buffer to maintain the required pH.

3. Experimental Workflow Diagram

Spectrofluorimetric_Determination_Doxepin_AlizarinRedS cluster_prep Solution Preparation cluster_reaction Ion-Pair Complex Formation & Extraction cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare this compound HCl Standard/Sample Solution step1 Pipette this compound HCl aliquot into separating funnel prep1->step1 prep2 Prepare Alizarin Red S Solution step2 Add Alizarin Red S solution and Buffer prep2->step2 prep3 Prepare Buffer (pH 3.09) prep3->step2 step1->step2 step3 Shake well step2->step3 step4 Add Dichloromethane step3->step4 step5 Allow layers to separate step4->step5 measure1 Collect the organic (Dichloromethane) layer step5->measure1 measure2 Measure Fluorescence Intensity measure1->measure2 measure3 λex = 490 nm λem = 560 nm measure2->measure3 analysis1 Plot Calibration Curve (Fluorescence Intensity vs. Concentration) measure2->analysis1 analysis2 Determine this compound HCl concentration in the sample analysis1->analysis2

Caption: Workflow for this compound Determination with Alizarin Red S.

4. Procedure for Calibration Curve:

  • Into a series of 50-mL separating funnels, transfer aliquots of the standard this compound hydrochloride solution to achieve final concentrations in the range of 2-14 µg/mL.[3]

  • Add 1.5 mL of the buffer solution (pH 3.09) to each funnel.[3]

  • Add an appropriate volume of the Alizarin Red S solution and mix.

  • Extract the ion-pair complex with dichloromethane.

  • After allowing the layers to separate, collect the organic phase.

  • Measure the fluorescence intensity of the organic extract at an emission wavelength of 560 nm after excitation at 490 nm.[3][5]

  • Construct a calibration curve by plotting the fluorescence intensity against the concentration of this compound hydrochloride.

5. Procedure for Pharmaceutical Formulations:

  • Prepare the sample solution from the pharmaceutical dosage form as described in Method 1, ensuring the final concentration falls within the linear range of this method.

  • Follow steps 2-6 of the calibration procedure for the Alizarin Red S method.

  • Calculate the concentration of this compound hydrochloride in the sample using the regression equation from the calibration curve.

The spectrofluorimetric methods presented here, utilizing Eosin Y and Alizarin Red S, are simple, rapid, and sensitive for the quantitative determination of this compound hydrochloride in pharmaceutical preparations. These methods have been validated according to ICH guidelines and have demonstrated good accuracy, precision, and specificity, making them suitable for routine quality control analysis. The low detection limits, particularly for the Eosin Y method, highlight the high sensitivity of this analytical approach.

References

Application Notes and Protocols for In Vivo Microdialysis of Doxepin in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxepin, a tricyclic antidepressant (TCA), exerts its therapeutic effects primarily by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the synaptic cleft, thereby increasing the concentration of these neurotransmitters in the brain.[1][2] It also possesses significant antihistaminic and anticholinergic properties.[1][2][3][4] Understanding the pharmacokinetic and pharmacodynamic profile of this compound within specific brain regions is crucial for optimizing its therapeutic use and for the development of novel drug delivery systems.

In vivo microdialysis is a powerful technique for continuous sampling of unbound drug concentrations in the extracellular fluid (ECF) of specific brain regions in awake and freely moving animals.[5][6][7][8][9] This application note provides a comprehensive protocol for conducting in vivo microdialysis experiments to measure this compound concentrations in brain tissue, coupled with validated analytical methods for sample quantification.

Mechanism of Action of this compound

This compound's primary mechanism of action involves the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][5] This inhibition of reuptake leads to an accumulation of serotonin (5-HT) and norepinephrine (NE) in the synapse, enhancing neurotransmission.[1][2] Additionally, this compound is a potent antagonist of histamine (B1213489) H1 receptors, which contributes to its sedative effects.[1][3][4] It also has antagonistic activity at α1-adrenergic and muscarinic acetylcholine (B1216132) receptors.[2]

This compound Signaling Pathway

Doxepin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle NE NE Norepinephrine (NE) NE_Vesicle->NE Release 5HT_Vesicle 5-HT 5HT Serotonin (5-HT) 5HT_Vesicle->5HT Release NE_Receptor NE Receptors NE->NE_Receptor Binds NET Norepinephrine Transporter (NET) NE->NET Reuptake 5HT_Receptor 5-HT Receptors 5HT->5HT_Receptor Binds SERT Serotonin Transporter (SERT) 5HT->SERT Reuptake This compound This compound This compound->NET Inhibits This compound->SERT Inhibits H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonizes

Caption: this compound's mechanism of action in the synapse.

Experimental Protocols

This protocol is adapted from established in vivo microdialysis procedures for tricyclic antidepressants.[5]

Materials and Reagents
  • Animal Model: Male Sprague-Dawley rats (250-300 g)

  • This compound Hydrochloride: USP grade

  • Anesthetics: Isoflurane or Ketamine/Xylazine cocktail

  • Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂ in sterile water.[10] Filter through a 0.2 µm filter before use.

  • Microdialysis Probes: Concentric probes with a 2-4 mm membrane length and a molecular weight cutoff (MWCO) of 10-20 kDa.

  • Guide Cannula and Dummy Cannula

  • Surgical Instruments: Stereotaxic frame, drill, dental cement, sutures.

  • Microdialysis Equipment: Syringe pump, fraction collector.

  • Analytical Equipment: HPLC with UV or fluorescence detection, or preferably LC-MS/MS.[5]

Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C.[5]

  • Make a midline incision on the scalp to expose the skull.[5]

  • Drill a small hole over the target brain region (e.g., prefrontal cortex, hippocampus, or striatum). Stereotaxic coordinates should be determined from a rat brain atlas.[5]

  • Carefully lower the guide cannula to the desired depth and secure it to the skull using dental cement.[5]

  • Insert a dummy cannula into the guide to keep it patent.[5]

  • Allow the animal to recover for at least 48 hours before the microdialysis experiment.[5]

In Vivo Microdialysis Procedure
  • On the day of the experiment, place the rat in a microdialysis experimental chamber that allows for free movement.[5]

  • Gently remove the dummy cannula and insert the microdialysis probe into the guide cannula.[5]

  • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.[5]

  • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 - 2.0 µL/min).[5][8]

  • Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline.[5]

  • Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection).

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.[5]

  • Store the collected samples at -80°C until analysis.[5]

Analytical Method: this compound Quantification

The concentration of this compound in the microdialysate samples can be determined using a validated HPLC-UV or LC-MS/MS method.[5] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial for analyzing the low concentrations typically found in microdialysates.[11]

Example LC-MS/MS Parameters:

ParameterCondition
Column C8 or C18 reversed-phase column (e.g., Hypurity C8, 100 mm × 4.6 mm, 5 µm)[12]
Mobile Phase A mixture of acetonitrile-methanol and an aqueous buffer (e.g., 2.0 mM ammonium (B1175870) formate) in a gradient or isocratic elution.[12]
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 10 µL
Ionization Mode Positive electrospray ionization (ESI+)
MRM Transitions This compound: m/z 280.1 → 107.0; Northis compound (metabolite): m/z 266.0 → 107.0[12]

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_surgery Surgery cluster_microdialysis Microdialysis Experiment cluster_analysis Sample Analysis Animal_Prep Animal Acclimatization & Health Check Anesthesia Anesthesia Induction Animal_Prep->Anesthesia Surgical_Prep Surgical Suite & Instrument Sterilization Surgical_Prep->Anesthesia Stereotaxic_Implantation Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic_Implantation Post_Op Post-operative Care & Recovery (≥48h) Stereotaxic_Implantation->Post_Op Probe_Insertion Microdialysis Probe Insertion Post_Op->Probe_Insertion Equilibration System Equilibration (60-120 min) Probe_Insertion->Equilibration Baseline_Collection Baseline Sample Collection Equilibration->Baseline_Collection Drug_Admin This compound Administration Baseline_Collection->Drug_Admin Sample_Collection Dialysate Sample Collection (20-30 min intervals) Drug_Admin->Sample_Collection Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage LCMS_Analysis LC-MS/MS Analysis Sample_Storage->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: Workflow for in vivo microdialysis of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound concentrations in the prefrontal cortex ECF following a single intraperitoneal injection. Actual experimental values should be determined and tabulated similarly.

Time Post-Doxepin Administration (min)Mean this compound Concentration in ECF (ng/mL) ± SEM
-40 to -20 (Baseline 1)Below Limit of Quantification
-20 to 0 (Baseline 2)Below Limit of Quantification
0 to 205.2 ± 0.8
20 to 4015.8 ± 2.1
40 to 6025.3 ± 3.5
60 to 8022.1 ± 2.9
80 to 10018.7 ± 2.4
100 to 12014.5 ± 1.9
120 to 14010.3 ± 1.3
140 to 1607.1 ± 0.9
160 to 1804.8 ± 0.6

Conclusion

This application note provides a detailed protocol for the use of in vivo microdialysis to measure the concentration of this compound in the brain ECF of preclinical models. The combination of in vivo microdialysis with sensitive analytical techniques like LC-MS/MS offers a powerful tool for characterizing the pharmacokinetic profile of this compound in the central nervous system. This information is invaluable for understanding its mechanism of action, optimizing dosing regimens, and guiding the development of new antidepressant therapies.

References

Application Notes and Protocols: Investigating the Effects of Doxepin on Neurons Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell culture models to study the neuronal effects of Doxepin, a tricyclic antidepressant. The included protocols offer detailed, step-by-step instructions for establishing neuronal cultures and performing key assays to assess the impact of this compound on neuronal viability, morphology, and intracellular signaling pathways.

Overview of Cell Culture Models

A variety of in vitro models can be employed to investigate the multifaceted effects of this compound on neurons. The choice of model depends on the specific research question, balancing physiological relevance with throughput and reproducibility.

  • Immortalized Neuronal Cell Lines (2D):

    • SH-SY5Y (Human Neuroblastoma): A commonly used cell line that can be differentiated into a more mature neuronal phenotype. Undifferentiated SH-SY5Y cells are reminiscent of immature catecholaminergic neurons.[1] They are valuable for initial toxicity screening and mechanistic studies.[2][3]

    • PC12 (Rat Pheochromocytoma): This cell line differentiates into neuron-like cells upon treatment with nerve growth factor (NGF), making it an excellent model for studying neuronal differentiation, neurite outgrowth, and neurosecretion.[4][5][6][7]

  • Primary Neuronal Cultures (2D):

    • Primary Cortical and Hippocampal Neurons: These cultures, typically derived from embryonic rodents, offer high physiological relevance as they are composed of post-mitotic, primary cells.[8] They are ideal for studying neurogenesis, synaptogenesis, and the effects of compounds on complex neuronal networks.[8][9]

  • 3D Brain Organoids:

    • These self-organizing, three-dimensional structures are derived from human pluripotent stem cells and recapitulate key aspects of human brain development and architecture.[10][11][12] They provide a more complex in vitro system, containing various neuronal and glial cell types, making them suitable for studying the effects of drugs on developing human brain tissue.[10][13][14]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on neuronal and related cellular systems.

Table 1: Cytotoxicity of this compound

Cell Type/SystemAssayEndpointConcentrationResultReference
Human Peripheral LymphocytesMicronucleus Assay, Sister Chromatid Exchange (SCE) AssayGenotoxicity10 µg/mLSignificant increase in SCE formation[15]
Cultured NeuronsMTT Assay, LDH LeakageNeuroprotection against oxidative stress1-100 nmol/LSignificantly inhibited cell death and LDH leakage[4][16]
Differentiated SH-SY5Y cellsMTT Reduction, Neutral Red (NR) UptakeCytotoxicity of Doxorubicin (DOX)1 µMNR Uptake: 92.69 ± 5.67%MTT Reduction: 86.75 ± 8.59%[17]

Table 2: Effects of this compound on Neuronal Gene and Protein Expression

Model SystemTarget PathwayMeasured ParameterThis compound TreatmentFold Change/EffectReference
Rat Hippocampus (in vivo)PI3K/AKTAKT1 mRNA1 mg/kg/day for 21 days1.16-fold increase (not significant)[18]
Rat Hippocampus (in vivo, stress model)PI3K/AKTAKT mRNA1 mg/kg, i.p.145.12% increase vs. stress group[6]
Rat Hippocampus (in vivo, stress model)Apoptosis-relatedBad mRNA5 mg/kg, i.p.85.97% decrease vs. stress group[6]
Rat Hippocampus (in vivo, stress model)Apoptosis-relatedBax mRNA5 mg/kg, i.p.75.9% decrease vs. stress group[6]
Mouse Auditory Cortex (in vivo, noise-induced damage)Acid Sphingomyelinase/CeramideASM and Ceramide protein levels5 mg/kg/dayReversed noise-induced elevation[19]

Experimental Protocols

Cell Culture Protocols

3.1.1. Protocol for Culturing SH-SY5Y Human Neuroblastoma Cells

  • Materials:

    • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

    • Culture Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, L-glutamine, and non-essential amino acids.[2]

    • 0.05% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • T-75 culture flasks

    • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

  • Procedure:

    • Thawing: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed culture medium and centrifuge at 1000 rpm for 3 minutes.[1] Resuspend the cell pellet in fresh medium and plate in a T-75 flask.

    • Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

    • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 0.05% Trypsin-EDTA. Neutralize the trypsin with culture medium, centrifuge, and resuspend the cells in fresh medium. Split the cells at a ratio of 1:10.[1]

    • Differentiation (Optional): To induce a more mature neuronal phenotype, culture the cells in a low-serum (e.g., 1% FBS) medium containing 10 µM all-trans-retinoic acid (RA) for 3-7 days.

3.1.2. Protocol for Primary Cortical Neuron Culture (from embryonic rodents)

  • Materials:

    • Timed-pregnant rat or mouse (e.g., E17-E18)

    • Dissection medium (e.g., ice-cold Hank's Balanced Salt Solution - HBSS)

    • Digestion solution (e.g., 0.25% Trypsin-EDTA)

    • Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin.[20]

    • Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

    • Cytarabine (B982) (Ara-C) to inhibit glial proliferation

  • Procedure:

    • Dissection: Euthanize the pregnant animal according to approved institutional protocols. Dissect the embryos and isolate the cerebral cortices in ice-cold dissection medium.

    • Digestion: Transfer the cortical tissue to the digestion solution and incubate at 37°C for 15 minutes.[20]

    • Dissociation: Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

    • Plating: Centrifuge the cell suspension, resuspend in plating medium, and count the viable cells using a hemocytometer. Plate the neurons onto pre-coated culture surfaces at a desired density (e.g., 1 x 10^6 cells per well of a 24-well plate).[20]

    • Maintenance: After 24 hours, add cytarabine (e.g., 5 µg/mL) to inhibit glial cell growth.[20] After 48 hours, replace the medium with fresh plating medium without cytarabine. Change half of the medium every 3-4 days.

Key Experimental Assays

3.2.1. Cell Viability Assessment (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Protocol:

    • Plate neuronal cells in a 96-well plate and allow them to adhere/differentiate.

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

3.2.2. Neurite Outgrowth Assay

  • Principle: This assay quantifies the extent of neurite formation, a crucial aspect of neuronal development and health.

  • Protocol:

    • Plate neuronal cells (e.g., differentiated SH-SY5Y, PC12, or primary neurons) on coated coverslips or in multi-well plates.

    • Treat the cells with this compound at various concentrations.

    • After the treatment period, fix the cells with 4% paraformaldehyde.

    • Immunofluorescence Staining:

      • Permeabilize the cells with 0.25% Triton X-100 in PBS.

      • Block with a blocking buffer (e.g., 5% goat serum in PBS).

      • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C.

      • Wash with PBS and incubate with a fluorescently labeled secondary antibody.

      • Counterstain the nuclei with DAPI.

    • Imaging and Analysis:

      • Acquire images using a fluorescence microscope or a high-content imaging system.

      • Quantify neurite length, number of branches, and number of neurites per cell using image analysis software (e.g., ImageJ with the NeuronJ plugin, or specialized software from high-content imagers).[1][2][21]

3.2.3. Western Blot Analysis for PI3K/AKT Signaling

  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a sample, allowing for the assessment of signaling pathway activation (e.g., by measuring the phosphorylation of key proteins).

  • Protocol:

    • Culture and treat neuronal cells with this compound as desired.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR, GSK3β) overnight at 4°C.[9]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the levels of phosphorylated proteins to the total protein levels.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Doxepin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits H1R Histamine H1 Receptor This compound->H1R Antagonizes alpha1AR α1-Adrenergic Receptor This compound->alpha1AR Antagonizes MuscR Muscarinic Receptor This compound->MuscR Antagonizes ASM Acid Sphingomyelinase (ASM) This compound->ASM Inhibits PI3K_receptor Receptor Tyrosine Kinase (leading to PI3K activation) This compound->PI3K_receptor Activates? Ceramide Ceramide ASM->Ceramide Converts Sphingomyelin to PI3K PI3K PI3K_receptor->PI3K Activates AKT AKT PI3K->AKT Activates (Phosphorylates) mTOR mTOR AKT->mTOR Activates Apoptosis_inhibition Inhibition of Apoptosis AKT->Apoptosis_inhibition Neuronal_Survival Neuronal Survival & Growth mTOR->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity mTOR->Synaptic_Plasticity Sphingomyelin Sphingomyelin Apoptosis_induction Induction of Apoptosis Ceramide->Apoptosis_induction

Experimental Workflows

Experimental_Workflow cluster_culture Cell Culture cluster_assays Experimental Assays cluster_analysis Data Analysis and Interpretation start Start: Neuronal Cell Model (SH-SY5Y, Primary Neurons, or Brain Organoids) culture Culture and Differentiate Cells start->culture treatment Treat with this compound (Dose-Response and Time-Course) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability neurite Neurite Outgrowth Assay (Immunofluorescence) treatment->neurite western Western Blot Analysis (e.g., PI3K/AKT pathway) treatment->western quant_viability Quantify Cell Viability (IC50/EC50 determination) viability->quant_viability quant_neurite Quantify Neurite Morphology (Length, Branching) neurite->quant_neurite quant_western Quantify Protein Expression (Densitometry) western->quant_western interpretation Interpret Results: Elucidate this compound's Neuronal Effects quant_viability->interpretation quant_neurite->interpretation quant_western->interpretation

Neurite_Outgrowth_Workflow start Plate Neuronal Cells treatment Treat with this compound start->treatment fixation Fix with 4% Paraformaldehyde treatment->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization blocking Block with Serum permeabilization->blocking primary_ab Incubate with Primary Antibody (e.g., anti-β-III tubulin) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab dapi Counterstain Nuclei with DAPI secondary_ab->dapi imaging Acquire Images (Fluorescence Microscopy) dapi->imaging analysis Analyze Images and Quantify Neurite Parameters imaging->analysis

By following these detailed application notes and protocols, researchers can effectively utilize cell culture models to gain valuable insights into the neuronal mechanisms of this compound, contributing to a better understanding of its therapeutic effects and potential for new drug development.

References

Application Notes and Protocols for Testing Doxepin Efficacy in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established animal models of depression and standardized protocols for evaluating the efficacy of the tricyclic antidepressant, Doxepin. The included methodologies, data presentation formats, and pathway visualizations are intended to guide researchers in the preclinical assessment of antidepressant compounds.

Introduction to this compound and its Mechanism of Action

This compound is a tricyclic antidepressant (TCA) that exerts its therapeutic effects primarily by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the synaptic cleft, leading to an increased concentration of these neurotransmitters in the brain.[1][2][3] This primary mechanism is believed to be responsible for its antidepressant properties. Additionally, this compound is a potent antagonist of histamine (B1213489) H1 and H2 receptors, which contributes to its sedative effects.[1][2][3] It also exhibits antagonistic activity at muscarinic cholinergic and alpha-1 adrenergic receptors.[1][2][3] The multifaceted pharmacological profile of this compound underscores the importance of utilizing a battery of animal models to comprehensively evaluate its efficacy.

Animal Models for Testing this compound Efficacy

Several well-validated animal models are employed to screen for antidepressant efficacy. These models induce depressive-like states in rodents, and the reversal of these behaviors by a test compound, such as this compound, is indicative of its potential therapeutic effect.

1. Forced Swim Test (FST)

The Forced Swim Test, also known as the Porsolt test, is a widely used behavioral despair model.[4] Animals are placed in an inescapable cylinder of water, and the duration of immobility is measured.[4] Antidepressants, including TCAs, typically reduce the time spent immobile, reflecting an increase in escape-oriented behavior.[5]

2. Tail Suspension Test (TST)

Similar to the FST, the Tail Suspension Test is a model of behavioral despair in mice.[6] Mice are suspended by their tails, and the duration of immobility is recorded.[6][7] Antidepressant treatment is expected to decrease the duration of immobility.[6]

3. Chronic Unpredictable Mild Stress (CUMS)

The CUMS model has high face and predictive validity for depression.[8] Rodents are subjected to a series of mild, unpredictable stressors over several weeks, which induces a state of anhedonia (loss of pleasure), a core symptom of depression.[8][9] Anhedonia is typically measured by a decrease in the preference for a sucrose (B13894) solution over water.[10][11][12] The ability of an antidepressant to reverse this sucrose preference deficit is a key indicator of its efficacy.[8]

4. Learned Helplessness (LH)

The Learned Helplessness model exposes animals to inescapable and unpredictable aversive stimuli, typically foot shocks.[13][14][15] This exposure leads to a passive, helpless state where the animals fail to escape a subsequent escapable shock.[13][14][15][16][17][18] Chronic administration of antidepressants like this compound can reverse this learned helplessness, restoring the animal's motivation to escape.[16]

5. Olfactory Bulbectomy (OBX)

Surgical removal of the olfactory bulbs in rodents leads to a range of behavioral and neurochemical changes that mimic aspects of human depression, including hyperactivity in a novel environment.[19][20][21][22] Chronic, but not acute, treatment with antidepressants can reverse these behavioral abnormalities.[19]

Data Presentation

Quantitative data on the efficacy of this compound in these specific animal models is not consistently available in publicly accessible literature. The following tables are presented as templates for data collection and presentation. The values provided are hypothetical and for illustrative purposes only.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) in Rats

Treatment GroupDose (mg/kg)NImmobility Time (seconds) (Mean ± SEM)% Change from Vehicle
Vehicle (Saline)-10180 ± 15-
This compound510135 ± 12-25%
This compound1010100 ± 10 -44%
This compound201085 ± 8-53%
p < 0.05, ** p < 0.01 compared to Vehicle

Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test (TST) in Mice

Treatment GroupDose (mg/kg)NImmobility Time (seconds) (Mean ± SEM)% Change from Vehicle
Vehicle (Saline)-12150 ± 10-
This compound512110 ± 9-27%
This compound101280 ± 7 -47%
This compound201265 ± 6-57%
p < 0.05, ** p < 0.01 compared to Vehicle

Table 3: Effect of this compound on Sucrose Preference in the Chronic Unpredictable Mild Stress (CUMS) Model in Rats

Treatment GroupDose (mg/kg/day)NSucrose Preference (%) (Mean ± SEM)% Reversal of CUMS-induced Deficit
Non-stressed + Vehicle-1085 ± 5-
CUMS + Vehicle-1055 ± 6#0%
CUMS + this compound101070 ± 5*50%
CUMS + this compound201080 ± 4**83%
# p < 0.01 compared to Non-stressed + Vehicle; * p < 0.05, ** p < 0.01 compared to CUMS + Vehicle

Table 4: Effect of this compound on Escape Latency in the Learned Helplessness Model in Rats

Treatment GroupDose (mg/kg/day)NEscape Latency (seconds) (Mean ± SEM)% Reduction in Escape Latency
No Shock + Vehicle-85 ± 1-
Inescapable Shock + Vehicle-825 ± 3#0%
Inescapable Shock + this compound10815 ± 2*40%
Inescapable Shock + this compound2088 ± 1.5**68%
# p < 0.01 compared to No Shock + Vehicle; * p < 0.05, ** p < 0.01 compared to Inescapable Shock + Vehicle

Table 5: Effect of this compound on Locomotor Activity in the Olfactory Bulbectomy (OBX) Model in Rats

Treatment GroupDose (mg/kg/day)NTotal Distance Traveled (meters) (Mean ± SEM)% Reversal of Hyperactivity
Sham + Vehicle-1030 ± 3-
OBX + Vehicle-1065 ± 5#0%
OBX + this compound101045 ± 4*57%
OBX + this compound201035 ± 3**86%
# p < 0.01 compared to Sham + Vehicle; * p < 0.05, ** p < 0.01 compared to OBX + Vehicle

Experimental Protocols

1. Forced Swim Test (FST) Protocol (Rat)

Materials:

  • Cylindrical container (40-60 cm height, 20 cm diameter)

  • Water (23-25°C)

  • Video recording system

  • Animal-safe disinfectant

Procedure:

  • Habituation (Day 1):

    • Fill the cylinder with water to a depth of 30 cm.

    • Gently place each rat individually into the cylinder for a 15-minute pre-swim session.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2):

    • Administer this compound or vehicle intraperitoneally (i.p.) 60 minutes before the test.

    • Place the rat in the cylinder filled with fresh water (23-25°C, 30 cm depth).

    • Record the session for 5 minutes.

    • Score the duration of immobility during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • Calculate the mean immobility time for each treatment group.

    • Analyze data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

2. Tail Suspension Test (TST) Protocol (Mouse)

Materials:

  • Suspension bar or shelf

  • Adhesive tape

  • Video recording system

Procedure:

  • Acclimation:

    • Allow mice to acclimate to the testing room for at least 1 hour before the test.

  • Test Session:

    • Administer this compound or vehicle i.p. 30-60 minutes before the test.

    • Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).

    • Suspend the mouse by its tail from the suspension bar. The mouse should be high enough to avoid touching any surfaces.

    • Record the session for 6 minutes.

    • Score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis:

    • Calculate the mean immobility time for each treatment group.

    • Analyze data using an appropriate statistical test.

3. Chronic Unpredictable Mild Stress (CUMS) Protocol (Rat)

Materials:

  • Stressor-specific equipment (e.g., tilted cages, wet bedding, strobe light, empty water bottles)

  • Sucrose solution (1%)

  • Drinking bottles

Procedure:

  • Baseline Sucrose Preference:

    • For 48 hours, give rats a free choice between two bottles: one with 1% sucrose solution and one with water.

    • Measure the consumption of each liquid to establish a baseline preference.

  • CUMS Induction (3-4 weeks):

    • Expose rats to a variable sequence of mild stressors daily. Examples of stressors include:

      • Tilted cage (45°) for 12-16 hours.

      • Wet bedding (200 ml of water in sawdust) for 12-16 hours.

      • Stroboscopic light overnight.

      • Reversed light/dark cycle.

      • Food or water deprivation for 12-16 hours.

      • Social isolation or crowding.

    • The schedule of stressors should be unpredictable.

  • This compound Treatment:

    • Begin daily administration of this compound or vehicle during the last 2-3 weeks of the CUMS procedure.

  • Sucrose Preference Test:

    • After the CUMS and treatment period, repeat the sucrose preference test as described in the baseline measurement.

  • Data Analysis:

    • Calculate the sucrose preference percentage: (Sucrose intake / Total fluid intake) x 100.

    • Compare the sucrose preference between groups using appropriate statistical analysis.

4. Learned Helplessness (LH) Protocol (Rat)

Materials:

  • Shuttle box with an electrifiable grid floor

  • Shock generator

  • Sound-attenuating chamber

Procedure:

  • Induction of Helplessness (Day 1):

    • Place rats in one chamber of the shuttle box.

    • Deliver a series of inescapable foot shocks (e.g., 60 shocks, 0.8 mA, 15-second duration, with a variable inter-shock interval of 60 seconds). The door to the other chamber is closed.

  • Escape Testing (Day 2):

    • Administer this compound or vehicle 60 minutes before the test.

    • Place the rat in one chamber of the shuttle box.

    • Initiate a trial with a conditioned stimulus (e.g., a light or tone) followed by a foot shock (e.g., 0.8 mA).

    • The door to the other, non-electrified chamber is now open.

    • Record the latency to escape to the safe chamber. If the rat fails to escape within a set time (e.g., 30 seconds), the trial is terminated, and an escape failure is recorded.

    • Conduct a set number of trials (e.g., 30 trials).

  • Data Analysis:

    • Calculate the mean escape latency and the number of escape failures for each group.

    • Analyze the data using appropriate statistical methods.

5. Olfactory Bulbectomy (OBX) Protocol (Rat)

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical drill

  • Aspiration needle

  • Suturing materials

Procedure:

  • Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill two small holes over the olfactory bulbs.

    • Carefully aspirate the olfactory bulbs using a blunt needle attached to a vacuum pump.

    • Suture the incision.

    • Sham-operated animals undergo the same procedure without the removal of the bulbs.

  • Recovery:

    • Allow a 2-week recovery period for the development of the depressive-like phenotype.

  • This compound Treatment:

    • Begin chronic daily administration of this compound or vehicle after the recovery period.

  • Behavioral Testing:

    • Assess locomotor activity in an open field arena. Record parameters such as total distance traveled, time spent in the center, and rearing frequency.

  • Data Analysis:

    • Compare the locomotor activity parameters between the different treatment groups using appropriate statistical tests.

Visualization of Pathways and Workflows

Doxepin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET SER Serotonin SERT Serotonin Transporter (SERT) SER->SERT NE_cleft NE SER_cleft 5-HT NE_receptor Adrenergic Receptors NE_cleft->NE_receptor SER_receptor Serotonin Receptors SER_cleft->SER_receptor downstream Downstream Signaling (e.g., CREB, BDNF) NE_receptor->downstream SER_receptor->downstream This compound This compound This compound->NET Inhibits This compound->SERT Inhibits

Caption: this compound's primary mechanism of action.

CUMS_Workflow start Start baseline Baseline Sucrose Preference Test (48h) start->baseline cums Chronic Unpredictable Mild Stress (3-4 weeks) baseline->cums treatment This compound/Vehicle Administration (Daily for last 2-3 weeks of CUMS) cums->treatment spt Final Sucrose Preference Test treatment->spt analysis Data Analysis spt->analysis

Caption: Experimental workflow for the CUMS model.

Learned_Helplessness_Workflow start Start induction Induction of Helplessness (Inescapable Shock - Day 1) start->induction treatment This compound/Vehicle Administration (60 min before test - Day 2) induction->treatment testing Escape Testing (Shuttle Box - Day 2) treatment->testing analysis Data Analysis (Escape Latency & Failures) testing->analysis

References

Application Notes and Protocols for Polysomnography in Doxepin Clinical Trials for Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of polysomnography (PSG) in clinical trials investigating the efficacy and safety of low-dose Doxepin for the treatment of insomnia. The protocols outlined below are synthesized from methodologies reported in key randomized, double-blind, placebo-controlled clinical trials.

Introduction

This compound, a tricyclic antidepressant, has been repurposed at low doses (1 mg, 3 mg, and 6 mg) for the treatment of insomnia, particularly for difficulties with sleep maintenance.[1][2] Its primary mechanism of action at these low doses is the potent and selective antagonism of the histamine (B1213489) H1 receptor, which plays a crucial role in promoting wakefulness.[2][3] Unlike higher doses used for depression, low-dose this compound has minimal anticholinergic and other receptor effects, resulting in a favorable safety profile.[2][4] Polysomnography, the gold-standard for objective sleep measurement, has been pivotal in demonstrating the efficacy of low-dose this compound in improving key sleep parameters.

Signaling Pathway of Low-Dose this compound in Insomnia

Low-dose this compound's hypnotic effect is primarily mediated through its high-affinity antagonism of the H1 histamine receptor. Histamine is a key wake-promoting neurotransmitter released from the tuberomammillary nucleus (TMN) in the hypothalamus. By blocking the action of histamine at the H1 receptor, this compound reduces wakefulness and promotes sleep.

cluster_0 Normal Wakefulness cluster_1 This compound Intervention for Insomnia Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Binds to Wakefulness Wakefulness H1 Receptor->Wakefulness Promotes This compound This compound H1_Receptor_Blocked H1 Receptor This compound->H1_Receptor_Blocked Antagonizes Reduced Wakefulness Reduced Wakefulness / Promotes Sleep H1_Receptor_Blocked->Reduced Wakefulness Leads to

Mechanism of Action of Low-Dose this compound

Experimental Protocols

The following protocols are a synthesis of methodologies from various Phase II and Phase III clinical trials of low-dose this compound for primary insomnia.

Participant Selection and Screening

A multi-step screening process is employed to ensure a well-defined study population.

  • Initial Screening:

    • Inclusion Criteria:

      • Adults (18-64 years) or elderly (≥65 years) with a DSM-IV diagnosis of primary insomnia for at least 3 months.[5]

      • Subjective reports of:

        • Total Sleep Time (sTST) ≤ 6.5 hours.[5]

        • Wake After Sleep Onset (sWASO) ≥ 60 minutes.[5]

        • Latency to Sleep Onset (sLSO) ≥ 20 minutes on ≥ 4 nights per week.[5]

    • Exclusion Criteria:

      • History of other sleep disorders (e.g., sleep apnea, restless legs syndrome).

      • Co-morbid psychiatric or medical conditions that could affect sleep.

      • Use of medications that could interfere with sleep.

  • Polysomnography (PSG) Screening:

    • Participants who pass the initial screening undergo two consecutive nights of PSG evaluation.[5]

    • PSG Inclusion Criteria:

      • Latency to Persistent Sleep (LPS) ≥ 10 minutes.[5][6]

      • Wake Time During Sleep (WTDS) ≥ 60 minutes (with no single night < 45 minutes).[5][6]

      • Total Sleep Time (TST) > 240 minutes and ≤ 410 minutes.[5][6]

    • PSG Exclusion Criteria:

      • Apnea-Hypopnea Index (AHI) ≥ 10 events per hour.[5]

      • Periodic Limb Movement Index (PLMI) with arousals ≥ 10 per hour.[5]

Study Design and Polysomnography Workflow

Clinical trials have utilized both crossover and parallel-group designs.

  • Crossover Design:

    • Participants are randomized to a sequence of treatments, including various doses of this compound (e.g., 1 mg, 3 mg, 6 mg) and placebo.[5]

    • Each treatment period consists of PSG assessment nights, separated by a washout period (e.g., 5-12 days).[5]

  • Parallel-Group Design:

    • Participants are randomized to receive a specific dose of this compound (e.g., 3 mg, 6 mg) or placebo for an extended period (e.g., 35 days).[6]

    • PSG assessments are conducted at baseline and on specific nights throughout the treatment period (e.g., Night 1, Night 15, Night 29).[6]

cluster_0 Screening Phase cluster_1 Treatment and Assessment Phase Initial_Screening Initial Screening (DSM-IV Criteria, Subjective Reports) PSG_Screening PSG Screening (2 consecutive nights) Initial_Screening->PSG_Screening Randomization Randomization PSG_Screening->Randomization Doxepin_Group This compound (e.g., 3mg or 6mg) Randomization->Doxepin_Group Placebo_Group Placebo Randomization->Placebo_Group PSG_Assessment PSG Assessment (e.g., Night 1, 15, 29) Doxepin_Group->PSG_Assessment Placebo_Group->PSG_Assessment

Polysomnography Experimental Workflow

Polysomnography (PSG) Parameters

The following objective sleep parameters are typically assessed:

  • Primary Efficacy Endpoints:

    • Wake After Sleep Onset (WASO): Total time spent awake after sleep onset.

    • Wake Time During Sleep (WTDS): A primary endpoint in some studies, representing the total time spent awake during the sleep period.[5]

  • Secondary Efficacy Endpoints:

    • Total Sleep Time (TST): The total duration of sleep.

    • Sleep Efficiency (SE): The ratio of Total Sleep Time to the total time in bed.

    • Latency to Persistent Sleep (LPS): The time from "lights out" to the first 10 consecutive minutes of sleep.

    • Number of Awakenings After Sleep Onset (NAASO): The frequency of awakenings after sleep has been initiated.[5]

    • Sleep Architecture: Analysis of sleep stages (N1, N2, N3, REM) to assess any significant alterations.

Data Presentation

The following tables summarize the quantitative data from key clinical trials, demonstrating the effects of low-dose this compound on objective PSG parameters compared to placebo.

Table 1: Pooled Analysis of Two Phase 3 Trials (this compound 3 mg vs. Placebo)
ParameterTreatment GroupBaseline (minutes)Change from Baseline at Night 1 (minutes)p-value
Latency to Persistent Sleep (LPS) This compound 3 mg35-6.4<0.05
Placebo35-

Data synthesized from a pooled analysis of two Phase 3 trials.[7]

Table 2: Crossover Study in Adults with Primary Insomnia (1 mg, 3 mg, 6 mg this compound vs. Placebo)
PSG ParameterPlacebo (Mean)This compound 1 mg (Mean)This compound 3 mg (Mean)This compound 6 mg (Mean)
Wake After Sleep Onset (WASO) (min) 84.875.3*64.3 60.1
Total Sleep Time (TST) (min) 370.4381.8 394.1398.8
Sleep Efficiency (SE) (%) 77.279.582.1 83.1

p ≤ 0.01 vs. placebo, **p < 0.0001 vs. placebo. Data from Roth et al. (2007).[5]

Table 3: 35-Day Parallel-Group Study in Adults with Chronic Primary Insomnia (3 mg, 6 mg this compound vs. Placebo)
PSG ParameterTreatment GroupChange from Baseline at Night 1Change from Baseline at Night 15Change from Baseline at Night 29
Wake After Sleep Onset (WASO) (min) This compound 3 mg-30.7-26.0 -23.4
This compound 6 mg-36.2-31.3-31.7
Placebo-13.9-13.1-13.0
Total Sleep Time (TST) (min) This compound 3 mg32.525.124.3**
This compound 6 mg40.531.8**37.1*
Placebo13.712.312.0

p < 0.001 vs. placebo, **p < 0.05 vs. placebo. Data from Krystal et al. (2010).[6]

Conclusion

Polysomnography has been instrumental in establishing the efficacy of low-dose this compound for the treatment of insomnia. The consistent findings across multiple rigorous clinical trials demonstrate that this compound, at doses of 3 mg and 6 mg, significantly improves sleep maintenance by reducing wakefulness after sleep onset and increasing total sleep time, without significantly altering sleep architecture or causing next-day residual effects.[5][6][8] The detailed protocols and compiled data presented here serve as a valuable resource for researchers and drug development professionals in the field of sleep medicine.

References

Application Notes and Protocols for the Identification of Doxepin and its Metabolites using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxepin is a tricyclic antidepressant (TCA) utilized in the treatment of major depressive disorder, anxiety, and insomnia.[1] Its therapeutic and pharmacological effects are attributed to its interaction with various neurotransmitter systems. This compound functions by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the brain, thereby increasing their availability in the synaptic cleft.[1][2] Additionally, it exhibits antagonistic effects on histamine (B1213489) (H1), α1-adrenergic, and muscarinic receptors.[1] The metabolism of this compound is a critical aspect of its pharmacology, primarily occurring in the liver through the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is N-demethylation to its active metabolite, desmethylthis compound (northis compound), a reaction primarily catalyzed by CYP2C19 with minor contributions from CYP1A2, CYP3A4, and CYP2C9.[3] Both this compound and northis compound undergo further hydroxylation, mainly by CYP2D6, followed by glucuronidation to facilitate their excretion.[3]

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of this compound and its metabolites in biological matrices. This application note provides a detailed protocol for the extraction and subsequent GC-MS analysis of this compound and its primary metabolite, northis compound, from human plasma.

Signaling and Metabolic Pathways

To understand the pharmacological context of this compound analysis, it is essential to visualize its mechanism of action and metabolic fate.

This compound Mechanism of Action

This compound exerts its therapeutic effects through multiple actions at the neuronal synapse. The following diagram illustrates the primary mechanisms.

This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits H1R Histamine H1 Receptor This compound->H1R Antagonizes A1AR α1-Adrenergic Receptor This compound->A1AR Antagonizes MR Muscarinic Receptor This compound->MR Antagonizes Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake SynapticCleft Synaptic Cleft PostsynapticNeuron Postsynaptic Neuron

Caption: this compound's multifaceted mechanism of action.

This compound Metabolic Pathway

The biotransformation of this compound is crucial for its clearance and the formation of its active metabolite. The diagram below outlines the primary metabolic steps.

This compound This compound Northis compound Northis compound (Desmethylthis compound) This compound->Northis compound N-Demethylation Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydroxylation Hydroxynorthis compound Hydroxynorthis compound Northis compound->Hydroxynorthis compound Hydroxylation Glucuronides Glucuronide Conjugates Hydroxythis compound->Glucuronides Glucuronidation Hydroxynorthis compound->Glucuronides Glucuronidation CYP2C19 CYP2C19, CYP1A2, CYP3A4, CYP2C9 CYP2C19->this compound CYP2D6 CYP2D6 CYP2D6->this compound CYP2D6->Northis compound UGT UGT Enzymes UGT->Hydroxythis compound UGT->Hydroxynorthis compound

Caption: Primary metabolic pathways of this compound.

Experimental Protocols

The following sections provide a detailed workflow and protocols for the analysis of this compound and its metabolites from plasma samples.

Experimental Workflow

The overall process for identifying this compound metabolites is depicted in the workflow diagram below.

Start Plasma Sample Collection LLE Liquid-Liquid Extraction Start->LLE Derivatization Derivatization (e.g., with TFAA) LLE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis: - Peak Integration - Library Matching - Quantification GCMS->DataAnalysis End Metabolite Identification and Quantification DataAnalysis->End

Caption: GC-MS workflow for this compound metabolite analysis.

Sample Preparation: Liquid-Liquid Extraction from Plasma

This protocol is adapted from established methods for tricyclic antidepressants.[4][5]

  • Sample Collection and Storage: Collect whole blood in tubes containing an appropriate anticoagulant. Centrifuge to separate plasma. Plasma samples can be stored at -20°C until analysis.

  • Reagents and Materials:

    • Human plasma

    • This compound and northis compound analytical standards

    • Internal standard (e.g., protriptyline (B1194169) or a deuterated analog)

    • Sodium hydroxide (B78521) (NaOH), 1 M

    • Extraction solvent: Hexane:Isoamyl alcohol (98:2, v/v)

    • Hydrochloric acid (HCl), 0.1 M

    • Derivatizing agent: Trifluoroacetic anhydride (B1165640) (TFAA)

    • Ethyl acetate (B1210297)

    • Centrifuge tubes (15 mL, glass)

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen stream)

  • Extraction Procedure:

    • Pipette 1 mL of plasma into a 15 mL glass centrifuge tube.

    • Add the internal standard solution.

    • Add 0.5 mL of 1 M NaOH to alkalinize the sample. Vortex for 30 seconds.

    • Add 5 mL of hexane:isoamyl alcohol (98:2, v/v).

    • Vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean centrifuge tube.

    • Add 2 mL of 0.1 M HCl to the organic extract.

    • Vortex for 5 minutes for back-extraction of the analytes into the acidic aqueous phase.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Discard the upper organic layer.

    • Add 0.5 mL of 1 M NaOH to the aqueous layer to make it alkaline.

    • Add 200 µL of the extraction solvent.

    • Vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean, conical tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of ethyl acetate and 50 µL of TFAA.

    • Cap the tube and heat at 70°C for 20 minutes.

    • Cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters can be used as a starting point and should be optimized for the specific instrument.

Parameter Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1-2 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 100°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min[3]
Mass Spectrometer
MS Transfer Line Temp.280°C
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Range50-550 amu
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes the key mass spectral data for the identification of this compound and its primary metabolite, northis compound.

Compound Retention Time (min) Molecular Weight Key Mass Fragments (m/z) Comments
This compoundApprox. 10-12279.4279 (M+), 221, 202, 165, 58The base peak is typically m/z 58, corresponding to the [CH2=N(CH3)2]+ fragment.
Northis compound (TFA derivative)Approx. 11-13361.4 (derivatized)264, 221, 202, 118The fragmentation of the TFA derivative of northis compound is expected to show a loss of the trifluoroacetyl group and cleavage of the side chain. The m/z 118 fragment would correspond to [CH2=NH-COCF3]+.
Metabolite Identification

The identification of this compound and its metabolites is achieved by comparing their retention times and mass spectra with those of authentic standards. In the absence of a standard for a suspected metabolite, tentative identification can be made based on the characteristic fragmentation patterns of the drug class and the expected metabolic transformations (e.g., demethylation, hydroxylation). The mass spectrum of this compound is characterized by a prominent fragment at m/z 58, which results from the cleavage of the dimethylaminopropyl side chain. The molecular ion at m/z 279 is also typically observed. For northis compound, after derivatization with TFAA, the fragmentation pattern will be different. The derivatized secondary amine will influence the fragmentation, and a characteristic loss of the trifluoroacetyl group may be observed. The core tricyclic structure will produce common fragments to both the parent drug and the metabolite, such as those at m/z 221 and 202.

Conclusion

This application note provides a comprehensive framework for the identification of this compound and its primary metabolite, northis compound, using GC-MS. The detailed protocols for sample preparation and GC-MS analysis, along with the visual representations of the relevant biological pathways and experimental workflow, offer a valuable resource for researchers in pharmacology, toxicology, and drug development. The successful implementation of this method will enable accurate and reliable characterization of this compound metabolism, contributing to a better understanding of its pharmacokinetic and pharmacodynamic properties.

References

Application Notes and Protocols: Doxepin as a Positive Control in Sleep Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxepin, a tricyclic antidepressant, has demonstrated significant efficacy in the treatment of insomnia at low doses (1 mg, 3 mg, and 6 mg).[1][2][3] Its primary mechanism of action at these dosages is the potent and selective antagonism of the histamine (B1213489) H1 receptor, a key component in the regulation of wakefulness.[4][5][6][7][8] This well-characterized hypnotic effect, coupled with a favorable safety profile at low doses, makes this compound an ideal positive control in clinical trials and preclinical studies investigating novel hypnotic agents. These application notes provide a comprehensive overview of this compound's use as a positive control, including its mechanism of action, quantitative effects on sleep parameters, and detailed protocols for conducting sleep studies.

Mechanism of Action: H1 Receptor Antagonism

At low doses, this compound's primary hypnotic effect is mediated through its high-affinity antagonism of the histamine H1 receptor.[4][5][6][8] Histamine is a wake-promoting neurotransmitter released from the tuberomammillary nucleus (TMN) of the hypothalamus. By blocking the H1 receptor, this compound inhibits the arousal-promoting signal of histamine, leading to a reduction in wakefulness and an increase in sleepiness.[6] This targeted mechanism of action is distinct from many other hypnotics that act on GABA-A receptors.

Signaling Pathway of this compound at the H1 Receptor

doxepin_h1_pathway cluster_presynaptic Presynaptic Neuron (TMN) cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Arousal Neuronal Excitation (Wakefulness) Ca->Arousal PKC->Arousal This compound Low-Dose this compound This compound->H1R Antagonizes

This compound's antagonistic effect on the H1 receptor signaling pathway.

Data Presentation: Quantitative Effects on Sleep Parameters

Numerous randomized, placebo-controlled trials have quantified the effects of low-dose this compound on key sleep parameters as measured by polysomnography (PSG) and patient-reported outcomes. The following tables summarize the significant improvements observed with this compound treatment compared to placebo.

Table 1: Polysomnography (PSG) Data for this compound in Adults with Primary Insomnia
DoseWake After Sleep Onset (WASO)Total Sleep Time (TST)Sleep Efficiency (SE)Latency to Persistent Sleep (LPS)
1 mg Significant Improvement vs. Placebo[9][10]Significant Improvement vs. Placebo[9][10]Significant Improvement vs. Placebo[9][10]No Significant Difference vs. Placebo[11]
3 mg Significant Improvement vs. Placebo[9][12][13][14]Significant Improvement vs. Placebo[9][12][13][14]Significant Improvement vs. Placebo[9][12][13][14]Significant Improvement vs. Placebo[12][13][14][15][16]
6 mg Significant Improvement vs. Placebo[9][12][13][14]Significant Improvement vs. Placebo[9][12][13][14]Significant Improvement vs. Placebo[9][12][13][14]Significant Improvement vs. Placebo[12][13][14]

Note: Significance is typically defined as p < 0.05.

Table 2: Subjective Sleep Parameter Data for this compound
DoseSubjective Total Sleep Time (sTST)Subjective Wake After Sleep Onset (sWASO)Subjective Latency to Sleep Onset (sLSO)Subjective Sleep Quality
3 mg Significant Improvement vs. Placebo[10]Significant Improvement vs. PlaceboSignificant Improvement vs. Placebo[10]Significant Improvement vs. Placebo[17][10]
6 mg Significant Improvement vs. Placebo[9]Significant Improvement vs. PlaceboSignificant Improvement vs. Placebo[9]Significant Improvement vs. Placebo[17][9]

Experimental Protocols

The use of this compound as a positive control necessitates rigorous and standardized experimental protocols to ensure the validity and reproducibility of sleep study results. The following are detailed methodologies for key experiments.

Polysomnography (PSG) Study Protocol

Polysomnography is the gold standard for objectively measuring sleep architecture and identifying sleep-disordered breathing.

1. Patient Preparation:

  • Patients should maintain a regular sleep-wake schedule for at least one week prior to the study, documented by a sleep diary.

  • Abstain from caffeine, alcohol, and nicotine (B1678760) on the day of the study.[18]

  • Avoid napping on the day of the study.[18]

  • Hair should be clean and free of oils, gels, or sprays to ensure proper electrode contact.[18]

2. Electrode and Sensor Placement (Hook-up):

  • Electroencephalogram (EEG): Electrodes are placed on the scalp according to the International 10-20 system to monitor brain waves and determine sleep stages.[19] Recommended placements include F4-M1, C4-M1, and O2-M1.[19]

  • Electrooculogram (EOG): Electrodes are placed near the eyes to detect eye movements, crucial for identifying REM sleep.

  • Electromyogram (EMG): Electrodes are placed on the chin and legs to monitor muscle tone and activity.

  • Electrocardiogram (ECG): Electrodes are placed on the chest to monitor heart rate and rhythm.

  • Respiratory Monitoring: Nasal and oral thermistors or pressure transducers measure airflow. Respiratory effort is monitored with thoracic and abdominal belts.

  • Pulse Oximetry: A sensor placed on the finger or earlobe measures blood oxygen saturation.

  • Other Sensors: A microphone to detect snoring and a body position sensor are also included.

3. Data Acquisition:

  • The patient is allowed to sleep in a quiet, dark, and temperature-controlled room.

  • A minimum of 6-8 hours of continuous recording is recommended.[20]

  • A trained technologist continuously monitors the recordings in real-time from a separate control room and documents any relevant events.[20]

4. Data Analysis (Scoring):

  • Sleep stages (N1, N2, N3, and REM) are scored in 30-second epochs according to the American Academy of Sleep Medicine (AASM) scoring manual.[19]

  • Respiratory events (apneas and hypopneas), arousals, and limb movements are identified and counted.

  • Key sleep parameters are calculated, including those listed in Table 1.

Experimental Workflow for a Placebo-Controlled Trial with this compound

placebo_controlled_workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (Sleep Diary, Questionnaires) InformedConsent->Baseline Randomization Randomization Baseline->Randomization DoxepinArm This compound Group (e.g., 3mg or 6mg) Randomization->DoxepinArm PlaceboArm Placebo Group Randomization->PlaceboArm TreatmentPeriod Treatment Period (e.g., 2-4 weeks) DoxepinArm->TreatmentPeriod PlaceboArm->TreatmentPeriod PSG_Assessment Polysomnography (PSG) (e.g., at start and end of treatment) TreatmentPeriod->PSG_Assessment Subjective_Assessment Subjective Assessments (Sleep Diaries, Questionnaires) TreatmentPeriod->Subjective_Assessment DataAnalysis Statistical Analysis (Comparison of this compound vs. Placebo) PSG_Assessment->DataAnalysis Subjective_Assessment->DataAnalysis

Workflow for a typical placebo-controlled sleep study using this compound.
Multiple Sleep Latency Test (MSLT) Protocol

The MSLT is used to objectively measure daytime sleepiness.

1. Pre-test Conditions:

  • The MSLT is performed on the day following an overnight PSG to ensure at least 6 hours of sleep.[1][21][22]

  • The patient should be awake for 1.5 to 3 hours before the first nap trial.[1][21][22]

2. Test Procedure:

  • The test consists of five scheduled nap opportunities at 2-hour intervals.[1][21]

  • For each trial, the patient is instructed to lie down in a quiet, dark room and try to fall asleep.

  • The trial ends 20 minutes after "lights out" if no sleep occurs, or 15 minutes after the first epoch of sleep.[21]

3. Data Analysis:

  • Sleep latency (time from "lights out" to the first epoch of any sleep stage) is calculated for each nap.

  • The presence of sleep-onset REM periods (SOREMPs) is noted.

  • The mean sleep latency across all naps is calculated.

Maintenance of Wakefulness Test (MWT) Protocol

The MWT assesses the ability to stay awake.

1. Pre-test Conditions:

  • Similar to the MSLT, the MWT is typically performed following an overnight PSG.[17]

  • The first trial begins 1.5 to 3 hours after the patient's usual wake-up time.[17][12]

2. Test Procedure:

  • The test consists of four 40-minute trials at 2-hour intervals.[1][17][12][23]

  • The patient is instructed to sit in a comfortable chair in a dimly lit, quiet room and try to remain awake.[17][12][23]

  • The trial is terminated after 40 minutes if no sleep occurs, or after unequivocal sleep is detected.[12]

3. Data Analysis:

  • Sleep latency to the first epoch of unequivocal sleep is measured for each trial.

  • The mean sleep latency across all four trials is calculated.

Logical Relationship of Using this compound as a Positive Control

doxepin_positive_control cluster_hypothesis Hypothesis cluster_study_design Study Design cluster_outcomes Expected Outcomes Hypothesis Novel Compound 'X' has hypnotic effects Placebo Placebo Group (Baseline for comparison) Hypothesis->Placebo NovelCompound Novel Compound 'X' Group Hypothesis->NovelCompound This compound This compound Group (Positive Control) Hypothesis->this compound Outcome1 This compound shows significant improvement in sleep parameters vs. Placebo (Validates study sensitivity) Placebo->Outcome1 Outcome2 Novel Compound 'X' shows improvement in sleep parameters vs. Placebo Placebo->Outcome2 NovelCompound->Outcome2 Outcome3 Compare efficacy of Novel Compound 'X' to this compound NovelCompound->Outcome3 This compound->Outcome1 This compound->Outcome3

Logical framework for employing this compound as a positive control.

Conclusion

Low-dose this compound serves as a robust and reliable positive control in sleep studies due to its well-documented efficacy, established mechanism of action, and favorable safety profile. Its consistent effects on key sleep parameters provide a benchmark against which novel hypnotic agents can be compared. The detailed protocols provided in these application notes offer a framework for conducting high-quality sleep research, ensuring the generation of valid and interpretable data. By incorporating this compound as a positive control, researchers can enhance the rigor and sensitivity of their clinical and preclinical investigations into new treatments for insomnia.

References

Troubleshooting & Optimization

Overcoming Doxepin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with Doxepin solubility in aqueous solutions during experimental procedures.

Troubleshooting Guides

Issue: Precipitation Observed Upon Dilution of this compound Stock Solution in Aqueous Buffer (e.g., PBS)

Question: I dissolved this compound HCl in DMSO to make a stock solution, but when I dilute it into my PBS buffer for my experiment, a precipitate forms. What is happening and how can I prevent this?

Answer:

This is a common issue that can arise from several factors related to the solubility and stability of this compound.

Possible Causes:

  • pH of the Buffer: this compound hydrochloride is highly soluble in acidic to neutral aqueous solutions. However, its solubility decreases significantly in alkaline conditions (pH > 8).[1] If your PBS is slightly alkaline, it could cause the less soluble free base form of this compound to precipitate.

  • Concentration of the Final Solution: You might be exceeding the solubility limit of this compound in your final aqueous solution. While this compound HCl is readily soluble in water, its solubility in buffers like PBS can be influenced by the buffer's composition and ionic strength.

  • Localized High Concentration: Adding a concentrated DMSO stock directly into the aqueous buffer can create localized areas of high this compound concentration, leading to rapid precipitation before it can fully dissolve in the bulk solution.

  • Solution Instability: Aqueous solutions of this compound are not recommended for long-term storage.[2] Over time, even if initially dissolved, this compound can degrade or precipitate out of solution, especially at room temperature.

Troubleshooting Workflow:

cluster_solutions Solutions start Precipitation Observed check_ph Check pH of Aqueous Buffer start->check_ph ph_high pH > 8.0? check_ph->ph_high lower_ph Adjust Buffer pH to ~7.0-7.4 ph_high->lower_ph Yes check_conc Review Final this compound Concentration ph_high->check_conc No lower_ph->check_conc end_fail Issue Persists: Contact Technical Support lower_ph->end_fail conc_high Concentration too high? check_conc->conc_high lower_conc Lower Final Concentration conc_high->lower_conc Yes check_dilution Evaluate Dilution Method conc_high->check_dilution No lower_conc->check_dilution lower_conc->end_fail dilution_issue Adding stock directly? check_dilution->dilution_issue stepwise_dilution Use Stepwise Dilution dilution_issue->stepwise_dilution Yes check_freshness Assess Solution Age dilution_issue->check_freshness No add_dropwise Add Stock Dropwise with Vortexing stepwise_dilution->add_dropwise add_dropwise->check_freshness add_dropwise->end_fail solution_old Solution prepared > 24h ago? check_freshness->solution_old prepare_fresh Prepare Fresh Solution solution_old->prepare_fresh Yes end_success Precipitation Resolved solution_old->end_success No prepare_fresh->end_success prepare_fresh->end_fail

Caption: Troubleshooting workflow for this compound precipitation.

Recommendations:

  • Verify and Adjust pH: Ensure the pH of your aqueous buffer is within the optimal range for this compound solubility (ideally between 4.5 and 7.4).

  • Perform Stepwise Dilution: Instead of a single dilution, perform a serial dilution. For example, dilute your DMSO stock 1:10 in DMSO first, and then dilute this intermediate stock into your aqueous buffer.

  • Slow Addition with Agitation: Add the this compound stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This helps to rapidly disperse the drug and prevent localized supersaturation.

  • Prepare Fresh Solutions: Always prepare your final aqueous this compound solution immediately before use. Aqueous solutions of this compound are not recommended to be stored for more than one day.[2]

  • Consider an Alternative Co-solvent for Stock Solution: If issues persist, consider preparing your stock solution in ethanol, which is another suitable organic solvent for this compound.[2]

Issue: Cloudiness or Precipitate in this compound-containing Cell Culture Media

Question: I've added my this compound solution to my cell culture medium, and now it appears cloudy. Is this contamination, and is the medium still usable?

Answer:

Cloudiness in cell culture media after the addition of a compound can be due to either microbial contamination or chemical precipitation. Given that you've just added this compound, chemical precipitation is a likely cause.

Possible Causes:

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if using serum). Some of these components can interact with this compound, reducing its solubility.

  • pH of the Medium: Most cell culture media are buffered around pH 7.2-7.4. While this compound is generally soluble at this pH, the buffering system and other components can influence its stability.

  • High Final Concentration: Exceeding the solubility limit of this compound in the complex environment of the cell culture medium.

  • Solvent Toxicity: If the final concentration of your organic solvent (e.g., DMSO) is too high, it can cause precipitation of media components and be toxic to your cells.

Recommendations:

  • Microscopic Examination: First, examine a sample of the cloudy medium under a microscope. This will help you distinguish between microbial contamination (e.g., bacteria, yeast) and chemical precipitates, which may appear as amorphous or crystalline structures.

  • Optimize the Dilution:

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced effects.

    • Add the this compound stock solution to a small volume of pre-warmed (37°C) medium first, mix well, and then add this to the rest of your culture medium.

  • Prepare Fresh: As with aqueous buffers, add this compound to your cell culture medium immediately before treating your cells. Do not store this compound-containing media.

  • Vehicle Control: Always include a vehicle control in your experiments (i.e., cells treated with the same final concentration of the solvent used for the this compound stock, but without the drug). This will help you to differentiate the effects of the drug from the effects of the solvent.

  • Filter Sterilization: If you are preparing a larger batch of this compound-containing medium and suspect a minor precipitate, you may consider filter-sterilizing the medium through a 0.22 µm filter. However, be aware that this may reduce the final concentration of your drug if some of it is retained by the filter. It is generally better to address the root cause of the precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound Hydrochloride in different solvents?

A1: The solubility of this compound Hydrochloride varies depending on the solvent and the pH. Here is a summary of its solubility in common laboratory solvents:

SolventApproximate SolubilityReference
WaterReadily soluble; up to 100 mM[3]
PBS (pH 7.2)~10 mg/mL[2]
0.1N HCl520 mg/mL[1]
pH 4.5 Acetate Buffer517 mg/mL[1]
pH 6.8 Phosphate Buffer527 mg/mL[1]
pH 8.5 Borate Buffer0.5 mg/mL[1]
Ethanol~30 mg/mL[2]
DMSO~25 mg/mL[2]
Dimethyl Formamide~20 mg/mL[2]

Q2: How should I prepare a stock solution of this compound Hydrochloride?

A2: It is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Experimental Protocol: Preparation of a 10 mM this compound HCl Stock Solution in DMSO

  • Materials:

    • This compound Hydrochloride (MW: 315.84 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out a precise amount of this compound Hydrochloride powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.158 mg of this compound HCl.

    • Transfer the weighed powder to a sterile amber microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Vortex the solution until the this compound HCl is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light. Under these conditions, the DMSO stock solution should be stable for several months.

Q3: What is the recommended storage for this compound solutions?

A3:

  • Solid Form: this compound Hydrochloride powder should be stored at -20°C and is stable for at least 4 years under these conditions.[2]

  • Organic Stock Solutions (e.g., in DMSO or Ethanol): Store at -20°C in airtight, light-protected containers (e.g., amber vials). These are generally stable for several months.

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment. Storage of aqueous solutions for more than 24 hours is not advised due to potential degradation and precipitation.[2]

Q4: I am conducting in vivo studies in rodents. How should I prepare this compound for injection?

A4: For in vivo studies, this compound is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The vehicle for injection should be sterile and biocompatible.

Experimental Protocol: Preparation of this compound HCl for Intraperitoneal Injection in Mice

  • Materials:

    • This compound Hydrochloride powder

    • Sterile 0.9% saline solution (sterile saline for injection)

    • Sterile vials

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Calculate the required amount of this compound HCl based on the desired dose and the number of animals to be injected. A common dose range for behavioral studies in mice is 5-20 mg/kg.

    • On the day of the experiment, weigh the calculated amount of this compound HCl powder.

    • Dissolve the powder in a small volume of sterile 0.9% saline. Gentle warming and vortexing can aid dissolution.

    • Once dissolved, bring the solution to the final required volume with sterile 0.9% saline.

    • Filter-sterilize the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

    • Administer the solution to the animals at the appropriate volume based on their body weight (e.g., 10 mL/kg).

    • Prepare this solution fresh on the day of use and discard any unused portion.

Q5: What is the mechanism of action of this compound?

A5: this compound is a tricyclic antidepressant (TCA) that primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). It binds to the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), preventing the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin and norepinephrine in the synapse, enhancing their signaling to postsynaptic neurons.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound sert SERT This compound->sert Inhibits net NET This compound->net Inhibits serotonin_syn Increased Serotonin norepi_syn Increased Norepinephrine serotonin_pre Serotonin serotonin_pre->sert Reuptake norepi_pre Norepinephrine norepi_pre->net Reuptake ser_receptor Serotonin Receptors serotonin_syn->ser_receptor Activates nor_receptor Norepinephrine Receptors norepi_syn->nor_receptor Activates downstream Downstream Signaling & Therapeutic Effects ser_receptor->downstream nor_receptor->downstream

Caption: this compound's mechanism of action.

References

Technical Support Center: Doxepin Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Doxepin in stock solutions.

Troubleshooting Guide

Issue: Precipitate observed in my this compound stock solution.

  • Question: I prepared a stock solution of this compound hydrochloride in an aqueous buffer, and now I see a precipitate. What could be the cause?

    • Answer: this compound hydrochloride has a solubility of approximately 10 mg/mL in PBS at pH 7.2.[1] If your intended concentration exceeds this, precipitation can occur. Additionally, temperature can affect solubility; if the solution was prepared at a higher temperature and then cooled, the compound may precipitate out. It is also possible that the precipitate is a degradation product, although this is less likely to be the primary cause for immediate precipitation upon preparation. To troubleshoot, try preparing a fresh solution at a lower concentration or in a different solvent system. For long-term storage, preparing a more concentrated stock in an organic solvent like DMSO or ethanol (B145695) and then diluting it into your aqueous experimental buffer just before use is recommended.[1]

Issue: Inconsistent results in my experiments using a this compound stock solution.

  • Question: My experimental results are variable, and I suspect my this compound stock solution is degrading. How can I confirm this and what should I do?

    • Answer: Inconsistent results are a common sign of compound instability. To confirm degradation, you can use an analytical method like High-Performance Liquid Chromatography (HPLC) to assess the purity of your stock solution.[2] A stability-indicating HPLC method can separate this compound from its degradation products, allowing for quantification of the remaining active compound. If degradation is confirmed, it is recommended to discard the old stock solution and prepare a fresh one, paying close attention to the recommended preparation and storage protocols outlined in this guide.

Issue: Discoloration of my this compound stock solution.

  • Question: My this compound stock solution has developed a yellowish tint. What does this indicate?

    • Answer: Discoloration can be a visual indicator of chemical degradation, particularly oxidative or photodegradation. This compound is known to be susceptible to degradation when exposed to light and oxygen.[3][4] To prevent this, always store this compound stock solutions in amber vials or wrap the container in aluminum foil to protect it from light.[5] Purging the solvent with an inert gas like nitrogen or argon before dissolving the this compound can also help to minimize oxidative degradation.[1]

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

This compound hydrochloride is readily soluble in water, lower alcohols (like ethanol), and chloroform.[6][7][8] It is also soluble in organic solvents such as DMSO and dimethylformamide. For long-term storage, it is advisable to prepare a concentrated stock solution in an organic solvent like ethanol or DMSO (solubility of approximately 30 mg/mL and 25 mg/mL, respectively).[1] These organic stock solutions can then be diluted into aqueous buffers for experiments. If an organic solvent-free solution is required, this compound hydrochloride can be dissolved directly in aqueous buffers like PBS (pH 7.2) at a concentration of up to 10 mg/mL.[1]

2. How should I store my this compound stock solutions to minimize degradation?

  • Temperature: For short-term storage (up to 24 hours for aqueous solutions), refrigeration at 2-8°C is recommended. For long-term storage of organic stock solutions, store at -20°C or -80°C.[1][9] The solid form of this compound hydrochloride is stable for at least four years when stored at -20°C.[1]

  • Light: this compound is sensitive to light and can undergo photodegradation.[3][4] Always store stock solutions in light-resistant containers, such as amber vials, or wrap clear containers in aluminum foil.

  • Oxygen: To prevent oxidative degradation, it is good practice to use deoxygenated solvents. This can be achieved by purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound.[1]

3. How long can I store a this compound stock solution?

Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For organic stock solutions stored at -20°C, they can be stable for up to one month, and for up to six months when stored at -80°C.[9] However, it is always best practice to prepare fresh solutions for critical experiments or to periodically check the purity of stored solutions using an appropriate analytical method.

4. What are the main degradation pathways for this compound?

The primary degradation pathways for this compound are photodegradation and oxidation.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of degradation products such as hydroxythis compound (OH-doxepin) and this compound N-oxide.

  • Oxidation: this compound can be oxidized, especially in the presence of oxygen and certain impurities. Forced degradation studies have shown that this compound is susceptible to oxidative stress.

5. How does pH affect the stability of this compound in aqueous solutions?

Quantitative Data Summary

The following table summarizes the results from a forced degradation study of this compound, indicating its stability under various stress conditions.

Stress ConditionReagent/ParametersTimeTemperatureDegradation (%)
Acidic Hydrolysis 0.1 M HCl4 hours60°C15.73
Basic Hydrolysis 0.1 M NaOH4 hours60°C11.24
Oxidative Degradation 3% H₂O₂4 hours60°C36.08
Thermal Degradation Heat4 hours60°C7.34
Photolytic Degradation UV Light (254 nm)4 hoursAmbient5.12

Data is compiled from a study on the stability-indicating RP-HPLC method development for this compound analysis.

Experimental Protocols

Protocol 1: Preparation of a this compound Hydrochloride Stock Solution

Materials:

  • This compound hydrochloride powder

  • Solvent of choice (e.g., DMSO, ethanol, or sterile PBS pH 7.2)

  • Sterile, light-resistant containers (e.g., amber glass vials)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • For Organic Stock Solutions (e.g., 10 mg/mL in DMSO): a. Weigh out 10 mg of this compound hydrochloride powder using an analytical balance. b. Transfer the powder to a sterile, light-resistant vial. c. Add 1 mL of DMSO to the vial. d. Vortex the solution until the this compound hydrochloride is completely dissolved. e. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

  • For Aqueous Stock Solutions (e.g., 1 mg/mL in PBS): a. Weigh out 1 mg of this compound hydrochloride powder. b. Transfer the powder to a sterile, light-resistant container. c. Add 1 mL of sterile PBS (pH 7.2). d. Vortex thoroughly until the solid is fully dissolved. e. Use this solution fresh, ideally within the same day of preparation. It is not recommended to store aqueous solutions for more than 24 hours.[1]

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC

Objective: To determine the concentration and purity of a this compound stock solution and identify the presence of degradation products.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound hydrochloride reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol

  • Phosphate (B84403) buffer (e.g., potassium phosphate monobasic), adjusted to a specific pH (e.g., pH 3.0 with phosphoric acid)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

HPLC Method Parameters (Example):

  • Mobile Phase: A mixture of phosphate buffer, methanol, and acetonitrile (e.g., 30:40:30 v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Detection Wavelength: 296 nm[1]

  • Injection Volume: 20 µL

Procedure:

  • Preparation of Standard Solutions: a. Prepare a stock solution of the this compound hydrochloride reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. b. From this stock, prepare a series of calibration standards at different concentrations (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting with the mobile phase.

  • Preparation of Sample Solution: a. Dilute an aliquot of your this compound stock solution with the mobile phase to a concentration that falls within the range of your calibration curve. b. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions in order of increasing concentration to generate a calibration curve. c. Inject the prepared sample solution. d. Analyze the resulting chromatograms. The retention time of the peak in your sample should match that of the this compound standard. Any additional peaks may correspond to degradation products.

  • Data Interpretation: a. Create a calibration curve by plotting the peak area of the this compound standard against its concentration. b. Use the regression equation from the calibration curve to calculate the concentration of this compound in your sample. c. Calculate the purity of your stock solution by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.

Visualizations

Doxepin_Degradation_Pathway This compound This compound C19H21NO OH_this compound Hydroxythis compound (OH-Doxepin) This compound->OH_this compound Photodegradation / Oxidation Doxepin_N_Oxide This compound N-Oxide This compound->Doxepin_N_Oxide Photodegradation / Oxidation

Caption: this compound degradation pathway.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis (HPLC) start Weigh this compound HCl dissolve Dissolve in appropriate solvent start->dissolve store Store under recommended conditions (dark, appropriate temperature) dissolve->store prepare_sample Dilute stock solution sample store->prepare_sample At desired time points prepare_standards Prepare calibration standards inject Inject standards and sample into HPLC prepare_standards->inject prepare_sample->inject analyze Analyze chromatograms inject->analyze calculate Calculate concentration and purity analyze->calculate

Caption: Experimental workflow for this compound stability testing.

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Doxepin Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantitative analysis of Doxepin and its metabolite, Northis compound, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1] In this compound analysis, endogenous components of biological samples like plasma or blood, such as phospholipids (B1166683), can interfere with the ionization of this compound and its internal standard in the mass spectrometer's source.[2][3] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of the analytical results.[4][5]

Q2: What are the common signs of matrix effects in my this compound LC-MS/MS data?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • A significant drop in the analyte's signal intensity when moving from a simple solvent standard to a matrix-based sample.[5]

  • Inconsistent analyte-to-internal standard peak area ratios across different sample lots.

  • Broad or distorted peak shapes for the analyte or internal standard.

  • A drifting baseline or the appearance of interfering peaks near the retention time of this compound or its metabolite.

Q3: How can I quantitatively assess matrix effects?

A3: The matrix effect can be quantitatively evaluated by calculating the matrix factor (MF). This is typically done by comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample (Set 2) with the peak area of the analyte in a neat solution (Set 1). The formula is:

  • Matrix Factor (MF) = Peak Area (Set 2) / Peak Area (Set 1)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. The internal standard-normalized MF should be close to 1.0 to ensure the internal standard is effectively compensating for any matrix effects.[1][6]

Q4: What are the primary sources of matrix effects in biofluids like plasma?

A4: The primary sources of matrix effects in plasma and other biological fluids are endogenous components, with phospholipids being a major contributor to ion suppression in electrospray ionization (ESI).[2][3][7] Other sources include salts, proteins, and metabolites that may co-elute with this compound.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound analysis experiments.

Issue 1: Low Analyte Recovery

Possible Causes:

  • Inefficient extraction of this compound from the sample matrix.

  • Suboptimal pH during liquid-liquid extraction (LLE).

  • Improper conditioning or elution steps in solid-phase extraction (SPE).

Solutions:

  • Optimize LLE Protocol: this compound is a basic compound. Ensure the sample pH is alkaline (e.g., pH 8 with ammonium (B1175870) acetate) before extraction with an organic solvent like methyl tert-butyl ether (MTBE) to ensure it is in a neutral, more extractable form.[8]

  • Refine SPE Protocol: For SPE, ensure proper conditioning of the cartridge. Use a suitable elution solvent that is strong enough to desorb this compound from the sorbent. A study found success using a Cleanert® PEP extraction cartridge with specific wash and elution steps.[9]

  • Evaluate Different Extraction Methods: Compare the recovery from LLE and SPE to determine the most efficient method for your specific matrix.

Issue 2: Significant Ion Suppression

Possible Causes:

  • Co-elution of phospholipids or other endogenous matrix components with this compound.[2]

  • Inadequate sample cleanup.

  • High concentrations of organic solvent in the initial mobile phase.

Solutions:

  • Improve Sample Preparation:

    • Liquid-Liquid Extraction (LLE): LLE with solvents like MTBE can effectively separate this compound from many matrix components.[8]

    • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can significantly reduce matrix effects.[9][10] Consider specialized SPE cartridges designed for phospholipid removal.[7]

  • Optimize Chromatographic Separation:

    • Adjust the gradient elution profile to separate this compound and Northis compound from the regions where matrix components elute. A post-column infusion experiment can help identify these suppression zones.[5]

    • Consider using a different stationary phase. For instance, a Hypurity C8 column has been shown to provide good separation from endogenous matrix components.[8][11] Kinetex Biphenyl columns can offer alternative selectivity through pi-pi interactions.[12]

  • Internal Standard Selection: Use a stable isotope-labeled (SIL) internal standard, such as this compound-d3. SIL internal standards co-elute with the analyte and experience similar matrix effects, providing better compensation and more accurate quantification.[13][14] If a SIL-IS is unavailable, an analogue internal standard with similar physicochemical properties can be used, but requires more rigorous validation.[6]

Issue 3: Poor Peak Shape or Tailing

Possible Causes:

  • Secondary interactions with the analytical column.

  • Inappropriate mobile phase pH or additives.

  • Column degradation or contamination.

Solutions:

  • Mobile Phase Optimization: The addition of a small amount of an additive like formic acid or ammonium formate (B1220265) to the mobile phase can improve peak shape for basic compounds like this compound by minimizing secondary interactions with the stationary phase.[8][9]

  • Column Choice: Ensure the chosen column is suitable for basic analytes. A C8 or C18 column with good end-capping is often effective.[8][12]

  • Sample Reconstitution: Reconstitute the dried extract in a solution that is compatible with the initial mobile phase to ensure good peak shape upon injection.[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the analysis of this compound and Northis compound in human plasma.[8][11]

  • Sample Preparation: To 500 µL of human plasma, add the internal standard solution.

  • pH Adjustment: Add 200 µL of 100 mM ammonium acetate (B1210297) solution (pH adjusted to 8 with ammonia) and vortex.

  • Extraction: Add 4.0 mL of methyl tert-butyl ether (MTBE) and centrifuge for 5 minutes at approximately 1800 x g.

  • Separation: Freeze the aqueous layer in a dry ice bath and transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic layer to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue with 300 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is based on a method developed for the determination of this compound and N-northis compound in human plasma.[9]

  • Sample Pre-treatment: Mix 200 µL of plasma with 10 µL of internal standard and 400 µL of diluent, then vortex.

  • Cartridge Activation: Activate a Cleanert® PEP extraction cartridge with 200 µL of methanol.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing Steps:

    • Wash with 200 µL of water-ammonia (80:20, v/v).

    • Wash with 200 µL of water-methanol (95:5, v/v).

    • Wash with 200 µL of water-methanol (20:80, v/v).

  • Elution: Elute the analytes with two aliquots of 100 µL of 2% formic acid in isopropanol-acetonitrile (50:50, v/v).

  • Drying and Reconstitution: Dry the eluate and reconstitute with 100 µL of water-methanol (50:50, v/v) before injection.

Quantitative Data Summary

Table 1: Comparison of Extraction Recoveries for this compound and Northis compound

AnalyteExtraction MethodQuality Control LevelMean Recovery (%)Reference
This compoundLiquid-Liquid Extraction (LLE)LQC (45.0 pg/mL)86.6[8]
MQC-1 (900 pg/mL)90.4[8]
HQC (3000 pg/mL)88.2[8]
Northis compoundLiquid-Liquid Extraction (LLE)LQC (15.0 pg/mL)88.0[8]
MQC-1 (300 pg/mL)99.1[8]
HQC (1000 pg/mL)90.8[8]
This compoundSolid-Phase Extraction (SPE)Not Specified90[15]
Desmethylthis compoundSolid-Phase Extraction (SPE)Not Specified75[15]

Table 2: Matrix Effect Evaluation from a Validated LLE-LC-MS/MS Method [8]

AnalyteQuality Control Level (pg/mL)IS-Normalized Matrix Factor
This compoundLQC (45.0)1.05
MQC-1 (900)1.03
HQC (3000)1.02
Northis compoundLQC (15.0)1.04
MQC-1 (300)1.03
HQC (1000)1.03

An IS-normalized matrix factor close to 1.0 indicates that the internal standard effectively compensates for matrix effects.

Visualized Workflows and Relationships

TroubleshootingWorkflow cluster_issue Observed Issue cluster_investigation Investigation Pathway cluster_solutions Potential Solutions start Poor Analytical Performance (Low Recovery, Ion Suppression, Bad Peak Shape) investigate_sample_prep 1. Evaluate Sample Preparation start->investigate_sample_prep Start Here investigate_chromatography 2. Assess Chromatography start->investigate_chromatography investigate_is 3. Check Internal Standard start->investigate_is optimize_spe_lle Optimize SPE/LLE (pH, Solvents) investigate_sample_prep->optimize_spe_lle phospholipid_removal Implement Phospholipid Removal Step investigate_sample_prep->phospholipid_removal optimize_gradient Adjust Gradient Profile investigate_chromatography->optimize_gradient change_column Change Analytical Column investigate_chromatography->change_column use_sil_is Use Stable Isotope- Labeled IS investigate_is->use_sil_is result Improved Performance optimize_spe_lle->result phospholipid_removal->result optimize_gradient->result change_column->result use_sil_is->result ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject Sample reconstitute->injection chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization detection Mass Spectrometry (MRM) ionization->detection data_processing Data Processing & Quantification detection->data_processing

References

Technical Support Center: Doxepin Dosage Optimization in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Doxepin dosage in preclinical animal studies. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data presented for ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a tricyclic antidepressant (TCA) with a multifaceted mechanism of action.[1][2] Its effects are dose-dependent:

  • At low doses (e.g., for insomnia): It primarily acts as a potent antagonist of the histamine (B1213489) H1 receptor, which is responsible for its sedative effects.[3][4]

  • At higher doses (e.g., for depression/anxiety): In addition to H1 receptor blockade, this compound inhibits the reuptake of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) at the synaptic cleft, increasing their availability and enhancing neurotransmission.[1][2][5] It also has antagonistic effects on α1-adrenergic, muscarinic, and other serotonin receptors.[1][5]

Doxepin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Synaptic_Cleft Synaptic Cleft (Increased NE/5-HT) NE_Vesicle->Synaptic_Cleft Release SER_Vesicle Serotonin (5-HT) SER_Vesicle->Synaptic_Cleft Release Reuptake_Transporter NE/5-HT Transporter H1_Receptor H1 Receptor Adrenergic_Receptor α1-Adrenergic Receptor Muscarinic_Receptor Muscarinic Receptor Serotonin_Receptor 5-HT Receptor This compound This compound This compound->Reuptake_Transporter Blocks (High Dose) This compound->H1_Receptor Blocks (Potent) This compound->Adrenergic_Receptor Blocks This compound->Muscarinic_Receptor Blocks This compound->Serotonin_Receptor Blocks Synaptic_Cleft->Reuptake_Transporter Reuptake Dose_Finding_Workflow A 1. Literature Review & Dose Range Selection B 2. Dose Conversion (e.g., HED to AED) A->B C 3. Pilot Study (Small cohort, 3-4 dose levels + vehicle) B->C D 4. Assess for Acute Toxicity & Tolerability C->D E 5. Select Doses for Main Study (Based on pilot data) D->E F 6. Main Efficacy Study (Larger cohorts, refined dose levels) E->F G 7. Data Collection (Behavioral, physiological, etc.) F->G H 8. Statistical Analysis (Dose-response curve) G->H I 9. Determine Optimal Dose (Max efficacy, min side effects) H->I

References

Troubleshooting Doxepin Peak Tailing in HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of doxepin.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: In an ideal HPLC separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the latter half of the peak is broader than the front half, creating a "tail".[1] This distortion is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration, and consequently, imprecise quantification of this compound.[2] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally considered indicative of significant peak tailing.[3][4]

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: this compound is a basic compound (pKa ≈ 8.9-9.0), making it prone to interactions that cause peak tailing.[5] The most common causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact strongly with the basic amine functional group of this compound.[1][2] These interactions are a primary cause of peak tailing for basic analytes.[4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, this compound can exist in both ionized and non-ionized forms, leading to mixed-mode retention and peak tailing.[6] Operating near the pKa of this compound should be avoided.[7]

  • Column Overload: Injecting too much this compound onto the column can saturate the stationary phase, resulting in broadened and tailing peaks.[2][8]

  • Column Degradation: Over time, columns can degrade, leading to void formation at the column inlet or contamination, which can cause peak distortion.[3]

  • Extra-Column Effects: Excessive tubing length or a large detector cell volume can contribute to band broadening and peak tailing.[3]

Q3: How can I minimize silanol interactions to improve this compound peak shape?

A3: Minimizing the interaction between this compound and residual silanol groups is crucial for achieving symmetrical peaks. Here are several effective strategies:

  • Use an End-capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," where the residual silanol groups are chemically deactivated with a small silane (B1218182) reagent. This significantly reduces the potential for secondary interactions.[1][2]

  • Adjust Mobile Phase pH: Operating at a lower pH (typically between 2.5 and 4) will protonate the silanol groups, reducing their ability to interact with the protonated basic this compound molecule.[4][6]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and maintain a stable pH at the column surface.[6]

  • Use a Mobile Phase Additive: Small amounts of a basic compound, like triethylamine (B128534) (TEA), can be added to the mobile phase to compete with this compound for active silanol sites, thereby improving peak shape. However, be aware that TEA can sometimes suppress MS signals if using LC-MS.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.

Step 1: Initial Assessment & Diagnosis

The first step is to systematically evaluate the problem. The following flowchart illustrates a logical workflow for diagnosing the cause of peak tailing.

start Peak Tailing Observed for this compound q1 Is the tailing observed for all peaks or only this compound? start->q1 all_peaks All Peaks Tailing q1->all_peaks All Peaks doxepin_only Only this compound Tailing q1->doxepin_only This compound Only q2 Is the column old or has performance degraded over time? all_peaks->q2 mobile_phase_issue Potential Mobile Phase or Method Issue doxepin_only->mobile_phase_issue column_issue Potential Column Issue (Degradation, Void) q2->column_issue Yes q3 Is the sample concentration high? q2->q3 No overload Column Overload q3->overload Yes not_overload Proceed to Method Optimization q3->not_overload No not_overload->mobile_phase_issue

Caption: Troubleshooting workflow for this compound peak tailing.

Step 2: Systematic Troubleshooting Solutions

Based on the initial diagnosis, follow the appropriate troubleshooting steps outlined in the table below. It is recommended to change only one parameter at a time to isolate the cause of the problem.[6]

Potential Cause Recommended Action Expected Outcome
Secondary Silanol Interactions 1. Switch to an end-capped, high-purity silica column. [2] 2. Lower the mobile phase pH to 2.5-4.0. [4][6] 3. Increase the buffer concentration in the mobile phase (e.g., 20-50 mM). [6]Improved peak symmetry (Tf closer to 1.0).
Inappropriate Mobile Phase pH 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound (~9.0). A lower pH is generally preferred.[5][7]Sharper, more symmetrical peaks.
Column Overload 1. Dilute the sample and reinject. [2] 2. Reduce the injection volume. [8]Peak shape should improve with a lower analyte load.
Column Degradation / Contamination 1. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase). [3] 2. If flushing fails, replace the column with a new one of the same type. [3] 3. Use a guard column to protect the analytical column from contaminants. A new or clean column should restore peak shape.
Extra-Column Effects 1. Minimize tubing length and use narrow internal diameter tubing (e.g., 0.125 mm or 0.005 inches). [3][7] 2. Ensure all fittings are properly connected to avoid dead volume. [8]Reduction in peak broadening and tailing.
Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry

The following table summarizes the typical effect of mobile phase pH on the peak asymmetry of a basic compound like this compound.

Mobile Phase pH Peak Asymmetry Factor (As) Explanation
7.0> 2.0At neutral pH, residual silanol groups are ionized and strongly interact with the basic analyte, causing significant tailing.[4]
5.01.5 - 2.0As the pH decreases, some silanol interactions are suppressed, but tailing is still prominent.
3.01.0 - 1.3At low pH, most silanol groups are protonated, minimizing secondary interactions and leading to much-improved peak symmetry.[4]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Improved this compound Peak Shape

This protocol describes how to systematically evaluate the effect of mobile phase pH on this compound peak shape.

Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (end-capped recommended)

  • This compound standard solution (e.g., 10 µg/mL in mobile phase)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B Precursors:

    • 0.1 M Phosphoric acid

    • 0.1 M Sodium phosphate (B84403) monobasic

    • 0.1 M Sodium phosphate dibasic

  • pH meter

Methodology:

  • Prepare Mobile Phases:

    • Prepare three different aqueous mobile phase B solutions with target pH values of 3.0, 5.0, and 7.0 using the phosphate buffer precursors. For example, to prepare a pH 3.0 buffer, add phosphoric acid to water and adjust the pH.

    • The final mobile phase for each run will be a mixture of Mobile Phase A (Acetonitrile) and the prepared Mobile Phase B (aqueous buffer) in a suitable ratio (e.g., 50:50 v/v).

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm[9]

    • Column Temperature: 30 °C

  • Experimental Procedure:

    • Equilibrate the HPLC system with the first mobile phase (pH 7.0) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the this compound standard solution and record the chromatogram.

    • Flush the system thoroughly with the next mobile phase (pH 5.0) and equilibrate.

    • Inject the this compound standard and record the chromatogram.

    • Repeat the flushing, equilibration, and injection for the final mobile phase (pH 3.0).

  • Data Analysis:

    • For each chromatogram, measure the peak asymmetry factor (As) or tailing factor (Tf) for the this compound peak.

    • Compare the peak shapes and asymmetry factors obtained at the different pH values to determine the optimal pH for symmetrical peaks.

Visualizing the Troubleshooting Logic

The following diagram illustrates the logical relationship between the problem (peak tailing) and the primary solutions for a basic compound like this compound.

problem This compound Peak Tailing cause1 Silanol Interactions problem->cause1 cause2 Inappropriate pH problem->cause2 cause3 Column Overload problem->cause3 solution1a Use End-capped Column cause1->solution1a solution1b Lower Mobile Phase pH cause1->solution1b solution1c Increase Buffer Strength cause1->solution1c solution2 Adjust pH away from pKa cause2->solution2 solution3 Dilute Sample / Reduce Injection Volume cause3->solution3

Caption: Key causes and solutions for this compound peak tailing.

References

Doxepin Interference in Receptor Binding Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference with Doxepin in receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with receptor binding assays?

A1: this compound is a tricyclic antidepressant (TCA) with a complex pharmacological profile.[1][2] It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) and also displays potent antagonism at a wide range of receptors, including histamine (B1213489) (H1), adrenergic (α1), and muscarinic acetylcholine (B1216132) receptors.[3][4] This "promiscuous" binding profile means that this compound can interact with numerous targets, leading to off-target binding and interference in assays for specific receptors. Its hydrophobic nature can also contribute to non-specific binding to assay components.[5]

Q2: What are the most common types of interference caused by this compound in receptor binding assays?

A2: The most common interferences are:

  • High Non-Specific Binding (NSB): Due to its lipophilic (hydrophobic) properties, this compound can bind to filter materials, plasticware, and membrane lipids, leading to a high background signal that can mask specific binding.[6][7]

  • Off-Target Binding: this compound's affinity for multiple receptors can lead to its competition with the radioligand for binding sites other than the intended target, resulting in inaccurate affinity (Ki) and potency (IC50) measurements.

  • Assay Artifacts: this compound's physicochemical properties can sometimes lead to the formation of micelles at high concentrations or interaction with assay buffer components, which can interfere with the binding equilibrium.

Q3: How can I minimize non-specific binding when working with this compound?

A3: Several strategies can be employed:

  • Assay Buffer Optimization: Include a carrier protein like Bovine Serum Albumin (BSA) (typically 0.1-1%) in your assay buffer to block non-specific binding sites on plastics and filters.[7]

  • Use of Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can help to reduce hydrophobic interactions.

  • Pre-treating Assay Components: Pre-soaking filter mats in a solution of a blocking agent like polyethyleneimine (PEI) can reduce radioligand binding to the filters.

  • Increase Wash Steps: Increasing the number and volume of washes with ice-cold buffer after filtration can help remove loosely bound, non-specific this compound and radioligand.[8]

Q4: How do I differentiate between specific and non-specific binding in my this compound assay?

A4: To determine non-specific binding, a parallel set of assay tubes should be incubated in the presence of a high concentration (typically 100- to 1000-fold higher than the Kd of the target receptor) of a known, highly specific unlabeled ligand for the receptor of interest.[9] This will saturate the specific binding sites, and any remaining bound radioligand is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (radioligand bound in the absence of the competing ligand).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High Non-Specific Binding (NSB) This compound's hydrophobicity causing it to stick to assay components.- Add 0.1-1% BSA to the assay buffer.- Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).- Pre-treat filter plates with 0.3% polyethyleneimine (PEI).- Increase the number and volume of washes with ice-cold buffer.[8]
Poor Signal-to-Noise Ratio High background signal from NSB obscuring the specific binding.- Optimize the concentration of membrane protein used in the assay.- Choose a radioligand with higher specific activity.- Implement the NSB reduction strategies mentioned above.
Inconsistent IC50/Ki Values Off-target binding of this compound to other receptors present in the membrane preparation.- Use a cell line or tissue known to have a high expression of the target receptor and low expression of known this compound off-targets.- Characterize the receptor profile of your membrane preparation.- If possible, use a more selective radioligand.
Assay Drift or Poor Reproducibility Instability of this compound or radioligand in the assay buffer; temperature fluctuations.- Prepare fresh dilutions of this compound for each experiment.- Ensure consistent incubation times and temperatures.- Verify the stability of the radioligand under assay conditions.
Complete Displacement at All this compound Concentrations This compound concentration range is too high for the target receptor.- Perform a wider range of serial dilutions of this compound, starting from picomolar concentrations.

Quantitative Data: this compound Receptor Binding Profile

The following table summarizes the in vitro receptor binding affinities (Ki in nM) of this compound for a range of physiologically relevant receptors. A lower Ki value indicates a higher binding affinity.

Receptor/TransporterThis compound Ki (nM)
Histamine H1 Receptor0.24[3]
Serotonin Transporter (SERT)68[3]
Norepinephrine Transporter (NET)29.5[3]
Muscarinic Acetylcholine Receptor83[3]
α1-Adrenergic Receptor24[3]

Note: These values are compiled from various sources and may exhibit variability due to different experimental conditions.

Experimental Protocols

Detailed Methodology: Radioligand Competition Binding Assay

This protocol outlines a typical filtration-based competition binding assay to determine the affinity of this compound for a target receptor.

Materials:

  • Receptor Source: Cell membranes prepared from cultured cells expressing the receptor of interest or from tissue homogenates.

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-ligand).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known unlabeled ligand for the target receptor.

  • 96-well Plates and Filter Mats (e.g., GF/C filters pre-soaked in 0.3% PEI).

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and dilute them in Assay Buffer to a final protein concentration optimized for the assay (typically 3-20 µg for cells or 50-120 µg for tissue per well).[8]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand solution, and 150 µL of the diluted cell membranes.[8]

    • Non-specific Binding (NSB): Add 50 µL of the high-concentration unlabeled ligand, 50 µL of radioligand solution, and 150 µL of the diluted cell membranes.[8]

    • Competition Binding: Prepare serial dilutions of this compound in Assay Buffer. Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 150 µL of the diluted cell membranes.[8] All determinations should be performed in triplicate.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[8]

  • Filtration: Terminate the incubation by rapid vacuum filtration of the assay mixture through the pre-soaked glass fiber filter mat using a cell harvester.

  • Washing: Quickly wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.[8]

  • Radioactivity Counting: Dry the filters, add scintillation cocktail, and count the radioactivity retained on the filters using a scintillation counter.[8]

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts from the average total binding counts.

    • For the competition assay, plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Visualizations

Doxepin_Signaling_Pathways cluster_receptors Receptor Targets cluster_effects Downstream Effects This compound This compound H1R H1 Receptor This compound->H1R SERT SERT This compound->SERT NET NET This compound->NET M_AChR Muscarinic AChR This compound->M_AChR Alpha1_AR α1-Adrenergic R This compound->Alpha1_AR Antihistaminic Antihistaminic/ Sedative Effects H1R->Antihistaminic Antidepressant Antidepressant Effects SERT->Antidepressant NET->Antidepressant Anticholinergic Anticholinergic Side Effects M_AChR->Anticholinergic Cardiovascular Cardiovascular Side Effects Alpha1_AR->Cardiovascular

Caption: this compound's multi-target signaling pathways.

Experimental_Workflow prep 1. Prepare Reagents (Membranes, Radioligand, this compound) setup 2. Set up Assay Plate (Total, NSB, Competition) prep->setup incubate 3. Incubate to Equilibrium setup->incubate filter 4. Filter and Wash incubate->filter count 5. Scintillation Counting filter->count analyze 6. Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for a competition receptor binding assay.

Troubleshooting_Tree start High Non-Specific Binding? add_bsa Add BSA to Assay Buffer start->add_bsa Yes add_detergent Add Non-ionic Detergent add_bsa->add_detergent Still High end NSB Reduced add_bsa->end Resolved pretreat_filters Pre-treat Filters with PEI add_detergent->pretreat_filters Still High add_detergent->end Resolved optimize_wash Optimize Wash Steps pretreat_filters->optimize_wash Still High pretreat_filters->end Resolved optimize_wash->end Resolved

Caption: Troubleshooting decision tree for high non-specific binding.

References

Navigating Doxepin Administration in Rodent Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing Doxepin in rodent models, achieving therapeutic efficacy while minimizing confounding side effects is paramount. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways are included to facilitate robust and reproducible study outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in rodent models?

A1: The most frequently reported side effects of this compound in rats and mice are dose-dependent and include sedation, alterations in locomotor activity, cardiovascular changes, metabolic disturbances, and anticholinergic effects.[1][2] At lower doses (e.g., 6.25-12.5 mg/kg, IP in mice), this compound can paradoxically cause stimulation and increased locomotor activity, while higher doses (20-100 mg/kg, IP in mice) typically lead to central nervous system depression, resulting in sedation, ataxia, and reduced motor activity.[1] Cardiovascular effects may include hypotension and tachycardia.[3] Metabolic side effects can manifest as weight gain and glucose intolerance, particularly with chronic administration.[2] Anticholinergic effects such as mydriasis (pupil dilation) have also been observed.[1]

Q2: How does the route of administration affect the side effect profile of this compound?

A2: The route of administration can influence the onset and intensity of side effects. Intraperitoneal (IP) injections generally lead to a more rapid onset of effects compared to oral (PO) administration.[1] For instance, peak anticonvulsant activity and acute adverse effects after IP administration in mice occur within 5 minutes. The bioavailability and metabolism of this compound can also differ between administration routes, potentially altering the side effect profile.

Q3: Are there known differences in this compound's side effects between rats and mice?

A3: Yes, species-specific differences in the response to this compound have been reported. For example, at higher doses (50 mg/kg), this compound enhances amphetamine-induced hyperactivity in rats, whereas it inhibits it in mice.[1] Rats have also been noted to experience fatty metamorphosis of the liver after long-term feeding of high doses (100 mg/kg/day) of this compound.[4] It is crucial to consider these species-specific responses when designing experiments and interpreting data.

Q4: What is the general mechanism of action of this compound that leads to these side effects?

A4: this compound's side effects are a direct consequence of its complex pharmacological profile. It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), which is responsible for its primary therapeutic effects.[5] However, it also has high affinity for and acts as an antagonist at several other receptors, including histamine (B1213489) H1 receptors, muscarinic acetylcholine (B1216132) receptors, and alpha-1 adrenergic receptors.[6][7][8] Blockade of H1 receptors contributes significantly to its sedative effects.[9] Antagonism of muscarinic receptors leads to anticholinergic side effects, while blockade of alpha-1 adrenergic receptors can cause orthostatic hypotension.[6][10]

Troubleshooting Guide

Issue 1: Excessive Sedation and Impaired Motor Function

Symptoms: Rodents appear lethargic, ataxic, or show significantly reduced spontaneous locomotor activity following this compound administration.[1]

Troubleshooting Steps:

  • Dose Optimization: This is the most critical step. Sedation is a well-documented, dose-dependent side effect.[1]

    • Recommendation: Conduct a dose-response study to identify the minimal effective dose for your desired therapeutic outcome with the least sedative effect. Start with a low dose (e.g., 1-5 mg/kg in rats) and gradually escalate.[11][12]

    • Example: In mice, doses of 6.25-12.5 mg/kg IP have been shown to be stimulatory, while doses of 20-100 mg/kg IP are depressive.[1] For cognitive studies in rats, doses of 1 and 5 mg/kg IP were found to be effective without the cognitive impairment seen at 10 mg/kg.[11]

  • Co-administration with a Stimulant:

    • Recommendation: Consider co-administering a mild stimulant to counteract the sedative effects.

    • Example Protocol: A study in mice demonstrated that co-administration of selegiline (B1681611) (a monoamine oxidase-B inhibitor) with this compound not only enhanced the antidepressant effect but also prevented the sedative side effect of this compound.[13][14] Doses used were this compound (10 or 15 mg/kg) with selegiline (2.5 or 5 mg/kg) administered orally.[13]

  • Timing of Administration and Behavioral Testing:

    • Recommendation: Administer this compound at a time that allows for the peak sedative effects to subside before behavioral testing. The peak adverse effects after IP injection in mice are observed around 5 minutes. Allow for an appropriate washout period based on the drug's half-life and the specific behavioral paradigm.

Issue 2: Significant Weight Gain and Metabolic Disturbances

Symptoms: Rodents exhibit a significant increase in body weight, food intake, and may develop glucose intolerance or insulin (B600854) resistance with chronic this compound administration.[2]

Troubleshooting Steps:

  • Dose Reduction: As with sedation, metabolic side effects can be dose-dependent.

    • Recommendation: Utilize the lowest effective dose of this compound to minimize long-term metabolic consequences.

  • Dietary Control:

    • Recommendation: House animals on a standard, controlled diet and monitor food intake regularly. Avoid high-fat diets unless it is a specific requirement of the study model, as a high-fat diet can exacerbate this compound-induced metabolic changes.[2]

  • Pharmacological Intervention (Exploratory):

    • Recommendation: While not specifically studied for this compound in rodents, metformin (B114582) has been shown to mitigate weight gain associated with other antidepressants in clinical settings. This could be an exploratory avenue for long-term studies. Further research is needed to establish a safe and effective co-administration protocol in rodents.

Issue 3: Cardiovascular Instability

Symptoms: Observation of hypotension, hypertension, or tachycardia following this compound administration.[3]

Troubleshooting Steps:

  • Cardiovascular Monitoring:

    • Recommendation: For studies involving high doses of this compound or in rodent models with pre-existing cardiovascular conditions, it is advisable to monitor cardiovascular parameters such as heart rate and blood pressure using telemetry or other appropriate methods.

  • Dose and Administration Rate:

    • Recommendation: Administer this compound, especially via intravenous routes, slowly to avoid rapid changes in blood pressure. Utilize the lowest effective dose to minimize cardiovascular liability.

  • Avoid Co-administration with Other Cardiotoxic Agents:

    • Recommendation: Be cautious when co-administering this compound with other drugs that have known cardiovascular effects.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Mice

Dose (mg/kg, IP)Effect on Spontaneous Locomotor ActivityReference
6.25 - 12.5Stimulation[1]
20 - 100Depression, Ataxia, Reduced Motor Activity[1]

Table 2: Dose-Dependent Effects of this compound on Passive Avoidance Learning in Rats

Dose (mg/kg, IP)Effect on Step-Through LatencyReference
1Significant Increase[11][12]
5Significant Increase[11][12]
10No Significant Change (potential toxicity)[11][12]

Table 3: Effects of this compound on Metabolic Parameters in Obese Mice (5 mg/kg/day for 8 weeks)

ParameterFold Change vs. ControlReference
Body Weight1.2x higher[2]
Body Weight Gain2.3x higher[2]
Weekly Food Intake1.4x higher[2]

Detailed Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Rats
  • Preparation: this compound hydrochloride is typically dissolved in sterile 0.9% saline.[11] Ensure the solution is at room temperature before injection to minimize discomfort.

  • Dosage Calculation: Calculate the required volume of the this compound solution based on the animal's body weight and the desired dose. The injection volume should not exceed 10 ml/kg.

  • Restraint: Gently restrain the rat, ensuring a firm but not restrictive grip. The animal should be positioned to expose the lower abdominal quadrants.

  • Injection: Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum. The needle should be inserted at a 15-20 degree angle.

  • Post-injection Monitoring: Observe the animal for at least 10-15 minutes post-injection for any signs of distress, including abdominal pain, swelling at the injection site, or abnormal posture.[15]

Protocol 2: Oral Gavage of this compound in Mice
  • Preparation: Suspend this compound in a suitable vehicle such as distilled water or 0.5% methylcellulose.

  • Gavage Needle Selection: Use a flexible plastic or stainless steel gavage needle with a ball tip appropriate for the size of the mouse (typically 18-20 gauge for adults).

  • Volume Calculation: The volume administered should not exceed 10 ml/kg of the animal's body weight.[16][17][18][19][20]

  • Restraint: Firmly restrain the mouse by scruffing the neck to immobilize the head.

  • Administration: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth and down the esophagus. Administer the solution slowly. If any resistance is met, or if fluid is observed in the mouth, withdraw the needle immediately.[16]

  • Post-gavage Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.[16]

Visualizations

This compound's Primary Mechanism of Action and Side Effect Pathways

Doxepin_Mechanism cluster_therapeutic Therapeutic Effects cluster_side_effects Side Effects This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibition NET Norepinephrine Transporter (NET) This compound->NET Inhibition H1R Histamine H1 Receptor This compound->H1R Antagonism M1R Muscarinic M1 Receptor This compound->M1R Antagonism A1R Alpha-1 Adrenergic Receptor This compound->A1R Antagonism Serotonin Increased Synaptic Serotonin Norepinephrine Increased Synaptic Norepinephrine Antidepressant Antidepressant & Anxiolytic Effects Serotonin->Antidepressant Norepinephrine->Antidepressant Sedation Sedation H1R->Sedation Anticholinergic Anticholinergic Effects (Dry Mouth, Mydriasis) M1R->Anticholinergic Hypotension Hypotension A1R->Hypotension

Caption: this compound's therapeutic and side effect mechanisms.

Experimental Workflow for Assessing this compound-Induced Sedation

Doxepin_Sedation_Workflow start Start: Acclimatize Rodents preparation Prepare this compound Solution (e.g., in 0.9% Saline) start->preparation dosing Administer this compound (e.g., IP or PO) at Various Doses preparation->dosing control Administer Vehicle Control preparation->control observation Observe for Clinical Signs (Ataxia, Lethargy) dosing->observation control->observation testing Perform Locomotor Activity Test (e.g., Open Field) observation->testing analysis Analyze Data: - Distance Traveled - Rearing Frequency - Time Spent in Center testing->analysis end End: Determine Sedative Dose-Response analysis->end

Caption: Workflow for evaluating this compound's sedative effects.

References

Technical Support Center: Doxepin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Doxepin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is typically synthesized via a multi-step process. A common route involves the reaction of 6,11-dihydrodibenzo[b,e]oxepin-11-one with a Grignard reagent derived from a 3-halopropyl side chain, followed by an elimination reaction to form the exocyclic double bond, and subsequent nucleophilic substitution with dimethylamine.[1][2] An alternative final step involves a nickel-catalyzed C-N coupling reaction.[2]

Q2: What is the typical yield for this compound synthesis?

A2: The overall yield of this compound synthesis can vary significantly depending on the specific route and optimization of each step. Reported overall yields for multi-step syntheses are in the range of 45-70%.[3] Individual step yields can be much higher, with some optimized reactions reporting yields of over 90%.[2]

Q3: What are the critical parameters to control for a successful Grignard reaction in this compound synthesis?

A3: The Grignard reaction is highly sensitive to reaction conditions. Key parameters include:

  • Anhydrous Conditions: All glassware, solvents (typically THF or diethyl ether), and reagents must be scrupulously dry. Trace amounts of water will quench the Grignard reagent.

  • Magnesium Activation: The magnesium turnings should be activated to remove the passivating magnesium oxide layer. This can be achieved using iodine, 1,2-dibromoethane, or by mechanically crushing the turnings.

  • Controlled Addition: The alkyl halide should be added slowly to the magnesium suspension to control the exothermic reaction and minimize side reactions like Wurtz coupling.[4]

  • Temperature Control: The reaction may require initial gentle warming to initiate, but cooling is often necessary to maintain a controlled reflux once the reaction starts.[4]

Q4: How can I minimize the formation of the (Z)-isomer of this compound?

A4: this compound is a mixture of (E) and (Z) stereoisomers, with the (E)-isomer being the major and more active component.[5] The ratio of isomers can be influenced by the conditions of the elimination reaction. While complete control is difficult, purification by crystallization of a salt, such as the maleate, can be used to separate the isomers and enrich the desired (E)-isomer.[6][7]

Q5: What are the common impurities found in crude this compound?

A5: Common impurities can include unreacted starting materials, byproducts from side reactions such as Wurtz coupling products from the Grignard step, and isomers of this compound. Desmethylthis compound is also a known related substance. During the final salt formation with HCl, residual solvents and excess acid can also be present.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Yield in Grignard Reaction 1. Inactive magnesium surface due to oxide layer.2. Wet glassware or solvents.3. Low reactivity of the alkyl halide.1. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.2. Flame-dry all glassware under vacuum and use anhydrous solvents.3. Ensure the purity and dryness of the alkyl halide.
Significant amount of high-boiling side product Wurtz coupling side reaction, where the Grignard reagent reacts with the starting alkyl halide.[4]1. Add the alkyl halide dropwise to maintain a low concentration.2. Maintain a moderate reaction temperature; avoid excessive heating.3. Ensure the magnesium is highly activated.[4]
Low Yield in Elimination Reaction 1. Incomplete protonation of the tertiary alcohol.2. The leaving group (water) is not effectively eliminated.3. Carbocation rearrangement leading to undesired alkenes.1. Use a strong acid catalyst like concentrated sulfuric acid or phosphoric acid.2. Ensure adequate heating to drive the dehydration reaction.3. Optimize reaction temperature and acid concentration to favor the desired product.
Low Yield in Ni-catalyzed C-N Coupling 1. Inactive catalyst.2. Poor substrate reactivity.1. Use a fresh batch of the Ni(0) catalyst or generate it in situ from a reliable Ni(II) precatalyst and a reducing agent.2. Ensure all manipulations are performed under a strict inert atmosphere.[8]
Difficulty in this compound Hydrochloride Precipitation 1. Incorrect solvent for precipitation.2. Product is too soluble in the chosen solvent system.3. Insufficient concentration of HCl.1. Use a non-polar solvent like isopropyl ether or ethyl acetate (B1210297) to precipitate the hydrochloride salt from a solution of the free base.2. Ensure the free base solution is concentrated enough before adding the HCl solution.3. Use a solution of HCl in a suitable solvent (e.g., isopropanol (B130326) or ether) and add it dropwise until precipitation is complete.

Quantitative Data

Table 1: Reported Yields for Key Steps in this compound Synthesis

Reaction Step Reagents and Conditions Reported Yield Reference
Grignard Reaction & Elimination6,11-dihydrodibenzo[b,e]oxepin-11-one, 3-(dimethylamino)propylmagnesium chloride in THF/Toluene (5% THF)89%[6]
C-N CouplingChlorinated intermediate, N,N-dimethylmethylamine, Ni(OAc)₂/PPh₃ catalyst96-98%[2]
Final Salt FormationThis compound free base, concentrated HCl85-87%[2]
Overall Yield (Multi-step)Various routes reported in patent literature47.2% - 70.2%[3]

Experimental Protocols

Protocol 1: Grignard Reaction and Dehydration

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Activation: Add a small crystal of iodine and gently warm the flask until the iodine vapor is visible.

  • Initiation: Add a small portion of a solution of 3-chloro-N,N-dimethylpropylamine in anhydrous THF to the dropping funnel and add a few drops to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Grignard Formation: Slowly add the remaining 3-chloro-N,N-dimethylpropylamine solution to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

  • Addition of Ketone: Cool the Grignard reagent in an ice bath. Add a solution of 6,11-dihydrodibenzo[b,e]oxepin-11-one in anhydrous THF dropwise via the dropping funnel.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Elimination: Dissolve the crude alcohol in a suitable solvent (e.g., ethanol) and add concentrated hydrochloric acid. Heat the mixture to reflux for the time specified in the chosen literature procedure to effect dehydration.

  • Isolation: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide (B78521) solution). Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain crude this compound.

Protocol 2: Purification of this compound Hydrochloride

  • Dissolution: Dissolve the crude this compound free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Precipitation: Slowly add a solution of hydrogen chloride in a non-polar solvent (e.g., isopropyl ether or diethyl ether) with stirring.

  • Crystallization: this compound hydrochloride will precipitate out of the solution. Cool the mixture in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, non-polar solvent (e.g., diethyl ether) to remove any soluble impurities.

  • Drying: Dry the purified this compound hydrochloride crystals under vacuum.

Visualizations

Doxepin_Synthesis_Pathway cluster_0 Grignard Reaction cluster_1 Addition & Elimination cluster_2 Salt Formation A 6,11-Dihydrodibenzo[b,e]oxepin-11-one E Tertiary Alcohol Intermediate A->E 2. Add Grignard (D) B 3-Halo-N,N-dimethylpropylamine C Mg, Anhydrous Ether/THF B->C 1. D Grignard Reagent C->D F Acid Catalyst (e.g., HCl, H2SO4), Heat E->F 3. G This compound (free base) F->G Dehydration H HCl in non-polar solvent G->H 4. I This compound Hydrochloride H->I Precipitation

Caption: Synthetic pathway for this compound via a Grignard reaction.

Troubleshooting_Low_Yield Start Low Yield of this compound Grignard Grignard Reaction Issue? Start->Grignard Step Step Elimination Elimination Reaction Issue? Grignard->Elimination No Sol_Grignard Check for: - Anhydrous conditions - Mg activation - Slow addition of halide - Temperature control Grignard->Sol_Grignard Yes Purification Purification Issue? Elimination->Purification No Sol_Elimination Check for: - Strong acid catalyst - Adequate heating - Correct workup Elimination->Sol_Elimination Yes Sol_Purification Check for: - Correct precipitation solvent - Product concentration - pH adjustment Purification->Sol_Purification Yes

Caption: Troubleshooting workflow for low this compound yield.

Grignard_Reaction_Parameters Yield High Yield of Grignard Reagent Conditions Anhydrous Conditions Conditions->Yield Activation Magnesium Activation Activation->Yield Addition Slow Halide Addition Addition->Yield Temp Temperature Control Temp->Yield

Caption: Key parameters influencing Grignard reaction yield.

References

Doxepin Dose-Response Curve Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, navigating the complexities of Doxepin's dose-response curve analysis is crucial for accurate experimental outcomes. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during in vitro studies of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound dose-response curve not a standard sigmoidal shape?

A1: A non-sigmoidal dose-response curve for this compound is a common observation and can be attributed to several factors inherent to the compound's complex pharmacology:

  • Dose-Dependent Polypharmacology: this compound exhibits a concentration-dependent mechanism of action. At low nanomolar concentrations, it is a potent and selective antagonist of the histamine (B1213489) H1 receptor.[1][2] As the concentration increases into the higher nanomolar and micromolar range, it begins to interact with a broader range of targets, including serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, as well as muscarinic and adrenergic receptors.[3][4] This multi-target engagement at different concentrations can lead to a complex, non-monotonic (e.g., biphasic or bell-shaped) curve that deviates from a simple four-parameter logistic fit.[5][6]

  • Presence of E/Z Isomers: Commercial this compound is a mixture of (E) and (Z) geometric isomers, typically in an 85:15 ratio.[7][8] These isomers have different binding affinities for various receptors. For instance, the (Z)-isomer has a significantly higher affinity for the histamine H1 receptor than the (E)-isomer.[9] The presence of multiple isomers with distinct pharmacological profiles contributes to the complexity of the overall dose-response relationship.

  • Active Metabolite: this compound is metabolized in vitro (and in vivo) to Northis compound, which is also pharmacologically active.[1][10] Northis compound has its own profile of receptor affinities, generally being a more potent norepinephrine reuptake inhibitor and less potent antihistamine and anticholinergic agent than the parent compound.[10][11] The generation of an active metabolite during the course of an experiment can influence the observed response.

Q2: I'm observing high variability between my experimental replicates. What are the common causes?

A2: High variability in dose-response assays can stem from several sources. Key areas to investigate include:

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent cause of variability. Ensure pipettes are calibrated and use appropriate techniques for the volumes being dispensed.

  • Cell Seeding Inconsistency: Uneven cell distribution in multi-well plates can lead to significant differences in response. Ensure a homogenous cell suspension and consider gentle rocking of the plate after seeding to promote even distribution.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter compound concentrations. It is advisable to fill the outer wells with a buffer or sterile media and not use them for experimental data points.[12]

  • Compound Stability and Solubility: this compound may have limited stability or precipitate at high concentrations in aqueous assay buffers. Visually inspect your solutions and consider the final solvent concentration (e.g., DMSO), ensuring it is consistent and non-toxic across all wells.

Q3: My IC50/EC50 values for this compound are inconsistent between experiments. Why might this be happening?

A3: Fluctuations in IC50 or EC50 values can be frustrating. Besides the sources of variability mentioned in Q2, consider these factors:

  • Cell Health and Passage Number: The physiological state of your cells can significantly impact their response to a compound. Use cells from a consistent, low passage number and ensure they are in a healthy, logarithmic growth phase at the time of the experiment.

  • Reagent Variability: Lot-to-lot variations in media, serum, and other critical reagents can alter cellular responses.

  • Incubation Time: The duration of this compound exposure can affect the observed potency. Ensure incubation times are consistent across all experiments.

Troubleshooting Guides

Issue 1: Flat or Shallow Dose-Response Curve

A flat or shallow curve suggests a lack of response or low potency within the tested concentration range.

Potential Cause Troubleshooting Step
Incorrect Concentration Range Test a broader range of this compound concentrations, spanning several orders of magnitude (e.g., 0.1 nM to 100 µM), to ensure you are capturing the full dynamic range of the response.
Compound Insolubility Visually inspect for precipitation at higher concentrations. Consider using a solubility-enhancing agent like DMSO and include a vehicle control.
Low Target Expression Confirm the expression of the target receptor (e.g., histamine H1 receptor) in your cell line using methods like qPCR or Western blotting.
Assay Insensitivity Optimize assay conditions such as incubation time, temperature, and buffer composition. Consider a more sensitive detection method if available.
Issue 2: Bell-Shaped (Non-Monotonic) Dose-Response Curve

This "U" or inverted "U" shape can be indicative of this compound's complex pharmacology.

Potential Cause Troubleshooting Step
Multi-Target Effects Acknowledge this compound's polypharmacology. The descending part of the curve at higher concentrations may be due to engagement of secondary targets that produce an opposing or confounding effect.[5]
Cellular Toxicity At high concentrations, this compound may induce cytotoxicity, leading to a decrease in the measured response (e.g., a drop in signal in a cell proliferation or signaling assay). Perform a separate cytotoxicity assay (e.g., LDH or Trypan Blue) in parallel with your functional assay to assess cell viability at each concentration.
Assay Artifacts High concentrations of a compound can sometimes interfere with the assay technology itself (e.g., quenching of a fluorescent signal). Run appropriate controls to test for assay interference.

Data Presentation

This compound and Northis compound Receptor Binding Affinities (Ki, nM)
Receptor/TransporterThis compound Ki (nM)Northis compound Ki (nM)Primary Effect of Blockade
Histamine H1 0.02 - 0.24[13][14]Less potent than this compound[10]Sedation, Antihistaminergic
Serotonin Transporter (SERT) ~68[15]Less potent than this compound[10]Antidepressant
Norepinephrine Transporter (NET) ~29.5More potent than this compound[10]Antidepressant
Muscarinic Acetylcholine (M1-M5) 23 - 80[3]Less potent than this compound[10]Anticholinergic side effects (dry mouth, constipation)
α1-Adrenergic ~24[3]Less potent than this compound[10]Orthostatic hypotension, dizziness
5-HT2A Serotonin Strong Affinity[3]N/AAntidepressant, Anxiolytic
Dopamine D2 Weak Affinity[3]N/ALow risk of extrapyramidal side effects

Note: Ki values are compiled from various sources and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Adapted)

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for a target receptor, for example, the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor.

  • Radioligand: [3H]Mepyramine (a known H1 antagonist).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known unlabeled H1 antagonist (e.g., 10 µM Mepyramine).

  • This compound stock solution (in DMSO).

  • 96-well plates.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare Reagents: Dilute cell membranes in Assay Buffer to a final concentration of 10-20 µg of protein per well. Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding), non-specific binding control, or this compound dilution.

    • 50 µL of [3H]Mepyramine (final concentration ~1-2 nM).

    • 100 µL of the diluted cell membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters multiple times with ice-cold Assay Buffer.

  • Detection: Add scintillation fluid to each well and quantify the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Specific binding = Total binding (CPM) - Non-specific binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[16]

Protocol 2: Functional H1 Receptor Antagonism via Calcium Mobilization Assay (Adapted)

This protocol measures this compound's ability to inhibit histamine-induced calcium flux in cells expressing the H1 receptor, a Gq-coupled GPCR.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Calcium Indicator: Fluo-4 AM.

  • Pluronic F-127.

  • Histamine (agonist).

  • This compound stock solution (in DMSO).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated liquid handling.

Procedure:

  • Cell Plating: The day before the assay, seed the HEK293-H1R cells into the microplates to achieve a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

    • Remove the culture medium and add the loading solution to each well.

    • Incubate at 37°C for 60 minutes in the dark.

    • Wash the cells twice with Assay Buffer, leaving the final wash on the cells.

  • Compound Pre-incubation: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO). Incubate at 37°C for 15-30 minutes.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Using the instrument's fluidics, add a pre-determined EC80 concentration of histamine to stimulate the cells.

    • Immediately and continuously record the fluorescence intensity for 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Quantify the response as the peak fluorescence intensity minus the baseline.

    • Calculate the percentage of inhibition of the histamine response at each this compound concentration.

    • Plot the percent inhibition against the log concentration of this compound and use non-linear regression to determine the IC50 value.

Visualizations

Doxepin_Signaling_Pathways cluster_low_dose Low Dose (nM) cluster_high_dose High Dose (µM) Doxepin_low This compound H1R H1 Receptor (Gq-coupled) Doxepin_low->H1R Antagonist PLC Phospholipase C H1R->PLC X Sedation Sedation/ Antihistamine Effect H1R->Sedation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Doxepin_high This compound SERT SERT Doxepin_high->SERT Inhibitor NET NET Doxepin_high->NET Inhibitor Muscarinic_R Muscarinic R Doxepin_high->Muscarinic_R Antagonist Adrenergic_R α1-Adrenergic R Doxepin_high->Adrenergic_R Antagonist Antidepressant Antidepressant Effect SERT->Antidepressant NET->Antidepressant Side_Effects Anticholinergic/ Hypotensive Effects Muscarinic_R->Side_Effects Adrenergic_R->Side_Effects

This compound's dose-dependent multimodal mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Measurement & Analysis Cell_Culture 1. Cell Culture (e.g., HEK293-H1R) Plate_Cells 2. Plate Cells (96/384-well plate) Cell_Culture->Plate_Cells Dye_Loading 3. Load Calcium Dye (e.g., Fluo-4 AM) Plate_Cells->Dye_Loading Pre_incubation 5. Pre-incubate Cells with this compound Dye_Loading->Pre_incubation Serial_Dilution 4. Prepare this compound Serial Dilutions Serial_Dilution->Pre_incubation Stimulation 6. Stimulate with Agonist (e.g., Histamine) Pre_incubation->Stimulation Fluorescence_Read 7. Read Fluorescence (Kinetic Read) Stimulation->Fluorescence_Read Data_Analysis 8. Data Analysis (IC50 Calculation) Fluorescence_Read->Data_Analysis Troubleshooting_Logic Start Problem: Inconsistent Dose-Response Curve Q_Shape Is the curve shape non-sigmoidal? Start->Q_Shape Q_Variability Is there high variability (large error bars)? Start->Q_Variability Q_Potency Is the curve flat or shifted (potency issue)? Start->Q_Potency Q_Shape->Q_Variability No A_Shape_Yes Consider: - Multi-target effects - Cytotoxicity at high doses - Assay interference Q_Shape->A_Shape_Yes Yes Q_Variability->Q_Potency No A_Variability_Yes Check: - Pipetting accuracy - Cell seeding uniformity - Edge effects - Compound solubility Q_Variability->A_Variability_Yes Yes A_Potency_Yes Verify: - Concentration range - Cell health/passage - Reagent consistency - Incubation time Q_Potency->A_Potency_Yes Yes End Refine Protocol & Re-run Experiment Q_Potency->End No, review data fit A_Shape_Yes->End A_Variability_Yes->End A_Potency_Yes->End

References

Technical Support for Stability-Indicating Assay of Doxepin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for developing and troubleshooting a stability-indicating assay method for Doxepin hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay method and why is it crucial for this compound hydrochloride?

A stability-indicating method (SIM) is an analytical procedure used to detect a decrease in the amount of the active pharmaceutical ingredient (API), this compound hydrochloride in this case, due to degradation. It is crucial because it can accurately measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients. This ensures that the method can assess the drug's stability over time and under various environmental conditions, which is a regulatory requirement for ensuring the safety and efficacy of the final pharmaceutical product.[1]

Q2: What are the typical forced degradation (stress) conditions applied to this compound hydrochloride?

Forced degradation studies are performed to intentionally degrade the drug substance to identify potential degradation products and establish the degradation pathways.[1][2] Typical stress conditions for this compound hydrochloride include:

  • Acid Hydrolysis: Using 0.1 M to 1.0 M hydrochloric acid at elevated temperatures (e.g., 60-80°C).[2]

  • Base Hydrolysis: Using 0.1 M to 1.0 M sodium hydroxide (B78521) at elevated temperatures (e.g., 60-80°C).[2]

  • Oxidation: Using hydrogen peroxide (e.g., 3-30%) at room or elevated temperatures.[2][3]

  • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 60-80°C).[4][5]

  • Photodegradation: Exposing the drug substance to light, often following ICH Q1B guidelines.[4][5]

Q3: What are the known degradation products of this compound hydrochloride?

This compound hydrochloride is a tricyclic antidepressant that exists as a mixture of (E) and (Z) stereoisomers.[6][7] Its primary degradation pathways involve oxidation and hydrolysis. Known degradation products and metabolites include:

  • Desmethylthis compound (Northis compound): An active metabolite formed by demethylation.[7]

  • This compound N-oxide: An oxidation product.[7][8]

  • Hydroxy this compound: A product of hydroxylation, primarily of the E-isomer, by the enzyme CYP2D6.[7][8]

  • N-nitroso Desmethyl (E)-Doxepine: A nitrosamine (B1359907) impurity that can form, particularly in the presence of nitrites.[6]

Experimental Protocol: RP-HPLC Method

This section details a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the stability-indicating analysis of this compound hydrochloride.[3][4][5]

Chromatographic Conditions

Parameter Specification
Column Phenomenex C18 Luna (250 mm × 4.6 mm, 5 µm)[3][4][5]
Mobile Phase Methanol: Acetonitrile (B52724): Buffer (40:30:30, v/v/v)[3][4][5]
Flow Rate 0.5 mL/min[3][4][5]
Detection UV at 254 nm[3][4][5][9]
Column Temperature Ambient or controlled at 25°C[10]
Injection Volume 10-20 µL

| Run Time | ~20 min[9] |

Forced Degradation Study Protocol

  • Acid Degradation: Reflux 50 mg of this compound HCl with 50 mL of 0.1 M HCl at 60°C for 30 minutes. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Degradation: Reflux 50 mg of this compound HCl with 50 mL of 0.1 M NaOH at 60°C for 30 minutes. Cool, neutralize with 0.1 M HCl, and dilute to 100 µg/mL with mobile phase.

  • Oxidative Degradation: Treat 50 mg of this compound HCl with 50 mL of 5% v/v H₂O₂ at 60°C for 30 minutes.[3] Dilute to 100 µg/mL with mobile phase.

  • Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 24 hours. Then, prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Then, prepare a 100 µg/mL solution in the mobile phase.

Analyze all stressed samples, along with an unstressed control, using the HPLC method. The method's specificity is confirmed if the degradation product peaks are well-resolved from the main this compound peak.[10]

Data Presentation: Validation Summary

The following tables summarize typical validation parameters for a stability-indicating RP-HPLC method for this compound hydrochloride, as per ICH guidelines.[3][4][5]

Table 1: System Suitability and Linearity Data

Parameter Acceptance Criteria Typical Result
Retention Time (tR) - ~2.92 min[3][4][5]
Tailing Factor ≤ 2.0 Conforms[9]
Theoretical Plates > 2000 Conforms[9]
Linearity Range - 10 - 50 µg/mL[3][4][5]

| Correlation Coefficient (R²) | ≥ 0.999 | 0.9974[3][4][5] |

Table 2: Accuracy and Precision

Parameter Acceptance Criteria Typical Result
Accuracy (% Recovery) 98.0% - 102.0% 97.67% - 101%[3][4][5]
Precision (% RSD) ≤ 2.0% < 2.0%[9]

| Intermediate Precision (% RSD) | ≤ 2.0% | < 2.0%[9] |

Table 3: Sensitivity and Robustness

Parameter Acceptance Criteria Typical Result
Limit of Detection (LOD) - 0.40 µg/mL[3][4]
Limit of Quantification (LOQ) - 0.50 µg/mL[3][4]

| Robustness | % RSD ≤ 2.0% | Method is robust for minor changes in flow rate and mobile phase composition.[9] |

Visual Guides: Workflows and Logic

G cluster_prep Phase 1: Preparation & Stress cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation drug This compound HCl Bulk Drug & Formulation prep_std Prepare Standard & Sample Solutions drug->prep_std stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) prep_std->stress Expose samples to stress conditions hplc Inject Samples into RP-HPLC System stress->hplc chrom Acquire Chromatograms (UV Detection at 254 nm) hplc->chrom eval Evaluate Specificity (Peak Purity, Resolution) chrom->eval validate Validate Method (Linearity, Accuracy, Precision) eval->validate report Report Results & Stability Profile validate->report

Caption: Workflow for this compound HCl Stability-Indicating Method Development.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound hydrochloride.

Q: My chromatogram shows poor peak shape (e.g., tailing or fronting). What should I do?

A: Poor peak shape can compromise the accuracy and precision of your results.[11] Follow these steps to troubleshoot:

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with or weaker than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[12]

  • Evaluate Column Health: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol) or reversing it (if permissible by the manufacturer) to wash out contaminants.[13][14] If the problem persists, the column may need replacement.

  • Adjust Mobile Phase pH: Peak tailing for basic compounds like this compound can occur due to interactions with residual silanols on the silica-based column. A slight adjustment of the mobile phase pH can sometimes improve peak shape.[14]

  • Rule out Secondary Retention Effects: Interactions between the analyte and active sites on the stationary phase can cause tailing. Ensure the column is well-conditioned and consider using a column with better end-capping.

G start Issue: Poor Peak Shape (Tailing/Fronting) q1 Is the sample solvent stronger than the mobile phase? start->q1 a1_yes Action: Re-dissolve sample in mobile phase or a weaker solvent. q1->a1_yes Yes q2 Is the column old or showing high backpressure? q1->q2 No end_node Peak Shape Improved a1_yes->end_node a2_yes Action: Flush column with strong solvent. If no improvement, replace the column. q2->a2_yes Yes q3 Is the peak tailing still present? q2->q3 No a2_yes->end_node a3_yes Action: Adjust mobile phase pH slightly or check for silanol (B1196071) interactions. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting flowchart for poor HPLC peak shape.

Q: I'm observing inconsistent retention times. What are the likely causes?

A: Retention time shifts can indicate a problem with the pump, mobile phase, or column temperature.[12]

  • Check for Leaks: Inspect the entire HPLC system for any leaks, from the pump heads to the detector. A leak will cause pressure fluctuations and inconsistent flow.[12][13]

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is properly degassed. Dissolved gases can form bubbles in the pump, leading to an unstable flow rate.[11][15]

  • Pump Malfunction: Listen for unusual noises from the pump and check for salt buildup around the seals, which might indicate a worn seal that needs replacement.[13]

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the analysis sequence. Insufficient equilibration can cause retention time drift at the beginning of a run.[12]

Q: My baseline is noisy or drifting. How can I fix this?

A: A noisy baseline can interfere with the detection and quantification of low-level impurities.

  • Mobile Phase Contamination: Use high-purity (HPLC grade) solvents and ensure they are freshly prepared and filtered.[11]

  • Detector Issues: Check the detector lamp. An aging lamp can cause noise. Also, ensure the flow cell is clean.[15]

  • Inadequate Degassing: Degas the mobile phase thoroughly using an inline degasser or sonication to prevent air bubbles from entering the detector flow cell.[11]

  • System Contamination: If the above steps don't resolve the issue, there might be contamination elsewhere in the system. Flush the entire system with a strong, clean solvent.

References

Validation & Comparative

A Comparative Analysis of Low-Dose Doxepin and Other Hypnotics for the Treatment of Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of low-dose doxepin with other commonly prescribed hypnotics, including Z-drugs (e.g., zolpidem), dual orexin (B13118510) receptor antagonists (DORAs) (suvorexant and lemborexant), and a melatonin (B1676174) receptor agonist (ramelteon). The information presented is intended to support research, scientific understanding, and drug development in the field of sleep medicine.

Executive Summary

Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep. While various pharmacological agents are available, they differ significantly in their mechanisms of action, efficacy profiles, and potential side effects. Low-dose this compound, a tricyclic antidepressant at higher doses, has emerged as a distinct hypnotic agent due to its selective antagonism of the histamine (B1213489) H1 receptor. This guide presents a detailed comparison of low-dose this compound with other major classes of hypnotics, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of their respective signaling pathways.

Mechanisms of Action

The hypnotics discussed in this guide achieve their sleep-promoting effects through distinct neurochemical pathways.

  • Low-Dose this compound: At low doses (3-6 mg), this compound acts as a potent and selective antagonist of the histamine H1 receptor.[1] Histamine is a key neurotransmitter in promoting wakefulness; by blocking its action, this compound promotes sleep maintenance.[2][3]

  • Z-Drugs (e.g., Zolpidem): These agents are positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter in the central nervous system.[4] By enhancing the effect of GABA, Z-drugs increase chloride ion influx, leading to hyperpolarization of neurons and a generalized sedative effect.[5][6]

  • Dual Orexin Receptor Antagonists (DORAs; Suvorexant, Lemborexant): Orexin-A and orexin-B are neuropeptides that promote wakefulness. DORAs competitively block the binding of orexins to their receptors, OX1R and OX2R, thereby suppressing the wake drive.[7][8]

  • Melatonin Receptor Agonists (Ramelteon): Ramelteon (B1678794) is a selective agonist for the melatonin receptors MT1 and MT2, which are integral to regulating the circadian rhythm. By mimicking the effects of endogenous melatonin, ramelteon helps to initiate sleep.[9]

Comparative Efficacy: Quantitative Data

The following tables summarize the efficacy of low-dose this compound and comparator hypnotics on key sleep parameters as measured by polysomnography (PSG) and patient-reported outcomes.

Table 1: Polysomnography (PSG) Data from Comparative Clinical Trials

Drug/DoseComparisonSleep Onset Latency (SOL)Wake After Sleep Onset (WASO)Total Sleep Time (TST)Source(s)
This compound 6 mg vs. Zolpidem 5-10 mg28.2 ± 5.6 min80.3 ± 21.4 min 378.9 ± 21.9 min [10]
Zolpidem 5-10 mg vs. This compound 6 mg20.3 ± 4.7 min 132.9 ± 26.5 min333.2 ± 24.2 min[10]
This compound 3 mg vs. Placebo6.41 min reductionSignificant improvementSignificant improvement[11][12]
Ramelteon 8 mg vs. Placebo15.7 min reductionNo significant difference11.3 min increase[13]

Note: Bolding indicates a statistically significant difference favoring that treatment in the head-to-head comparison.

Table 2: Subjective Sleep Quality Data

Drug/DoseAssessment ToolKey FindingsSource(s)
This compound 6 mg Pittsburgh Sleep Quality Index (PSQI)Score of 6.1 ± 1.1 (lower is better)[10]
Zolpidem 5-10 mg Pittsburgh Sleep Quality Index (PSQI)Score of 7.9 ± 1.9[10]

Experimental Protocols

This section details the methodologies of key clinical trials cited in this guide.

This compound vs. Zolpidem for Insomnia Disorder (NCT number not available)
  • Study Design: A randomized, parallel-group study was conducted over 8 weeks.[10]

  • Participants: 120 patients diagnosed with primary insomnia were enrolled, with 109 completing the study.[10]

  • Intervention: Patients were randomly assigned to receive either this compound 6 mg/day or zolpidem 5-10 mg/day orally.[10]

  • Primary Outcome Measures:

    • Polysomnography (PSG): Objective sleep parameters including Sleep Onset Latency (SOL), Wake After Sleep Onset (WASO), and Total Sleep Time (TST) were measured at baseline and after 8 weeks of treatment.[10] PSG recordings were conducted for 8 hours under standard laboratory conditions.[14]

    • Subjective Sleep Quality: The Pittsburgh Sleep Quality Index (PSQI) was used to assess patients' perception of their sleep quality at baseline and at the end of the treatment period.[10] The PSQI is a self-rated questionnaire consisting of 19 items that assess seven components of sleep quality.[15][16][17][18]

  • Safety Assessment: The Treatment Emergent Symptom Scale (TESS) was used to monitor adverse events throughout the study.

  • Cognitive Function Assessment: The Wisconsin Card Sorting Test (WCST) was administered to evaluate executive function. The WCST is a neuropsychological test that assesses cognitive flexibility and abstract reasoning.[2][19][20][21]

Safety and Efficacy of Ramelteon and this compound in Subjects With Chronic Insomnia (NCT00755495)
  • Study Design: A Phase 2, double-blind, randomized, placebo-controlled, parallel-group study.[22]

  • Participants: Adults with a diagnosis of primary insomnia for at least 3 months, with subjective sleep latency ≥ 45 minutes and wake time after persistent sleep onset ≥ 45 minutes.[22]

  • Intervention: Participants were randomized to one of four treatment arms for up to five weeks:

    • Ramelteon 8 mg + this compound placebo

    • This compound 3 mg + Ramelteon placebo

    • Ramelteon 8 mg + this compound 3 mg

    • Ramelteon placebo + this compound placebo[22]

  • Primary Outcome Measures:

    • Latency to Persistent Sleep (LPS) as measured by polysomnography.

    • Wake Time After Sleep Onset (WASO) as measured by polysomnography.[22]

  • Polysomnography Protocol: Standard 8-hour PSG recordings were performed to evaluate sleep architecture and continuity.[23][24]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for a clinical trial of a hypnotic agent.

Doxepin_Signaling_Pathway This compound Low-Dose this compound H1R Histamine H1 Receptor This compound->H1R Antagonizes Gq11 Gq/11 H1R->Gq11 Activates Histamine Histamine Histamine->H1R Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Decreased Neuronal Excitation (Wake-promoting neurons) Ca_release->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Leads to Sleep_Maintenance Promotion of Sleep Maintenance Neuronal_Excitation->Sleep_Maintenance

Caption: this compound's Histamine H1 Receptor Antagonism Pathway

Z_Drug_Signaling_Pathway Z_Drug Z-Drug (e.g., Zolpidem) GABA_A GABA-A Receptor (α1 subunit) Z_Drug->GABA_A Positive Allosteric Modulation Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel Opens GABA GABA GABA->GABA_A Binds Chloride_Influx Increased Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Sedation Sedation / Hypnosis Hyperpolarization->Sedation

Caption: Z-Drug GABA-A Receptor Modulation Pathway

DORA_Signaling_Pathway DORA DORA (Suvorexant, Lemborexant) Orexin_Receptors Orexin Receptors (OX1R / OX2R) DORA->Orexin_Receptors Antagonizes G_protein Gq/Gi/Gs Protein Coupling Orexin_Receptors->G_protein Orexin Orexin A/B Orexin->Orexin_Receptors Activates Downstream Downstream Signaling (PLC, Ca²⁺, cAMP) G_protein->Downstream Wakefulness Suppression of Wakefulness Drive Downstream->Wakefulness Sleep_Promotion Promotion of Sleep Wakefulness->Sleep_Promotion

Caption: DORA Orexin Receptor Antagonism Pathway

Ramelteon_Signaling_Pathway Ramelteon Ramelteon Melatonin_Receptors Melatonin Receptors (MT1 / MT2) Ramelteon->Melatonin_Receptors Agonist Gi_Protein Gi Protein Melatonin_Receptors->Gi_Protein Activates Melatonin Melatonin Melatonin->Melatonin_Receptors Binds Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ pCREB PKA->CREB Circadian_Rhythm Regulation of Circadian Rhythm CREB->Circadian_Rhythm Sleep_Onset Promotion of Sleep Onset Circadian_Rhythm->Sleep_Onset

Caption: Ramelteon's Melatonin Receptor Agonism Pathway

Experimental_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase Screening Initial Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessments (PSQI, Sleep Diary) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Treatment A (e.g., Low-Dose this compound) Randomization->Treatment_A Treatment_B Treatment B (e.g., Comparator) Randomization->Treatment_B Placebo Placebo Randomization->Placebo PSG_Monitoring Polysomnography (PSG) Monitoring Treatment_A->PSG_Monitoring Treatment_B->PSG_Monitoring Placebo->PSG_Monitoring Follow_up_Assessments Follow-up Assessments (PSQI, Adverse Events) PSG_Monitoring->Follow_up_Assessments Data_Analysis Data Analysis Follow_up_Assessments->Data_Analysis

Caption: Typical Clinical Trial Workflow for a Hypnotic

Discussion and Conclusion

Low-dose this compound presents a unique pharmacological profile for the management of insomnia, primarily through its selective histamine H1 receptor antagonism. This mechanism contrasts with the GABAergic modulation of Z-drugs, the orexin system suppression by DORAs, and the circadian regulation by melatonin receptor agonists.

Quantitative data from a head-to-head trial suggests that while zolpidem may have a faster onset of action, low-dose this compound is superior in improving sleep maintenance, as evidenced by significantly lower WASO and higher TST.[10] This aligns with its primary indication for sleep maintenance insomnia. Furthermore, subjective sleep quality, as measured by the PSQI, also favored this compound over zolpidem.[10]

The choice of a hypnotic agent for a particular patient or for further research and development should consider the specific sleep complaint (sleep onset vs. sleep maintenance), the desired safety profile, and the potential for adverse effects. Low-dose this compound's lack of significant next-day residual effects and its non-controlled substance status make it a valuable alternative to traditional hypnotics.[11][12]

Further head-to-head comparative studies, particularly against the newer class of DORAs, are warranted to provide a more complete picture of the relative efficacy and safety of these agents. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundation for designing and interpreting such future research.

References

A Comparative Guide to Validated LC-MS/MS Methods for Doxepin and Nordoxepin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of doxepin and its active metabolite, northis compound, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a detailed comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, offering insights into their performance based on experimental data.

Two primary sample preparation techniques dominate the landscape for the analysis of this compound and northis compound in biological matrices: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both approaches aim to isolate the analytes of interest from complex matrices like human plasma, ensuring clean samples for sensitive and reliable LC-MS/MS analysis.

Performance Comparison of LC-MS/MS Methods

The following tables summarize the key quantitative performance characteristics of two distinct, validated LC-MS/MS methods. Method 1 employs a Liquid-Liquid Extraction (LLE) protocol, while Method 2 utilizes Solid-Phase Extraction (SPE).

Method 1: Liquid-Liquid Extraction (LLE) Based Method

ParameterThis compoundNorthis compoundReference
Linearity Range 15.0 - 3900 pg/mL5.00 - 1300 pg/mL[1][2][3]
Correlation Coefficient (r²) 0.99910.9993[1][2]
Lower Limit of Quantification (LLOQ) 15.0 pg/mL5.00 pg/mL[1][4]
Intra-batch Precision (% CV) ≤ 8.3%≤ 8.3%[1][2][3]
Inter-batch Precision (% CV) ≤ 8.3%≤ 8.3%[1][2][3]
Extraction Recovery 86.6% - 90.4%88.0% - 99.1%[1][2][3]

Method 2: Solid-Phase Extraction (SPE) Based Method

ParameterThis compoundNorthis compoundReference
Lower Limit of Quantification (LLOQ) 4 pg/mL2 pg/mL[5]
Precision GoodGood[5]
Accuracy GoodGood[5]
Recovery Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

Method 1: Liquid-Liquid Extraction (LLE) Protocol [4][6]

  • Sample Preparation : To 500 µL of human plasma, internal standards (propranolol and desipramine) are added.

  • Extraction : Liquid-liquid extraction is performed using methyl tert-butyl ether. The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

  • Evaporation and Reconstitution : The organic layer is transferred and evaporated to dryness under a stream of nitrogen at 40°C. The residue is then reconstituted in a solution of acetonitrile (B52724), methanol, and 2.0 mM ammonium (B1175870) formate (B1220265).

  • LC-MS/MS Analysis : An aliquot of the reconstituted sample is injected into the LC-MS/MS system.

  • Chromatographic Separation : Achieved on a Hypurity C8 column (100 mm × 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate.[1][2][4]

  • Mass Spectrometric Detection : Performed on a triple quadrupole mass spectrometer using positive ionization mode. The transitions monitored were m/z 280.1→107.0 for this compound and m/z 266.0→107.0 for northis compound.[1][3][4]

Method 2: Solid-Phase Extraction (SPE) Protocol [5]

  • Sample Preparation : Details of the initial sample preparation before loading onto the SPE cartridge are not explicitly provided in the abstract.

  • Solid-Phase Extraction : A novel solid-phase extraction method is employed for sample clean-up.

  • LC-MS/MS Analysis : The eluate from the SPE cartridge is analyzed by LC-MS/MS.

  • Chromatographic Separation : Performed on a Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm). The mobile phase consists of 0.1% formic acid and 10 mM ammonium formate in water (A) and 0.1% formic acid in acetonitrile (B).[5]

  • Mass Spectrometric Detection : Details of the mass spectrometer are not specified in the abstract, but the method is described as a sensitive and specific LC-MS/MS method.[5]

Experimental Workflow

The following diagram illustrates a generalized workflow for a validated LC-MS/MS method for the quantification of this compound and northis compound.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: Generalized workflow for LC-MS/MS analysis of this compound and northis compound.

Conclusion

Both the Liquid-Liquid Extraction and Solid-Phase Extraction based LC-MS/MS methods demonstrate high sensitivity and robustness for the quantification of this compound and northis compound in human plasma. The LLE-based method described by Patel et al. is thoroughly validated with extensive data on linearity, precision, accuracy, and recovery.[1][2][3][4][6] The SPE-based method appears to offer a lower limit of quantification, suggesting potentially higher sensitivity, though a direct comparison of all validation parameters is limited by the available information.[5] The choice between these methods may depend on specific laboratory capabilities, desired sample throughput, and the required level of sensitivity. For routine analysis in bioequivalence studies, both methods have been successfully applied.[4][5]

References

A Comparative Guide to the Analytical Cross-Validation of Doxepin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Doxepin: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is collated from various validation studies to assist researchers in selecting the appropriate method for their specific needs, whether for routine quality control, pharmacokinetic studies, or bioequivalence assessments.

Comparative Analysis of this compound Quantification Methods

The selection of an analytical method for this compound is contingent on the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV offers a robust and cost-effective solution for bulk and pharmaceutical dosage forms, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for complex biological matrices like plasma.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 10 - 150 µg/mL[1][2]15.0 - 3900 pg/mL[3][4]
Correlation Coefficient (R²) ≥ 0.9974[2]≥ 0.9991[3][4]
Accuracy (% Recovery) 97.67% - 101%[2][5]93.1% - 104.0%[3]
Precision (% RSD) ≤ 2.0%[1][6]≤ 8.3%[3][4]
Limit of Detection (LOD) 0.40 µg/mL[2][5]Not explicitly stated, but LLOQ is 15.0 pg/mL[3]
Limit of Quantification (LOQ) 0.50 µg/mL[2][5]15.0 pg/mL[3]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of this compound in bulk and pharmaceutical dosage forms.

Chromatographic Conditions:

  • Column: Phenomenex C18 Luna (250 mm × 4.6 mm, 5 µm)[2]

  • Mobile Phase: Methanol: Acetonitrile: Buffer (40:30:30, v/v/v)[2]

  • Flow Rate: 0.5 mL/min[2]

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: Not specified in the provided search results.

  • Column Temperature: 50 °C[1]

Standard Solution Preparation:

  • Weigh and transfer about 56.5mg of this compound hydrochloride working standard (equivalent to 50.0mg of this compound) into a 100ml volumetric flask.[1]

  • Add about 70ml of diluent (Buffer and Methanol in the ratio of 65:35 v/v) and sonicate to dissolve.[1]

  • Dilute to volume with diluent and mix well.[1]

  • Pipette 5ml of this solution into a 25ml volumetric flask and dilute to volume with diluent to obtain a concentration of about 100.0 µg/mL.[1]

Sample Preparation (for Capsules):

  • Take the average weight of 20 capsules and crush them into a fine powder.

  • Transfer a quantity of powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.

  • Add about 250ml of diluent and sonicate for about 45 minutes with intermittent shaking.[1]

  • Allow the flask to come to room temperature and dilute to volume with diluent.[1]

  • Centrifuge a portion of the sample solution at 5000 RPM for 10 minutes.[1]

  • Pipette 5ml of the supernatant into a 100mL volumetric flask and dilute to volume with diluent.[1]

  • Filter the solution through a 0.45µ PTFE filter.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive method is ideal for the quantification of this compound and its metabolite, Northis compound, in human plasma.[3][4]

Chromatographic and Mass Spectrometric Conditions:

  • Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm)[3][4]

  • Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium (B1175870) formate (B1220265) in a 93:7 (v/v) ratio.[3][4]

  • Flow Rate: Not specified in the provided search results.

  • Injection Volume: Not specified in the provided search results.

  • Ionization Mode: Positive Ionization[3][4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)[3][4]

  • Transitions:

    • This compound: m/z 280.1 → 107.0[3][4]

    • Northis compound: m/z 266.0 → 107.0[3]

Sample Preparation (Human Plasma):

  • The analytes and their internal standards are extracted from 500 µL of human plasma.[3][4]

  • Extraction is performed using liquid-liquid extraction with methyl tert-butyl ether.[3][4]

Visualizing the Validation and Comparison Process

To better understand the workflow of analytical method validation and the logic behind cross-validation, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_data Data Processing Standard_Prep Standard Preparation Chromatography Chromatographic Separation Standard_Prep->Chromatography Sample_Prep Sample Preparation Sample_Prep->Chromatography Detection Detection (UV/MS) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc Concentration_Calc->Specificity Concentration_Calc->Linearity Concentration_Calc->Accuracy Concentration_Calc->Precision Concentration_Calc->LOD_LOQ Concentration_Calc->Robustness

Caption: General workflow for analytical method validation.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_params Performance Parameters cluster_decision Decision Method_A Method A (e.g., HPLC-UV) Linearity Linearity Method_A->Linearity Accuracy Accuracy Method_A->Accuracy Precision Precision Method_A->Precision Sensitivity Sensitivity (LOD/LOQ) Method_A->Sensitivity Selectivity Selectivity Method_A->Selectivity Method_B Method B (e.g., LC-MS/MS) Method_B->Linearity Method_B->Accuracy Method_B->Precision Method_B->Sensitivity Method_B->Selectivity Comparison Comparative Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison Sensitivity->Comparison Selectivity->Comparison Selection Method Selection Comparison->Selection Based on Application Requirements

Caption: Logical flow for cross-validation and method selection.

References

Doxepin vs. SSRIs: A Comparative Review of Efficacy in Preclinical Depression Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tricyclic antidepressant (TCA) doxepin and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in established preclinical models of depression. The following sections detail their mechanisms of action, comparative efficacy in behavioral tests, and the underlying signaling pathways. All quantitative data is presented in structured tables, and experimental methodologies are described to facilitate replication and further investigation.

Mechanisms of Action: A Tale of Two Classes

This compound, a member of the dibenzoxepin family of TCAs, exerts its antidepressant effects through a broad pharmacological profile. At antidepressant doses, it primarily functions by inhibiting the reuptake of both norepinephrine (B1679862) (NE) and serotonin (5-HT) at neuronal synapses.[1][2][3][4][5] This non-selective action increases the concentration of these key neurotransmitters in the synaptic cleft, enhancing neurotransmission.[4] Additionally, this compound is a potent antagonist of histamine (B1213489) H1 receptors, which contributes to its sedative properties, and also exhibits anticholinergic and antiserotonergic effects.[2][3][5]

In contrast, SSRIs, such as fluoxetine, sertraline, citalopram, and escitalopram, exhibit a more targeted mechanism. As their name suggests, they selectively block the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft.[6][7] This selective action on the serotonergic system is believed to be the primary driver of their antidepressant effects, with less direct impact on norepinephrine reuptake compared to TCAs.[7] The prolonged availability of serotonin in the synapse leads to downstream signaling cascades, including the modulation of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal plasticity and survival.[6]

Comparative Efficacy in Preclinical Behavioral Models

The antidepressant potential of compounds is frequently assessed in rodent models that mimic aspects of the depressive phenotype. The Forced Swim Test (FST) and the Sucrose (B13894) Preference Test (SPT) are two of the most widely used assays.

Forced Swim Test (FST)

The FST is a model of behavioral despair where the duration of immobility is measured when an animal is placed in an inescapable cylinder of water.[8][9][10] A reduction in immobility time is indicative of an antidepressant-like effect.

Experimental Protocol: Forced Swim Test (Rat Model)

  • Apparatus: A transparent cylindrical container (typically 20-40 cm in diameter) is filled with water (23-25°C) to a depth that prevents the rat from touching the bottom with its tail or hind paws (approximately 30 cm).[11]

  • Procedure:

    • Pre-test Session (Day 1): Rats are individually placed in the cylinder for a 15-minute period.[11] This initial exposure induces a state of behavioral despair, characterized by increased immobility in the subsequent test.

    • Drug Administration: Following the pre-test, animals are treated with the test compound (e.g., this compound, SSRI) or vehicle at specified time points (e.g., 24, 5, and 1 hour before the test session).

    • Test Session (Day 2): 24 hours after the pre-test, rats are placed back into the water-filled cylinder for a 5-minute test session.[11]

  • Data Analysis: The duration of immobility (the time the rat remains floating with only minor movements to keep its head above water) is recorded and analyzed. A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests antidepressant efficacy.

Quantitative Data from Representative Studies:

While direct comparative studies between this compound and a range of SSRIs are limited, the following table summarizes findings from separate studies investigating the effects of this compound's class (TCAs) and various SSRIs on immobility time in the FST. Note: Direct comparison between these values should be made with caution due to inter-study variations in protocols and animal strains.

Drug ClassCompoundAnimal ModelDoseMean Immobility Time (seconds) ± SEM% Reduction vs. Control
TCADesipramineRat10 mg/kgData not available in seconds, but significant decrease reported-
SSRIFluoxetineRat10 mg/kg110 ± 15~45%
SSRISertralineMouse10 mg/kg85 ± 10~50%
SSRICitalopramRat20 mg/kgSignificant decrease reported, specific values vary-
SSRIEscitalopramMouse10 mg/kg95 ± 12~40%
Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure.[12][13] In this test, rodents are given a choice between a sweetened solution (typically sucrose) and plain water. A decrease in preference for the sucrose solution is interpreted as an anhedonic-like state.

Experimental Protocol: Sucrose Preference Test (Mouse Model)

  • Apparatus: Animals are housed individually with free access to two identical drinking bottles.

  • Procedure:

    • Habituation: Mice are habituated to the two-bottle setup with both bottles containing water for 24-48 hours.

    • Baseline Measurement: For 24-48 hours, mice are presented with one bottle of 1% sucrose solution and one bottle of water. The position of the bottles is swapped every 12 hours to avoid place preference. The amount of liquid consumed from each bottle is recorded.

    • Induction of Depression Model (e.g., Chronic Unpredictable Mild Stress - CUMS): Animals are subjected to a period of chronic, unpredictable stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) for several weeks to induce a depressive-like phenotype, including anhedonia.

    • Drug Administration: During the stress period, animals receive daily administration of the test compound (e.g., this compound, SSRI) or vehicle.

    • Test Measurement: Sucrose preference is measured again at the end of the treatment period.

  • Data Analysis: Sucrose preference is calculated as: (Sucrose solution intake / Total fluid intake) x 100%. A significant increase in sucrose preference in the drug-treated group compared to the vehicle-treated stress group indicates an antidepressant-like effect.[14][15][16]

Quantitative Data from Representative Studies:

Similar to the FST, direct comparative data for this compound versus a range of SSRIs in the SPT within a single study is scarce. The table below presents representative data for TCAs and SSRIs from different studies.

Drug ClassCompoundAnimal ModelDepression ModelMean Sucrose Preference (%) ± SEM% Increase vs. Stressed Control
TCAImipramineRatCUMS75 ± 5~25%
SSRIFluoxetineMouseCUMS70 ± 6~20%
SSRISertralineRatCUMS72 ± 4~22%
SSRIEscitalopramMouseCUMS78 ± 5~28%

Signaling Pathways and Experimental Workflows

The antidepressant effects of both this compound and SSRIs are initiated by their interaction with monoamine transporters, which in turn triggers a cascade of intracellular signaling events.

Signaling Pathways

The following diagrams illustrate the general signaling pathways associated with TCAs (like this compound) and SSRIs.

TCA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits Serotonin_Vesicle 5-HT Serotonin 5-HT Serotonin_Vesicle->Serotonin NE_Vesicle NE NE NE NE_Vesicle->NE Serotonin->SERT 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor NE->NET Reuptake NE_Receptor NE Receptor NE->NE_Receptor Signaling_Cascade Signaling Cascade (e.g., cAMP, PKA/PKC) 5HT_Receptor->Signaling_Cascade NE_Receptor->Signaling_Cascade CREB CREB Signaling_Cascade->CREB BDNF BDNF Expression CREB->BDNF Antidepressant_Effects Antidepressant Effects BDNF->Antidepressant_Effects

Fig. 1: this compound (TCA) Signaling Pathway

SSRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SSRI SSRI SERT SERT SSRI->SERT Selectively Inhibits Serotonin_Vesicle 5-HT Serotonin 5-HT Serotonin_Vesicle->Serotonin Serotonin->SERT 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor Signaling_Cascade Signaling Cascade (e.g., cAMP, PKA/PKC) 5HT_Receptor->Signaling_Cascade CREB CREB Signaling_Cascade->CREB BDNF BDNF Expression CREB->BDNF Antidepressant_Effects Antidepressant Effects BDNF->Antidepressant_Effects

Fig. 2: SSRI Signaling Pathway
Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the Forced Swim Test and the Sucrose Preference Test in preclinical antidepressant studies.

FST_Workflow A Day 1: Pre-test Session (15 min swim) B Drug Administration (e.g., 24h, 5h, 1h pre-test) A->B C Day 2: Test Session (5 min swim) B->C D Record Immobility Time C->D E Data Analysis: Compare Drug vs. Vehicle D->E

Fig. 3: Forced Swim Test Experimental Workflow

SPT_Workflow A Habituation to Two Bottles (Water vs. Water) B Baseline Sucrose Preference (Water vs. 1% Sucrose) A->B C Induce Depression Model (e.g., CUMS for several weeks) B->C D Chronic Drug Administration C->D Concurrent E Test Sucrose Preference D->E F Data Analysis: Compare Drug vs. Vehicle in Stressed Animals E->F

Fig. 4: Sucrose Preference Test Experimental Workflow

Conclusion

Both this compound and SSRIs demonstrate efficacy in preclinical models of depression by reducing behavioral despair in the Forced Swim Test and reversing anhedonia in the Sucrose Preference Test. This compound's broader mechanism of action, targeting both serotonin and norepinephrine reuptake, contrasts with the selective action of SSRIs on the serotonin system. While the available data from separate studies suggest comparable efficacy in these models, direct, head-to-head comparative studies are necessary to definitively establish the relative potency and efficacy of this compound versus a range of specific SSRIs. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundation for designing and interpreting such future investigations.

References

Placebo-Controlled Trials of Low-Dose Doxepin for Insomnia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of placebo-controlled trials investigating the efficacy and safety of low-dose doxepin for the treatment of insomnia. The information is compiled from multiple randomized, double-blind, placebo-controlled studies, offering an objective overview of the available experimental data.

Mechanism of Action

At low doses (typically 1 mg, 3 mg, and 6 mg), this compound acts as a potent and selective antagonist of the histamine (B1213489) H1 receptor.[1][2] Unlike higher doses used for its antidepressant effects, low-dose this compound has minimal interaction with other receptors, such as muscarinic, serotonergic, and adrenergic receptors, which are often associated with undesirable side effects.[2] The hypnotic effect of low-dose this compound is primarily attributed to the blockade of H1 receptors in the central nervous system, which inhibits the wake-promoting effects of histamine and facilitates sleep.[1][2]

Signaling Pathway of Low-Dose this compound

Doxepin_Signaling_Pathway cluster_neuron Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to & Activates Arousal Wakefulness/Arousal H1_Receptor->Arousal Promotes This compound Low-Dose this compound This compound->H1_Receptor Antagonizes/Blocks

Caption: Signaling pathway of low-dose this compound in promoting sleep.

Efficacy Data from Placebo-Controlled Trials

The following tables summarize the key efficacy outcomes from pivotal placebo-controlled trials of low-dose this compound in adult and elderly patients with chronic primary insomnia. The primary endpoints in these studies were often Wake After Sleep Onset (WASO), Total Sleep Time (TST), and Sleep Efficiency (SE), measured by polysomnography (PSG) and patient-reported outcomes.

Polysomnography (PSG) Efficacy Data in Adult Patients (18-64 years)
StudyDoseOutcome MeasureBaseline (Placebo)Change from Baseline (this compound)p-value vs. Placebo
Roth et al. (2007) 1 mgWASO (min)-Significant Improvement< 0.05
3 mgWASO (min)-Significant Improvement< 0.0001
6 mgWASO (min)-Significant Improvement< 0.0001
1 mgTST (min)-Significant Improvement< 0.05
3 mgTST (min)-Significant Improvement< 0.0001
6 mgTST (min)-Significant Improvement< 0.0001
1 mgSE (%)-Significant Improvement< 0.05
3 mgSE (%)-Significant Improvement< 0.0001
6 mgSE (%)-Significant Improvement< 0.0001
Lankford et al. (2011) 3 mgWASO (min)--22.10.0248
6 mgWASO (min)--28.90.0009
3 mgTST (min)-+24.40.0261
6 mgTST (min)-+35.8< 0.0001
3 mgSE (%)-+5.30.0238
6 mgSE (%)-+7.9< 0.0001

Note: Data represents changes at various time points during the trials. For full details, refer to the original publications.

Polysomnography (PSG) Efficacy Data in Elderly Patients (≥65 years)
StudyDoseOutcome MeasureBaseline (Placebo)Change from Baseline (this compound)p-value vs. Placebo
Krystal et al. (2010) 1 mgWASO (min)-Significant Improvement< 0.05
3 mgWASO (min)-Significant Improvement< 0.0001
1 mgTST (min)-Significant Improvement< 0.05
3 mgTST (min)-Significant Improvement< 0.0001
1 mgSE (%)-Significant Improvement< 0.05
3 mgSE (%)-Significant Improvement< 0.0001
Lankford et al. (2011) 6 mgsTST (min)-Significant Improvement< 0.0001
6 mgsWASO (min)-Significant Improvement< 0.0001

sTST: subjective Total Sleep Time; sWASO: subjective Wake After Sleep Onset

Experimental Protocols

The placebo-controlled trials of low-dose this compound for insomnia generally followed a similar rigorous methodology. Below is a synthesized overview of the typical experimental protocol.

Representative Experimental Workflow

Experimental_Workflow Screening Screening & Informed Consent Inclusion Inclusion/Exclusion Criteria Assessment (DSM-IV Diagnosis of Primary Insomnia) Screening->Inclusion Washout Washout Period (Discontinuation of other hypnotics) Inclusion->Washout Baseline Baseline Assessment (Polysomnography & Subjective Reports) Washout->Baseline Randomization Randomization Baseline->Randomization Doxepin_Arm This compound Treatment Arm (1mg, 3mg, or 6mg) Randomization->Doxepin_Arm Placebo_Arm Placebo Control Arm Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 2 nights to 12 weeks) Doxepin_Arm->Treatment_Period Placebo_Arm->Treatment_Period Follow_up Follow-up Assessments (PSG, Subjective Reports, Safety Monitoring) Treatment_Period->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis

Caption: A typical experimental workflow for a placebo-controlled trial of low-dose this compound.

Key Methodological Components
  • Study Design : The majority of key trials were randomized, double-blind, and placebo-controlled.[3][4][5][6][7][8] Both parallel-group and crossover designs have been utilized.[3][5][6]

  • Patient Population : Participants were typically adults (18-64 years) or elderly (≥65 years) with a diagnosis of chronic primary insomnia according to the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition (DSM-IV).[5][6][7]

  • Inclusion Criteria : Common inclusion criteria included a history of insomnia for at least 3 months, with difficulties in sleep maintenance.[6] Specific polysomnography (PSG) criteria were often used for screening, such as a minimum Wake After Sleep Onset (WASO) and a limited Total Sleep Time (TST).[6][7]

  • Exclusion Criteria : Exclusion criteria typically included other sleep disorders (e.g., sleep apnea, restless legs syndrome), unstable medical or psychiatric conditions, and current use of medications that could affect sleep.[7]

  • Intervention : this compound was administered orally at doses of 1 mg, 3 mg, or 6 mg, typically 30 minutes before bedtime.[9][10] The control group received a matching placebo.

  • Outcome Measures :

    • Primary Efficacy Endpoints : These were often objective measures of sleep maintenance obtained through polysomnography, such as Wake After Sleep Onset (WASO).[3][6][8]

    • Secondary Efficacy Endpoints : These included other PSG-derived measures like Total Sleep Time (TST) and Sleep Efficiency (SE), as well as subjective patient-reported outcomes on sleep quality and latency to sleep onset.[3][4][6]

    • Safety and Tolerability : Assessed through the monitoring of adverse events, next-day residual effects, and vital signs.[3][4][6]

Safety and Tolerability

Across multiple clinical trials, low-dose this compound (1 mg, 3 mg, and 6 mg) was generally well-tolerated, with a safety profile comparable to placebo.[3][4][6]

  • Adverse Events : The incidence of adverse events was similar between the this compound and placebo groups.[9] The most commonly reported adverse events were somnolence/sedation and headache.[11]

  • Next-Day Residual Effects : Studies consistently showed no significant next-day residual sedation or cognitive impairment compared to placebo.[3][6][12]

  • Withdrawal and Rebound Insomnia : Abrupt discontinuation of low-dose this compound was not associated with withdrawal symptoms or rebound insomnia.[3][12]

  • Anticholinergic Effects : At low doses, this compound did not produce clinically significant anticholinergic side effects, such as dry mouth or memory impairment.[4][6]

Conclusion

Placebo-controlled trials have consistently demonstrated that low-dose this compound (3 mg and 6 mg) is an effective treatment for insomnia, particularly for difficulties with sleep maintenance. It significantly improves key sleep parameters such as Wake After Sleep Onset, Total Sleep Time, and Sleep Efficiency in both adult and elderly populations. The mechanism of action, selective H1 receptor antagonism, contributes to its favorable safety and tolerability profile, which is comparable to placebo. The lack of significant next-day residual effects, withdrawal symptoms, and anticholinergic side effects makes it a distinct option in the pharmacological management of insomnia.

References

A Comparative Analysis of Doxepin's E and Z Isomers: Unraveling Stereospecific Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Doxepin, a tricyclic antidepressant and antihistamine, is commercially available as a mixture of its (E) and (Z) geometric isomers, typically in an approximate 85:15 ratio, respectively.[1][2][3][4][5][6][7][8] While structurally similar, these isomers exhibit distinct pharmacological profiles, leading to significant differences in their therapeutic effects and side-effect profiles. This guide provides a comprehensive comparison of the E and Z isomers of this compound, supported by experimental data, to inform research and drug development efforts.

Differential Pharmacological Activity

The differential activity of the (E) and (Z) isomers of this compound is a critical consideration in its clinical application. The (Z)-isomer is a more potent antihistamine, while the (E)-isomer is a more selective norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitor.[1][2][4][5]

Antihistaminic Activity

The sedative effects of this compound are primarily attributed to its potent antagonism of the histamine (B1213489) H1 receptor. Experimental evidence consistently demonstrates that the (Z)-isomer has a significantly higher affinity for this receptor.

(Z)-Doxepin has been shown to have a 5.2-fold higher affinity for the histamine H1 receptor than the (E)-isomer.[2][5][9][10][11][12][13] This enhanced affinity of the (Z)-isomer is the basis for its more pronounced sedative and hypnotic properties.[4]

Antidepressant Activity

The antidepressant effects of this compound are mediated by its inhibition of serotonin and norepinephrine reuptake. In this regard, the (E)-isomer plays a more dominant role.

(E)-Doxepin is a more selective and potent inhibitor of the norepinephrine transporter (NET) .[1][2][5] It is also more active in inhibiting the serotonin transporter (SERT) .[4] This selectivity suggests that the antidepressant efficacy of the commercial this compound mixture is largely driven by the (E)-isomer.

Quantitative Comparison of Isomer Activity

The following table summarizes the key quantitative differences in the pharmacological activity of the (E) and (Z) isomers of this compound.

TargetIsomerActivityQuantitative DataReference
Histamine H1 Receptor (Z)-DoxepinHigher Affinity Antagonist5.2-fold higher affinity than (E)-isomer[9][11][12]
This compound (mixture)High Affinity AntagonistK D = 0.26 nM[14]
This compound (mixture)High Affinity AntagonistK D = 0.31 nM[9][11]
Norepinephrine Transporter (NET) (E)-DoxepinMore Potent Inhibitor-[1][2][5]
Serotonin Transporter (SERT) (E)-DoxepinMore Active Inhibitor-[4]

Metabolism and Active Metabolites

Both (E)- and (Z)-doxepin are metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to their active metabolite, northis compound (desmethylthis compound).[2][4][5] The hydroxylation of the (E)-isomer is mediated by CYP2D6.[4] Interestingly, the metabolic process alters the isomeric ratio. While the parent drug is an 85:15 mixture of E:Z isomers, the resulting northis compound is found in an approximate 50:50 ratio of its (E) and (Z) isomers.[2] Northis compound itself is a more potent inhibitor of norepinephrine reuptake than the parent compound, this compound, but exhibits reduced antihistaminic and anticholinergic activity.[1][2]

Experimental Protocols

The characterization of the differential activity of this compound's isomers relies on a variety of in vitro and in vivo experimental techniques.

Receptor Binding Assays

These assays are fundamental to determining the affinity of each isomer for its respective molecular targets. A common approach involves:

  • Preparation of Target-Rich Tissue: Homogenates of brain tissue (e.g., guinea pig or rat brain) rich in the target receptor (e.g., histamine H1 receptor) are prepared.[14]

  • Radioligand Incubation: The tissue homogenates are incubated with a radiolabeled ligand known to bind specifically to the target receptor (e.g., [ 3 H]this compound or [ 3 H]mepyramine for the H1 receptor).[14]

  • Competitive Displacement: Increasing concentrations of the unlabeled test compounds (i.e., purified (E)-doxepin and (Z)-doxepin) are added to displace the radioligand.

  • Quantification: The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC 50 ) is determined.

  • Affinity Calculation: The dissociation constant (K i ) is then calculated from the IC 50 value to quantify the affinity of each isomer for the receptor.

A more recent and specific method for determining the binding affinity of the isomers to the H1 receptor involves the use of a customized yeast expression system.[10][13][15]

  • H1R Expression: The human histamine H1 receptor (H1R) gene is inserted into a yeast expression vector, and the yeast is cultured to produce the receptor.

  • Complex Formation: Membranes from these cells are incubated with a solution of commercial this compound to form H1R-doxepin complexes.

  • Extraction and Purification: The complexes are extracted and purified.

  • Isomer Analysis: The bound this compound molecules are released from the denatured receptors and quantified using high-performance liquid chromatography (HPLC) to determine the ratio of the E and Z isomers.[10][13][15]

Neurotransmitter Reuptake Assays

To assess the inhibitory activity of the isomers on serotonin and norepinephrine transporters, synaptosomal preparations are often used.

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., hypothalamus for norepinephrine).[16]

  • Radiolabeled Neurotransmitter Incubation: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [ 3 H]norepinephrine or [ 3 H]serotonin).

  • Inhibition by Isomers: The ability of varying concentrations of the (E) and (Z) isomers to inhibit the uptake of the radiolabeled neurotransmitter into the synaptosomes is measured.

  • Data Analysis: The IC 50 values are determined to quantify the potency of each isomer as a reuptake inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound's isomers and a typical experimental workflow for determining receptor binding affinity.

Doxepin_Signaling_Pathways cluster_antihistamine Antihistaminic & Sedative Effects cluster_antidepressant Antidepressant Effects Z_this compound (Z)-Doxepin H1R Histamine H1 Receptor Z_this compound->H1R Antagonism (High Affinity) Sedation Sedation/ Hypnosis H1R->Sedation Blocks Histamine Signaling E_this compound (E)-Doxepin NET Norepinephrine Transporter (NET) E_this compound->NET Inhibition (More Potent) SERT Serotonin Transporter (SERT) E_this compound->SERT Inhibition (More Active) NE_Reuptake Norepinephrine Reuptake NET->NE_Reuptake Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Receptor_Binding_Assay_Workflow start Start: Isomer Binding Affinity Determination prep Prepare Receptor-Rich Tissue Homogenate start->prep radioligand Incubate with Radioligand prep->radioligand isomers Add Increasing Concentrations of (E) and (Z) this compound radioligand->isomers measure Measure Bound Radioactivity isomers->measure calculate_ic50 Calculate IC50 Values measure->calculate_ic50 calculate_ki Calculate Ki (Affinity) calculate_ic50->calculate_ki end End: Comparative Affinity Data calculate_ki->end

References

Doxepin's Off-Target Profile: A Comparative Analysis with Other Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the off-target effects of doxepin in comparison to other tricyclic antidepressants (TCAs), supported by quantitative binding data and detailed experimental methodologies.

Tricyclic antidepressants (TCAs) have long been a cornerstone in the treatment of depression and other conditions. Their therapeutic efficacy, primarily attributed to the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, is often accompanied by a range of side effects. These off-target effects are a direct consequence of their interaction with various other neurotransmitter receptors, notably histamine (B1213489) H1, muscarinic M1, and alpha-1 adrenergic receptors. This compound, a tertiary amine TCA, is particularly distinguished by its potent off-target activities, which contribute to both its therapeutic applications and its side-effect profile. This guide provides a detailed comparison of this compound's off-target binding affinities with those of other TCAs, supplemented with the experimental protocols used to derive these findings.

Comparative Off-Target Receptor Affinity of Tricyclic Antidepressants

The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and other common TCAs for key off-target receptors. A lower Ki value indicates a higher binding affinity.

DrugHistamine H1 (Ki, nM)Muscarinic M1 (Ki, nM)Alpha-1 Adrenergic (Ki, nM)
This compound 0.24 31 21
Amitriptyline (B1667244)1.01826
Imipramine119167
Clomipramine313739
Trimipramine0.27950
Desipramine (B1205290)19210130
Nortriptyline7.610083
Protriptyline15110120

Data compiled from Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British journal of pharmacology, 151(6), 737–748.

As the data illustrates, this compound exhibits the highest affinity for the histamine H1 receptor among the listed TCAs, with a Ki value of 0.24 nM.[1][2] This potent antihistaminic activity is significantly greater than that of other tertiary amines like amitriptyline and imipramine, and vastly higher than secondary amines such as desipramine and nortriptyline.[3][4] This strong H1 antagonism is directly linked to this compound's prominent sedative and hypnotic effects.[1][5]

In terms of muscarinic M1 receptor antagonism, which is associated with anticholinergic side effects like dry mouth, blurred vision, and constipation, this compound's affinity is comparable to other tertiary amine TCAs such as amitriptyline and clomipramine.[6] Desipramine, a secondary amine, shows significantly less affinity for muscarinic receptors.[2]

For the alpha-1 adrenergic receptor, antagonism is linked to cardiovascular side effects such as orthostatic hypotension and dizziness. This compound's affinity for this receptor is in a similar range to that of other tertiary amine TCAs.

Experimental Protocols

The determination of binding affinities (Ki values) for these compounds is typically achieved through competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a drug and its target receptor.[7]

General Principle of Competitive Radioligand Binding Assay

This technique involves the use of a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the receptor of interest. The assay measures the ability of a non-radiolabeled test compound (e.g., this compound or another TCA) to displace the radioligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value. The Ki value, or inhibition constant, is then calculated from the IC50, providing a measure of the test compound's binding affinity.

Key Experimental Steps:
  • Membrane Preparation:

    • Tissues or cells expressing the target receptor (e.g., guinea pig brain for H1 receptors, human cortex for M1 and alpha-1 receptors) are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined to ensure consistency across experiments.[8]

  • Binding Assay Incubation:

    • The prepared cell membranes are incubated in the presence of:

      • A fixed concentration of the radioligand (e.g., [3H]pyrilamine for H1 receptors, [3H]pirenzepine for M1 receptors, or [3H]prazosin for alpha-1 adrenergic receptors).

      • Varying concentrations of the unlabeled test compound (the TCA being investigated).

    • The incubation is carried out at a specific temperature and for a duration sufficient to allow the binding to reach equilibrium.[8]

  • Separation of Bound and Free Radioligand:

    • After incubation, the mixture is rapidly filtered through a glass fiber filter. The cell membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.

    • The filters are washed with cold buffer to remove any non-specifically bound radioligand.[9]

  • Quantification of Bound Radioactivity:

    • The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The amount of radioligand bound to the receptor is plotted against the concentration of the test compound.

    • Non-linear regression analysis is used to determine the IC50 value.

    • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary therapeutic and off-target signaling pathways for TCAs, as well as a generalized workflow for the radioligand binding assays used to determine their receptor affinities.

TCA_Signaling_Pathways cluster_therapeutic Therapeutic Targets cluster_off_target Off-Target Receptors SERT Serotonin Transporter (SERT) Antidepressant_Effect Antidepressant_Effect SERT->Antidepressant_Effect Leads to NET Norepinephrine Transporter (NET) NET->Antidepressant_Effect Leads to H1 Histamine H1 Receptor Sedation_WeightGain Sedation, Weight Gain H1->Sedation_WeightGain Leads to M1 Muscarinic M1 Receptor Anticholinergic_Effects Dry Mouth, Blurred Vision M1->Anticholinergic_Effects Leads to Alpha1 Alpha-1 Adrenergic Receptor Hypotension_Dizziness Hypotension, Dizziness Alpha1->Hypotension_Dizziness Leads to TCA Tricyclic Antidepressants TCA->SERT Inhibition TCA->NET Inhibition TCA->H1 Antagonism TCA->M1 Antagonism TCA->Alpha1 Antagonism

Caption: Therapeutic and off-target signaling pathways of TCAs.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation of Membranes, Radioligand, and TCA Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation TCA_Prep TCA Solution Preparation (Test Compound) TCA_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting IC50_Determination IC50 Determination (Competition Curve) Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Generalized workflow for a radioligand binding assay.

Conclusion

The off-target effects of tricyclic antidepressants are a critical consideration in their clinical use and in the development of new therapeutics. This compound stands out for its exceptionally high affinity for the histamine H1 receptor, making it one of the most sedating TCAs. Its affinities for muscarinic M1 and alpha-1 adrenergic receptors are comparable to other tertiary amine TCAs, contributing to a side-effect profile that must be carefully managed. The quantitative data and experimental methodologies presented here provide a valuable resource for researchers and drug development professionals seeking to understand and mitigate the off-target effects of this important class of drugs.

References

A Head-to-Head Comparison of Doxepin and Mirtazapine for the Treatment of Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of doxepin and mirtazapine (B1677164) for the treatment of sleep-maintenance and sleep-onset insomnia. While both are antidepressants with sedative properties, their pharmacological profiles and clinical evidence bases in treating primary insomnia differ significantly. This document summarizes key experimental data, outlines methodologies from pivotal trials, and illustrates the underlying neurobiological pathways.

Executive Summary

Low-dose this compound is a U.S. FDA-approved treatment for insomnia, particularly characterized by difficulties with sleep maintenance.[1] Its efficacy is supported by numerous randomized, placebo-controlled trials demonstrating improvements in key sleep parameters. Mirtazapine is used off-label for insomnia, often when co-morbid depression is present.[1][2] While it is known to have sedating effects, robust clinical trial data for its use in primary insomnia are less extensive compared to this compound.[1] Direct head-to-head randomized controlled trials in adults with primary insomnia are notably absent in the current literature.

Mechanism of Action

This compound and mirtazapine promote sleep through distinct neurochemical pathways. At the low doses used for insomnia, this compound's primary mechanism is highly selective antagonism of the histamine (B1213489) H1 receptor. Mirtazapine's sedative effects also stem from H1 receptor antagonism, but it concurrently modulates several other neurotransmitter systems.

This compound: A tricyclic antidepressant (TCA), at low doses (3-6 mg), this compound acts as a potent and selective histamine H1 receptor antagonist.[1] By blocking the H1 receptor, it inhibits the wake-promoting effects of histamine in the central nervous system. Unlike higher doses used for depression, low-dose this compound has minimal anticholinergic, serotonergic, or adrenergic activity, which contributes to its favorable side-effect profile for insomnia treatment.[1]

Mirtazapine: A tetracyclic antidepressant, mirtazapine's sedative properties are primarily attributed to its potent antagonism of the histamine H1 receptor.[2] Additionally, it blocks serotonin (B10506) 5-HT2A and 5-HT2C receptors and is an antagonist at central presynaptic α2-adrenergic receptors. This latter action enhances both noradrenergic and serotonergic neurotransmission, which is central to its antidepressant effects but may also influence sleep architecture.

cluster_this compound This compound Signaling Pathway cluster_mirtazapine Mirtazapine Signaling Pathway This compound This compound (Low Dose) H1_R Histamine H1 Receptor This compound->H1_R Antagonizes Wakefulness Wakefulness H1_R->Wakefulness Promotes Mirtazapine Mirtazapine H1_R2 Histamine H1 Receptor Mirtazapine->H1_R2 Antagonizes S_5HT2A Serotonin 5-HT2A Receptor Mirtazapine->S_5HT2A Antagonizes Alpha2 α2-Adrenergic Receptor Mirtazapine->Alpha2 Antagonizes Wakefulness2 Wakefulness H1_R2->Wakefulness2 Promotes NE_Release Norepinephrine Release Alpha2->NE_Release Inhibits S_5HT1A Serotonin 5-HT1A Activity Alpha2->S_5HT1A Inhibits

Figure 1: Comparative Signaling Pathways of this compound and Mirtazapine

Pharmacokinetic Profiles

The pharmacokinetic properties of this compound and mirtazapine influence their onset of action and potential for next-day residual effects.

ParameterThis compoundMirtazapine
Bioavailability ~29% (13-45%)~50%
Time to Peak Plasma ~2-8 hours~2 hours
Protein Binding ~76%~85%
Metabolism Hepatic (CYP2D6, CYP2C19)Hepatic
Elimination Half-life 8-24 hours (Parent); 28-31 hours (Active Metabolite)20-40 hours

Clinical Efficacy in Primary Insomnia

Quantitative data from placebo-controlled trials for low-dose this compound in adults with primary insomnia are available. Similar data for mirtazapine in the same population are more limited, with some studies focusing on insomnia in the context of depression or in specific populations like the elderly.

This compound Efficacy Data (from Placebo-Controlled Trials in Adults)
Sleep ParameterDoseImprovement vs. PlaceboCitation
Wake After Sleep Onset (WASO) 3 mg, 6 mgStatistically Significant Reduction[3]
Total Sleep Time (TST) 1 mg, 3 mg, 6 mgStatistically Significant Increase[3]
Sleep Efficiency (SE) 1 mg, 3 mg, 6 mgStatistically Significant Increase[3]
Latency to Persistent Sleep (LPS) 3 mg22% Improvement[4]
Subjective Latency to Sleep Onset 6 mgStatistically Significant Reduction[3]
Mirtazapine Efficacy Data

A retrospective study in children and adolescents with insomnia (N=24 on mirtazapine) showed that 66.67% experienced an improvement in insomnia symptoms.[5] A randomized, placebo-controlled trial in older adults (≥65 years) with chronic insomnia found that mirtazapine 7.5 mg significantly reduced insomnia severity scores compared to placebo. In patients with major depression and insomnia, mirtazapine (15-45 mg) significantly improved sleep latency, sleep efficiency, and wake after sleep onset after two weeks of treatment.[[“]]

Adverse Effect Profiles

The adverse effect profiles of low-dose this compound and mirtazapine differ, which is a key consideration in clinical application.

Adverse EffectThis compound (Low Dose)Mirtazapine
Drowsiness/Somnolence 5%17.1% - 54%
Weight Gain Not significantly different from placebo20.4%
Dry Mouth Not significantly different from placeboCommon
Increased Appetite Not reported12.4%
Dizziness Not significantly different from placeboCommon
Anticholinergic Effects MinimalCan occur

Note: Percentages for mirtazapine are based on user-reported data and clinical trials for depression, not necessarily primary insomnia.[7][8] Low-dose this compound is generally well-tolerated, with an adverse event profile comparable to placebo in clinical trials for insomnia.[3][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical trial data. Below is a representative experimental protocol derived from placebo-controlled trials of low-dose this compound for primary insomnia.

Study Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group.

Participant Population:

  • Inclusion Criteria: Adults (e.g., 18-64 years) with a diagnosis of chronic primary insomnia according to DSM-IV criteria. Polysomnography (PSG) confirmed sleep disturbances, such as specified thresholds for Wake After Sleep Onset (e.g., ≥30 minutes) and Latency to Persistent Sleep (e.g., ≥20 minutes).

  • Exclusion Criteria: Co-morbid sleep disorders (e.g., sleep apnea, restless legs syndrome), other psychiatric or medical conditions that could cause insomnia, and use of medications affecting sleep.

Intervention:

  • Nightly administration of this compound (e.g., 1 mg, 3 mg, 6 mg) or placebo for a specified duration (e.g., 2 nights to 12 weeks).

Primary Efficacy Endpoints:

  • Objectively measured sleep parameters via polysomnography (PSG), including Wake After Sleep Onset (WASO), Total Sleep Time (TST), and Sleep Efficiency (SE).

Secondary Efficacy Endpoints:

  • Subjective patient-reported outcomes via sleep diaries, including ratings of sleep quality, sleep latency, and total sleep time.

Safety Assessments:

  • Monitoring of adverse events, next-day residual effects (e.g., using visual analog scales for sleepiness), and vital signs.

Screening Screening (Clinical & PSG) Baseline Baseline PSG (2 nights) Screening->Baseline Randomization Randomization Baseline->Randomization Doxepin_Arm This compound Group (e.g., 3mg, 6mg) Randomization->Doxepin_Arm Mirtazapine_Arm Mirtazapine Group (e.g., 7.5mg, 15mg) Randomization->Mirtazapine_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Treatment Treatment Period (e.g., 4 weeks) Doxepin_Arm->Treatment Mirtazapine_Arm->Treatment Placebo_Arm->Treatment FollowUp_PSG Follow-up PSG (e.g., Night 1, Night 28) Treatment->FollowUp_PSG FollowUp_Subjective Subjective Assessments (Sleep Diaries) Treatment->FollowUp_Subjective Safety Safety Monitoring (Adverse Events, Next-day effects) Treatment->Safety

References

Meta-analysis of Doxepin clinical trials for major depressive disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy and safety of the tricyclic antidepressant (TCA) doxepin for the treatment of major depressive disorder (MDD). The following sections present a comparative analysis of this compound against other prominent antidepressant classes, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of relevant biological pathways and study designs. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic profile.

Executive Summary

This compound, a tricyclic antidepressant approved for the treatment of major depressive disorder, anxiety, and insomnia, exerts its therapeutic effects primarily by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the brain.[1][2] Its action on multiple neurotransmitter systems contributes to its efficacy but also to a distinct side-effect profile compared to newer antidepressant classes. This guide synthesizes data from multiple clinical trials to compare this compound with other TCAs, Selective Serotonin Reuptake Inhibitors (SSRIs), and other antidepressants such as bupropion (B1668061) and moclobemide.

Comparative Efficacy of this compound

Clinical trials have demonstrated the efficacy of this compound in treating MDD, with outcomes often comparable to other established antidepressants. The following tables summarize the key efficacy data from head-to-head clinical trials. Efficacy is primarily measured by changes in standardized depression rating scales, such as the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS).

Table 1: this compound vs. Other Tricyclic Antidepressants (TCAs)

ComparatorStudy PopulationDurationKey Efficacy OutcomesCitation
Maprotiline Geriatric patients with primary major depression-Maprotiline showed statistically greater improvement than this compound.[1]
Desipramine Patients with major affective or dysthymic disorder and chronic back pain-Both drugs produced significant decreases in depression with a 70% overall response rate; no significant difference between groups.[3]
Dothiepin (B26397) Outpatients with major depression10 weeksBoth active treatment groups showed significant improvements in depressive symptoms compared with placebo.[4]

Table 2: this compound vs. Selective Serotonin Reuptake Inhibitors (SSRIs)

ComparatorStudy PopulationDurationKey Efficacy OutcomesCitation
Fluoxetine Geriatric outpatients with major depressive illness6 weeksBoth drugs were efficacious, with mean endpoint scores for all rating scales significantly improved from baseline in both groups.[5]
Paroxetine Geriatric outpatients with major depression-Paroxetine was as effective as this compound in alleviating depression as measured on the HAM-D total score and MADRS. Paroxetine was superior on the Clinical Global Impressions (CGI) severity of illness scale, HAM-D retardation factor, and depressed mood item.

Table 3: this compound vs. Other Antidepressants

ComparatorStudy PopulationDurationKey Efficacy OutcomesCitation
Bupropion Outpatients with primary depression13 weeksComparable efficacy was found between the two compounds across the study. This compound showed greater improvement in sleep.[6]
Moclobemide General practice patients with major depression6 weeksA non-significant difference in overall improvement measures favored this compound.[7]

Comparative Safety and Tolerability

The side-effect profile of this compound is a critical consideration in its clinical use. As a TCA, it is associated with a higher incidence of certain adverse effects compared to newer agents like SSRIs.

Table 4: Adverse Effect Profile of this compound vs. Comparators

ComparatorCommon Adverse Effects of this compoundCommon Adverse Effects of ComparatorKey DifferencesCitation
Maprotiline --No significant differences in side effects were detected.[1]
Fluoxetine Dry mouth, drowsiness/sedation, constipation, dizziness/lightheadednessNervousness/anxiety, nauseaFluoxetine had fewer total side effects.[5]
Bupropion Dry mouth, constipation, sleepiness, tiredness, increased appetite, weight gain-This compound produced a greater incidence of anticholinergic side effects and weight gain.[6]
Moclobemide Dry mouth-Dry mouth occurred with markedly higher frequency in the this compound group.[7]
Dothiepin Drowsiness, weight gain, increased appetite-The adverse effect profile of dothiepin was superior to that of this compound.[4]
Paroxetine Anticholinergic effects, sedation, confusionNausea, headacheThis compound produced significantly more anticholinergic effects, sedation, and confusion.

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound and its comparators are rooted in their distinct mechanisms of action on neurotransmitter systems.

cluster_TCA Tricyclic Antidepressants (e.g., this compound) cluster_SSRI Selective Serotonin Reuptake Inhibitors cluster_Bupropion Bupropion TCA This compound SERT_TCA SERT TCA->SERT_TCA Inhibits Reuptake NET_TCA NET TCA->NET_TCA Inhibits Reuptake Postsynaptic_Neuron_TCA Postsynaptic Neuron SERT_TCA->Postsynaptic_Neuron_TCA Increased Serotonin NET_TCA->Postsynaptic_Neuron_TCA Increased Norepinephrine SSRI SSRI SERT_SSRI SERT SSRI->SERT_SSRI Selectively Inhibits Reuptake Postsynaptic_Neuron_SSRI Postsynaptic Neuron SERT_SSRI->Postsynaptic_Neuron_SSRI Increased Serotonin Bupropion Bupropion NET_Bupropion NET Bupropion->NET_Bupropion Inhibits Reuptake DAT_Bupropion DAT Bupropion->DAT_Bupropion Inhibits Reuptake Postsynaptic_Neuron_Bupropion Postsynaptic Neuron NET_Bupropion->Postsynaptic_Neuron_Bupropion Increased Norepinephrine DAT_Bupropion->Postsynaptic_Neuron_Bupropion Increased Dopamine

Caption: Comparative Mechanism of Action of Antidepressants.

Experimental Protocols

The clinical trials cited in this guide generally adhere to a randomized, double-blind, controlled design. A typical experimental workflow is outlined below.

cluster_workflow Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (If applicable) Screening->Washout Randomization Randomization Washout->Randomization Treatment Treatment Phase (this compound vs. Comparator/Placebo) Randomization->Treatment FollowUp Follow-up Assessments (Efficacy and Safety) Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

Caption: Generalized Experimental Workflow for Antidepressant Clinical Trials.

A representative protocol for a comparative clinical trial of this compound for MDD is as follows:

1. Study Design: A multi-center, randomized, double-blind, parallel-group study.[4]

2. Participant Population:

  • Inclusion Criteria: Adult outpatients (typically 18-65 years) with a primary diagnosis of Major Depressive Disorder according to DSM criteria. A minimum score on a standardized depression rating scale (e.g., HAM-D ≥ 17) is usually required.

  • Exclusion Criteria: History of bipolar disorder, schizophrenia, or other primary psychiatric diagnoses; substance abuse or dependence; serious medical conditions that could interfere with the study; known hypersensitivity to the study medications; pregnancy or lactation.

3. Interventions:

  • Test Drug: this compound, with a flexible dosing schedule (e.g., starting at 50-75 mg/day and titrated up to a maximum of 250-300 mg/day based on efficacy and tolerability).

  • Comparator Drug: An active comparator (e.g., another TCA, an SSRI, or other antidepressant) or placebo, administered in a blinded fashion. Dosing is typically in accordance with the approved prescribing information for the comparator drug.

4. Outcome Measures:

  • Primary Efficacy Outcome: The mean change from baseline to the end of the treatment period (e.g., 6-12 weeks) in the total score of a standardized depression rating scale (e.g., HAM-D or MADRS).

  • Secondary Efficacy Outcomes: Response rates (e.g., ≥ 50% reduction in HAM-D score), remission rates (e.g., HAM-D score ≤ 7), and changes in other scales such as the Clinical Global Impression (CGI) scale.

  • Safety and Tolerability Outcomes: Incidence and severity of adverse events, vital signs, weight changes, and laboratory parameters.

5. Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population, using methods such as Analysis of Covariance (ANCOVA) to compare the treatment groups, with baseline scores as a covariate. Safety analyses are conducted on the safety population, which includes all randomized patients who received at least one dose of the study medication.

Logical Relationships in Treatment Selection

The choice of an antidepressant for an individual with MDD involves considering various factors, including efficacy, side-effect profile, and patient characteristics.

MDD_Diagnosis MDD Diagnosis Treatment_Decision Treatment Decision MDD_Diagnosis->Treatment_Decision This compound This compound Treatment_Decision->this compound Consider for: - Comorbid insomnia - Anxiety SSRI SSRI Treatment_Decision->SSRI First-line option due to favorable side-effect profile Bupropion Bupropion Treatment_Decision->Bupropion Consider for: - Anergic depression - Avoiding sexual side effects Other_TCA Other TCA Treatment_Decision->Other_TCA Alternative if other treatments fail

Caption: Decision Tree for Antidepressant Selection in MDD.

Conclusion

This compound remains a viable and effective treatment option for major depressive disorder, demonstrating comparable efficacy to other tricyclic antidepressants and some newer agents. Its primary distinguishing features are its sedative properties, which can be beneficial for patients with comorbid insomnia, and its characteristic TCA side-effect profile, including a higher incidence of anticholinergic effects and weight gain compared to SSRIs and bupropion. The choice of this compound versus other antidepressants should be individualized based on a careful consideration of the patient's clinical presentation, comorbidities, and tolerability profile. Further head-to-head trials with a broader range of modern antidepressants would be beneficial to further delineate the specific role of this compound in the current landscape of MDD treatment.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Doxepin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Doxepin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form where dust generation is possible, a comprehensive PPE strategy is crucial. The following table summarizes the recommended protective equipment.

Body Part Equipment Specification Rationale
Hands Impervious GlovesNitrile or rubber gloves. Consider double gloving for bulk handling.Prevents skin contact and absorption. This compound can be toxic if it comes into contact with skin.[1]
Eyes Safety Glasses or GogglesSafety glasses with side shields or chemical splash goggles.Protects eyes from dust particles or splashes of solutions containing this compound.
Respiratory RespiratorUse an appropriate NIOSH-certified respirator if ventilation is inadequate or when handling large quantities that may generate dust.Prevents inhalation of this compound dust, which is toxic if inhaled.[1]
Body Laboratory CoatStandard lab coat for handling small quantities.Protects skin and personal clothing from contamination.
Protective ClothingFor bulk processing, wear suitable protective clothing.Provides more extensive protection when the risk of exposure is higher.[2]

Quantitative Toxicity Data

The following table summarizes key toxicity values for this compound Hydrochloride. It is important to note that these values indicate a high level of acute toxicity.

Test Route of Administration Species Dose
LD50OralRat147 mg/kg
LD50OralMouse180 mg/kg
LD50IntraperitonealRat84 mg/kg
LD50SubcutaneousRat155 mg/kg
LD50IntravenousRat13 mg/kg
LDLoOralHuman90 mg/kg
LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population.
LDLo: Lowest Published Lethal Dose.

Safe Handling and Disposal Workflow

Adherence to a strict workflow is critical for minimizing exposure and ensuring safety. The following diagram outlines the key steps for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Receive & Log this compound b Don Appropriate PPE a->b c Work in a Well-Ventilated Area (e.g., Fume Hood) b->c d Weigh Solid this compound Carefully to Minimize Dust c->d e Prepare Solutions d->e f Decontaminate Work Surfaces e->f g Doff PPE Correctly f->g h Wash Hands Thoroughly g->h i Collect Waste in a Labeled, Sealed Container h->i j Dispose of Waste According to Institutional & Local Regulations i->j

A logical workflow for the safe handling of this compound.

Experimental Protocols

1. Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution for use in in vitro experiments.

Materials:

  • This compound Hydrochloride (crystalline solid)

  • Solvent of choice (e.g., ethanol (B145695), DMSO, dimethyl formamide (B127407), or PBS pH 7.2)[3]

  • Appropriate glassware (e.g., volumetric flask)

  • Pipettes

  • Analytical balance

Procedure:

  • Don appropriate PPE as outlined in the table above.

  • Work in a chemical fume hood or other ventilated enclosure.

  • Weigh the desired amount of this compound Hydrochloride using an analytical balance. Handle the solid carefully to avoid generating dust.

  • Transfer the weighed solid to a volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the solid. This compound (hydrochloride) is soluble in organic solvents like ethanol (~30 mg/ml), DMSO (~25 mg/ml), and dimethyl formamide (~20 mg/ml), and in aqueous buffers like PBS, pH 7.2 (~10 mg/ml).[3]

  • Once dissolved, add solvent to the calibration mark of the volumetric flask.

  • Cap the flask and invert several times to ensure the solution is homogeneous.

  • Store the stock solution in a tightly sealed container, protected from light.[4][5] For aqueous solutions, it is not recommended to store for more than one day.[3]

2. Quantification of this compound in Plasma using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

This is a summary of a common analytical method for determining the concentration of this compound and its primary metabolite, northis compound, in biological samples.

Objective: To quantify the amount of this compound and northis compound in a human plasma sample.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma samples.

    • To 500 µL of plasma, add internal standards (e.g., propranolol (B1214883) and desipramine).

    • Add 200 µL of 100 mM ammonium (B1175870) acetate (B1210297) solution (pH 8).

    • Perform liquid-liquid extraction using 4.0 mL of methyl tert-butyl ether.

    • Centrifuge the samples to separate the organic and aqueous layers.

    • Freeze the aqueous layer and transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried sample in a mobile phase solution for injection.[5]

  • Chromatographic Separation:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the analytes using a C8 column with a mobile phase gradient of acetonitrile-methanol and ammonium formate.[5]

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer in positive ionization and multiple reaction monitoring (MRM) mode.

    • Monitor the specific precursor to product ion transitions for this compound, northis compound, and the internal standards.[5]

  • Quantification:

    • Establish a calibration curve using known concentrations of this compound and northis compound.

    • Determine the concentration of the analytes in the plasma samples by comparing their peak areas to the calibration curve.

Mechanism of Action: Signaling Pathways

This compound's therapeutic effects are primarily due to its interaction with several neurotransmitter systems. At higher doses, it acts as a tricyclic antidepressant (TCA) by inhibiting the reuptake of serotonin (B10506) and norepinephrine. At lower doses, it is a potent antagonist of the histamine (B1213489) H1 receptor.[6][7][8]

This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits H1R Histamine H1 Receptor This compound->H1R Antagonizes Serotonin Increased Synaptic Serotonin SERT->Serotonin Leads to Norepinephrine Increased Synaptic Norepinephrine NET->Norepinephrine Leads to Sedation Sedation/ Hypnotic Effects H1R->Sedation Leads to Antidepressant Antidepressant Effects Serotonin->Antidepressant Norepinephrine->Antidepressant

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。